molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1456489
CAS No.: 1616337-50-8
M. Wt: 164.16 g/mol
InChI Key: JSHWYMVQSPFANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWYMVQSPFANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Constrained Bioisosteres in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing pharmacological profiles. 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a saturated analog of 7-azatryptophan, represents a compelling molecular architecture. As a constrained bioisostere, it offers researchers a tool to probe and refine the conformational requirements of peptide and small molecule interactions with their biological targets. Its rigidified backbone, compared to its aromatic counterpart, can lock in a bioactive conformation, potentially leading to improved potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of a robust synthetic pathway to this valuable compound, focusing on the underlying chemical principles and practical experimental guidance for researchers in drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Target Molecule 1 ) presents a key chemical challenge: the selective reduction of the pyrrole moiety of the 7-azaindole core without affecting the aromaticity of the fused pyridine ring. Our primary retrosynthetic strategy hinges on a late-stage hydrogenation of a stable, aromatic precursor.

The target acid 1 can be accessed via the hydrolysis of its corresponding ester, ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (2 ). This key intermediate 2 is envisioned to arise from the selective catalytic hydrogenation of the C2-C3 double bond of the aromatic ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (3 ). The synthesis of the 7-azaindole core 3 is well-established and can be achieved from commercially available 2-amino-3-methylpyridine (4 ) through a multi-step sequence. This strategic disconnection allows for the construction of the stable aromatic core first, followed by the critical and delicate reduction step.

G cluster_main Retrosynthetic Pathway mol1 Target Molecule (1) 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid mol2 Dihydro Ester Intermediate (2) mol1->mol2 Ester Hydrolysis mol3 Aromatic Ester Precursor (3) Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate mol2->mol3 Selective Hydrogenation mol4 Starting Material (4) 2-Amino-3-methylpyridine mol3->mol4 Multi-step Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Aromatic Precursor: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The construction of the 7-azaindole scaffold is the foundational phase of this synthesis. We will employ a modified Bartoli indole synthesis, which is particularly effective for this class of heterocycles.

Mechanism and Rationale

The synthesis begins with the diazotization of 2-amino-3-methylpyridine, followed by a reductive cyclization pathway. This sequence efficiently builds the pyrrole ring onto the pyridine core.

  • Nitrosation & Diazotization: 2-Amino-3-methylpyridine is treated with sodium nitrite in a strong acid (e.g., HBr) to form an intermediate diazonium salt.

  • Reduction & Cyclization: The diazonium salt is reduced in situ with a mild reducing agent like tin(II) chloride. The resulting hydrazine intermediate undergoes spontaneous intramolecular cyclization.

  • Reaction with Diethyl Oxalate: The cyclized intermediate is then condensed with diethyl oxalate to form a pyruvate ester derivative.

  • Reductive Cyclization (Second Stage): A final reductive cyclization, often using zinc in acetic acid, closes the pyrrole ring to yield the target aromatic ester 3 . This method is advantageous as it starts from simple, commercially available materials.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methylpyridin-2-yl)hydrazine-1-carboxylate

  • To a stirred solution of 2-amino-3-methylpyridine (10.8 g, 100 mmol) in 48% hydrobromic acid (60 mL) at -5 °C, a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 0 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • A solution of tin(II) chloride dihydrate (56.4 g, 250 mmol) in concentrated hydrochloric acid (50 mL) is then added dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the mixture is stirred for 2 hours at 0 °C and then allowed to warm to room temperature overnight.

  • The mixture is cooled in an ice bath and the pH is adjusted to ~8 with a 50% aqueous NaOH solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude hydrazine intermediate, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (3)

  • The crude hydrazine from the previous step is dissolved in ethanol (200 mL).

  • Diethyl oxalate (14.6 g, 100 mmol) is added, and the mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure. The residue is dissolved in glacial acetic acid (150 mL).

  • Zinc dust (13.1 g, 200 mmol) is added portion-wise, and the mixture is heated to 80 °C for 3 hours.

  • After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (3 ) as a solid.

The Core Transformation: Selective Catalytic Hydrogenation

This step is the most critical juncture of the synthesis. The goal is to reduce the C2-C3 double bond of the pyrrole ring while preserving the pyridine ring's aromaticity. Achieving this selectivity requires careful selection of the catalyst and reaction conditions.

Causality Behind Experimental Choices
  • Catalyst Selection: The pyridine ring is generally more resistant to hydrogenation than the pyrrole or indole ring, especially under neutral or basic conditions. However, under acidic conditions, protonation of the pyridine nitrogen activates it towards reduction. Therefore, the reaction is best performed under non-acidic conditions.

    • Palladium on Carbon (Pd/C): This is often the catalyst of choice for indole hydrogenations. It typically provides good activity for reducing the pyrrole double bond under mild conditions without aggressively attacking more robust aromatic systems.[1]

    • Rhodium (Rh) and Ruthenium (Ru) Catalysts: While highly active for arene hydrogenation, Rh and Ru catalysts (e.g., Rh/C, Ru-PhTRAP) can lead to over-reduction of the pyridine ring, especially at elevated pressures and temperatures.[2][3] They are generally considered too reactive for this specific transformation unless very mild conditions are employed.

    • Platinum (PtO₂, Adam's catalyst): This catalyst is also very active and can lead to saturation of both rings. Its use would require careful optimization to halt the reaction after the desired transformation.

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they can stabilize the catalyst and substrate. Acetic acid should be avoided as it will protonate the pyridine nitrogen, increasing the likelihood of its reduction.

  • Pressure and Temperature: Mild conditions are crucial. High hydrogen pressures (>10 atm) and elevated temperatures (>50 °C) will favor over-reduction. The reaction should be conducted at or near atmospheric pressure (or slightly elevated, e.g., 3-5 atm) and at room temperature.

The chosen methodology, therefore, employs a standard Pd/C catalyst under a moderate hydrogen atmosphere in a neutral, protic solvent to maximize selectivity for the desired 2,3-dihydro product.

G cluster_workflow Selective Hydrogenation Workflow start Precursor (3) Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate dissolve Dissolve in Ethanol start->dissolve catalyst Add 10% Pd/C Catalyst (5-10 mol%) dissolve->catalyst setup Place in Parr Shaker or Hydrogenation Vessel catalyst->setup purge Purge with N₂ then H₂ setup->purge react Pressurize with H₂ (3-4 atm) Stir at Room Temp (25°C) Monitor by TLC/LC-MS purge->react filter Filter through Celite® to remove Pd/C react->filter concentrate Concentrate Filtrate under Vacuum filter->concentrate product Product (2) Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate concentrate->product

Caption: Experimental workflow for the selective hydrogenation step.

Detailed Experimental Protocol
  • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (3 ) (3.80 g, 20 mmol) in anhydrous ethanol (100 mL).

  • Carefully add 10% palladium on carbon (50% wet, ~426 mg, 0.2 mmol Pd) to the solution.

  • Seal the vessel, and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 4 atm (approx. 60 psi) with hydrogen.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored carefully by TLC or LC-MS to avoid over-reduction. The product will have a higher Rf on TLC and a different retention time and mass in LC-MS compared to the starting material.

  • Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (2 ) as an oil or low-melting solid, which can often be used in the next step without further purification.

Final Step: Ester Hydrolysis

The final step is a straightforward saponification to yield the target carboxylic acid.

Detailed Experimental Protocol
  • Dissolve the crude ester 2 from the previous step in a mixture of tetrahydrofuran (THF, 60 mL) and water (30 mL).

  • Add lithium hydroxide monohydrate (1.68 g, 40 mmol) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1 M hydrochloric acid.

  • A precipitate may form upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution with a polar organic solvent like ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1 ).

Quantitative Data Summary & Characterization

StepProductStarting MaterialKey ReagentsTypical YieldPhysical Appearance
2 Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate2-Amino-3-methylpyridineNaNO₂, SnCl₂, Diethyl oxalate, Zn40-55% (over 2 steps)Off-white to yellow solid
3 Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateProduct from Step 210% Pd/C, H₂85-95%Colorless oil or solid
4 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidProduct from Step 3LiOH·H₂O80-90%White crystalline solid

Characterization: The structure and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, paying close attention to the disappearance of the C3-H proton signal of the pyrrole ring and the appearance of aliphatic signals for the C2 and C3 protons in the dihydro product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

This guide outlines a robust and reproducible synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The key to this process is the highly selective catalytic hydrogenation of the 7-azaindole-2-carboxylate precursor, a transformation achieved under mild conditions using a palladium catalyst. This strategy avoids the common pitfall of over-reducing the pyridine ring.

Future research in this area could focus on developing an asymmetric variant of this synthesis. The introduction of chirality at the C2 position could be achieved through asymmetric hydrogenation using a chiral catalyst system, potentially involving rhodium or ruthenium complexes with chiral phosphine ligands, which would provide direct access to enantiomerically pure forms of this valuable building block for drug discovery.[2][3]

References

  • Ku, M.; Lim, H.; Lee, H.; et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. 2021. Available at: [Link]

  • Zhang, C.; Liu, Y.; Wang, L.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem. 2021. Available at: [Link]

  • Kornienko, A.; Taylor, C.; Mustaev, A. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2024. Available at: [Link]

  • Kuwano, R.; Kashiwahara, M. Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Org. Lett. 2005. Available at: [Link]

  • Yuan, C.; Ma, J.; Liu, X. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. 2022. Available at: [Link]

  • Kovács, L.; Gömöry, Á.; Tungler, A. Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. ResearchGate. 2003. Available at: [Link]

  • Kuwano, R.; Sato, K.; Kurokawa, T.; Karube, D.; Ito, Y. Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. J. Am. Chem. Soc. 2000. Available at: [Link]

  • Szolcsányi, P.; Bakó, P.; et al. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Org. Biomol. Chem. 2022. Available at: [Link]

  • Guisot, N.; Djebbar, S.; et al. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry. 2015. Available at: [Link]

  • Yao, J.; Li, Y. Organometallic methods for the synthesis and functionalization of azaindoles. Chem. Soc. Rev. 2007. Available at: [Link]

  • Shvartsberg, M.S.; et al. Acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Org. Biomol. Chem. 2017. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. . Available at: [Link]

  • Mphahlele, M.J.; Maluleka, M.M. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. 2022. Available at: [Link]

  • Chatterjee, B.; Kalsi, D.; et al. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. J. Am. Chem. Soc. 2023. Available at: [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Catalytic Reduction). chem.libretexts.org. 2023. Available at: [Link]

Sources

The 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Scaffold: A Gateway to Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. While extensive research has illuminated the vast biological activities of the aromatic 1H-pyrrolo[2,3-b]pyridine system, its saturated counterpart, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, remains a largely unexplored chemical entity. This guide will delve into the established biological significance of the closely related aromatic scaffold as a predictive model for the potential of its dihydro variant. We will focus on the role of the 2-carboxylic acid handle as a versatile synthetic anchor for generating derivatives with potent and selective biological activities, particularly in the realms of enzyme inhibition for inflammatory diseases and oncology. This analysis serves as both a review of the current state of the art and a forward-looking prospectus on an untapped area of chemical biology, providing researchers with the foundational knowledge and detailed experimental frameworks required to explore this promising scaffold.

Introduction: The Tale of Two Scaffolds

The core subject of this guide, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , features a pyrrolidine ring fused to a pyridine ring. This saturation at the 2 and 3 positions of the pyrrole ring distinguishes it from its well-studied aromatic analogue, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .

The aromatic 7-azaindole core is a bioisostere of indole and has been integral to the development of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal anchor for interacting with the ATP-binding sites of kinases.[3] In contrast, the dihydro version introduces a three-dimensional character with a chiral center at the C2 position. This structural alteration from a planar to a puckered geometry fundamentally changes the potential interactions with biological targets, opening new avenues for designing molecules with novel selectivity and pharmacological profiles.

While direct biological activity data for the 2,3-dihydro core is scarce in publicly available literature, its primary value lies in its potential as a synthetic intermediate. The carboxylic acid at the 2-position is a prime functional group for creating a diverse library of derivatives, most notably carboxamides. This guide will, therefore, focus on the proven biological activities of derivatives synthesized from the analogous aromatic 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, providing a robust, data-driven foundation for predicting and exploring the potential of the dihydro scaffold.

Proven Biological Activities of the Pyrrolo[2,3-b]pyridine-2-Carboxamide Scaffold

The conversion of the 2-carboxylic acid to a 2-carboxamide is a common and highly effective strategy in medicinal chemistry to enhance cell permeability and introduce vectors that can interact with specific pockets in a biological target. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are potent inhibitors of key enzymes involved in inflammation and cancer.

Phosphodiesterase 4B (PDE4B) Inhibition: A Novel Anti-Inflammatory Strategy

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, elevates cAMP levels, which in turn suppresses inflammatory responses. This mechanism is a validated therapeutic strategy for inflammatory diseases.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, synthesized from the corresponding carboxylic acid, have been identified as potent and selective PDE4B inhibitors.[4] These compounds have demonstrated significant inhibition of TNF-α release from macrophages, a key pro-inflammatory cytokine.[4] The core scaffold provides the necessary interactions within the enzyme's active site, while modifications at the amide nitrogen allow for fine-tuning of potency and selectivity.[4]

  • The 1H-pyrrolo[2,3-b]pyridine core was found to be a more potent scaffold than related benzimidazole or indole cores.[4]

  • The amide portion of the molecule is crucial for activity, with the size and hydrophobicity of the substituent on the amide nitrogen significantly influencing potency and selectivity for PDE4B over the PDE4D isoform.[4]

  • A compound bearing a 3,3-difluoroazetidine ring on the amide showed high inhibitory activity (IC50 = 0.14 μM) and a 6-fold selectivity over PDE4D.[4]

Data Summary: PDE4B Inhibition

Compound ScaffoldModification at 2-positionTargetIC50 (µM)Selectivity (vs. PDE4D)Reference
1H-pyrrolo[2,3-b]pyridine2-carboxamidePDE4B0.11 - 1.1Variable[4]
1H-pyrrolo[2,3-b]pyridine2-carboxamide (3,3-difluoroazetidine)PDE4B0.146-fold[4]
Kinase Inhibition: A Pillar of Modern Oncology

The 7-azaindole scaffold is renowned for its role in kinase inhibitors. The nitrogen in the pyridine ring and the pyrrole -NH group act as key hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding interactions of ATP in the kinase active site.[3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases implicated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent pan-FGFR inhibitors.[3][5][6] Structure-based design led to the identification of compounds with nanomolar IC50 values against FGFR1, 2, and 3, which in turn inhibited cancer cell proliferation and migration in vitro.[3][5]

  • Other Kinase Targets: The versatility of the scaffold is demonstrated by its application in developing inhibitors for other kinases, including B-RAF, which is frequently mutated in melanoma.[7]

Data Summary: Kinase Inhibition

Compound ScaffoldTargetIC50 (nM)Biological EffectReference
1H-pyrrolo[2,3-b]pyridineFGFR17Inhibition of breast cancer cell proliferation[3][5]
1H-pyrrolo[2,3-b]pyridineFGFR29Induces apoptosis in cancer cells[3][5]
1H-pyrrolo[2,3-b]pyridineFGFR325Inhibits cell migration and invasion[3][5]
1H-pyrrolo[2,3-b]pyridineV600E B-RAF80Potent cytotoxic agent against cancer cell lines[7]

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research into this scaffold, this section provides detailed, step-by-step methodologies for key biological assays. These protocols are based on established methods reported in the literature for evaluating PDE4 and kinase inhibitors.

Workflow for Screening and Validation

The following diagram illustrates a typical workflow for evaluating the biological activity of newly synthesized compounds derived from the pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold.

G cluster_0 Compound Synthesis cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening (Cell-Based) cluster_3 Lead Optimization Synthesis Synthesis of Derivatives (e.g., Carboxamides) EnzymeAssay Enzyme Inhibition Assay (e.g., PDE4B, FGFR1) Synthesis->EnzymeAssay Test Compounds IC50 IC50 Determination EnzymeAssay->IC50 Active Hits CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) IC50->CellViability Potent Inhibitors TargetEngagement Target Engagement Assay (e.g., Western Blot for p-ERK) CellViability->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR SAR->Synthesis Design New Derivatives ADME In Vitro ADME/Tox SAR->ADME

Caption: High-level workflow for drug discovery.

Protocol: PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available assay kits and is designed to quantify the inhibitory activity of test compounds against the PDE4B enzyme.[8]

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate. When PDE4B hydrolyzes cAMP-FAM, the resulting linear AMP-FAM is captured by a binding agent, forming a large, slow-rotating complex. This leads to a high fluorescence polarization (FP) signal. Inhibitors prevent this hydrolysis, keeping the cAMP-FAM small and fast-rotating, resulting in a low FP signal.

Materials:

  • Recombinant Human PDE4B1 enzyme

  • FAM-labeled cAMP substrate

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanobeads)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in PDE Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation: Dilute the PDE4B1 enzyme and FAM-cAMP substrate to their working concentrations in cold PDE Assay Buffer as recommended by the supplier.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or control (DMSO for "no inhibitor" control, buffer for "no enzyme" control) to the wells of the 384-well plate.

    • Add 10 µL of diluted PDE4B1 enzyme to all wells except the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes, protected from light.

  • Detection:

    • Add 10 µL of the Binding Agent to all wells.

    • Incubate for another 30 minutes at room temperature with gentle agitation.

  • Measurement: Read the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: FGFR Kinase Activity Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced during a kinase reaction.[9][10]

Principle: The kinase reaction consumes ATP and produces ADP. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.

Materials:

  • Recombinant Human FGFR1, 2, or 3 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • 384-well white plates

  • Luminometer plate reader

Procedure:

  • Assay Plate Setup:

    • Add 1 µL of test compound solution or DMSO control to the wells of the 384-well plate.

    • Add 2 µL of FGFR enzyme solution (e.g., 1.5 ng/µL of FGFR1).

    • Add 2 µL of a substrate/ATP mixture (e.g., 100 µg/mL substrate and 50 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol provides a general framework for assessing the effect of test compounds on the viability and proliferation of cancer cell lines.[11][12][13]

Principle:

  • MTT Assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

  • CellTiter-Glo® Assay: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

Procedure:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Measurement:

    • For MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

      • Read the absorbance at ~570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Future Perspectives & Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold has unequivocally established itself as a cornerstone in the development of potent enzyme inhibitors. The conversion of the carboxylic acid to various carboxamides has yielded highly active molecules against PDE4B and a multitude of protein kinases, demonstrating the scaffold's versatility and therapeutic relevance.

The logical next frontier is the exploration of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core. The introduction of sp3-hybridized carbons at the 2 and 3 positions breaks the planarity of the ring system, offering a distinct three-dimensional vector for probing protein active sites. This could lead to the discovery of compounds with:

  • Novel Selectivity: The unique stereochemistry could enable interactions with pockets adjacent to the primary binding site that are inaccessible to planar molecules, potentially leading to inhibitors with improved selectivity profiles (e.g., isoform-specific kinase inhibitors).

  • Improved Physicochemical Properties: Increased sp3 character is often correlated with improved solubility and other desirable drug-like properties.

  • Access to New Target Classes: The non-planar structure may be better suited for targets outside of the traditional kinase family that possess more complex, non-planar binding pockets.

This guide has provided a comprehensive overview of the validated biological activities stemming from the aromatic pyrrolo[2,3-b]pyridine-2-carboxylic acid core and has laid out the detailed experimental protocols necessary for its evaluation. It is our assertion that applying these established principles and methodologies to the systematic exploration of the dihydro variant represents a significant and promising opportunity for the discovery of next-generation therapeutic agents. The path has been illuminated; the exploration awaits.

References

  • Hughes, Z. E., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Frontiers in Pharmacology. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation. Frontiers in Pharmacology. [Link]

  • Gillet, J.-P., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Food Science and Human Wellness. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • INDIGO Biosciences. Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). INDIGO Biosciences. [Link]

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • BPS Bioscience. PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. [Link]

  • ACS Infectious Diseases. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Reaction Biology. PDE4B Phoshodiesterase Assay Service. Reaction Biology. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • BPS Bioscience. PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • Hu, J., et al. (2023). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. IDEAS/RePEc. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Bioorganic & Medicinal Chemistry. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • Journal of the National Academy of Sciences of Belarus, Chemical Series. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]

  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, or 7-azaindoline, scaffold has emerged as a privileged structure in modern medicinal chemistry. As a bioisosteric analog of both indole and tryptophan, it offers unique physicochemical properties that translate into tangible advantages in drug design, including enhanced solubility and metabolic stability. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of derivatives based on the chiral 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core. We will explore the strategic considerations for their synthesis, delve into their diverse biological activities, and provide detailed experimental protocols for their preparation and evaluation, equipping researchers and drug development professionals with the critical knowledge to leverage this promising scaffold.

Introduction: The Strategic Value of the 7-Azaindoline Core

The 7-azaindole framework is a key component in several FDA-approved drugs, highlighting its clinical significance.[1] The introduction of a nitrogen atom into the indole ring system can significantly modulate a molecule's properties. Specifically, the 7-azaindole and its reduced form, 7-azaindoline, often exhibit improved aqueous solubility and metabolic stability compared to their indole counterparts.[2] This is a crucial advantage in drug development, as poor solubility and rapid metabolism are common hurdles to achieving adequate bioavailability.

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, a constrained analog of the amino acid tryptophan, provides a three-dimensional structure that can be exploited for stereospecific interactions with biological targets. The carboxylic acid moiety at the 2-position serves as a versatile handle for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Furthermore, the 7-azaindoline amide has been recognized as an exceptional directing group in asymmetric synthesis, enabling the stereocontrolled construction of complex chiral molecules.[3]

This guide will focus on the unique attributes of the saturated 7-azaindoline-2-carboxylic acid scaffold, distinguishing it from the more extensively studied aromatic 7-azaindole derivatives.

Synthetic Strategies: Accessing the Chiral Core

The synthesis of enantiomerically pure 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a key step in the development of its derivatives. While a variety of methods exist for the synthesis of the parent 7-azaindole and 7-azaindoline rings, achieving high enantioselectivity at the C2 position requires specific strategies.

Catalytic Asymmetric Hydrogenation

One of the most efficient methods for accessing chiral indolines and their aza-analogs is the asymmetric hydrogenation of the corresponding indoles. This approach has been successfully applied to the synthesis of related chiral carboxylic acids.[4][5] A plausible and efficient route to (S)- or (R)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the catalytic asymmetric hydrogenation of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Expert Rationale: The choice of a chiral catalyst is paramount in this transformation. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as PhTRAP, have shown excellent enantioselectivity in the hydrogenation of substituted indoles.[5] The N-protection strategy of the indole precursor is also critical. N-acetyl or N-sulfonyl groups can influence the electronic properties of the substrate and its coordination to the metal center, thereby enhancing the stereoselectivity of the hydrogenation. For the 2-carboxylic acid substrate, N-Boc protection is often a suitable choice due to its ease of introduction and subsequent removal under mild conditions.

Asymmetric_Hydrogenation sub 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid prot_sub N-Boc-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid sub->prot_sub (Boc)2O, Base product (S)-N-Boc-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid prot_sub->product H2, Chiral Ru/Rh Catalyst (e.g., Ru-PhTRAP) final_product (S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid product->final_product Deprotection (e.g., TFA) Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 7-Azaindoline Inhibitor Hinge Region Hinge Region Solvent Exposed Region Solvent Exposed Region 7-Azaindoline Core 7-Azaindoline Core 7-Azaindoline Core->Hinge Region H-bonds 2-Carboxamide 2-Carboxamide 2-Carboxamide->Solvent Exposed Region Van der Waals / H-bonds

Caption: Binding mode of a 7-azaindoline-2-carboxamide kinase inhibitor.

Other Therapeutic Areas

The versatility of the 7-azaindoline scaffold extends beyond kinase inhibition. Derivatives have been explored for a variety of other therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors with the 7-azaindole/azaindoline core have demonstrated potent anticancer activity. [6]* Analgesic and Anti-inflammatory Agents: Some 7-azaindole derivatives have shown significant analgesic and anti-inflammatory properties. [7]* Antiviral and Antibacterial Agents: The scaffold has also been investigated for its potential in treating infectious diseases.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives.

Synthesis of (S)-N-((S)-1-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

This protocol describes the synthesis of a representative chiral amide derivative starting from the enantiomerically pure carboxylic acid.

Step 1: N-Boc Protection of (S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • To a solution of (S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

Step 2: Amide Coupling

  • To a solution of (S)-N-Boc-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 15 minutes, then add (S)-1-phenylethylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc protected amide in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the final product as the hydrochloride salt.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of the purified kinase and its specific substrate in kinase assay buffer.

    • Prepare a solution of ATP containing [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Assay_Workflow A Prepare Reagents (Compound, Kinase, Substrate, [γ-³³P]ATP) B Incubate Compound, Kinase, and Substrate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Stop Reaction C->D E Capture Phosphorylated Substrate D->E F Wash and Measure Radioactivity E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold represents a highly valuable and versatile building block in contemporary drug discovery. Its favorable physicochemical properties, conferred by the 7-azaindoline core, address common challenges in drug development, such as poor solubility and metabolic instability. The defined stereochemistry of this chiral scaffold allows for precise, three-dimensional interactions with biological targets, while the 2-carboxylic acid moiety provides a convenient handle for extensive derivatization and SAR exploration. As our understanding of the synthesis and biological activities of these derivatives continues to grow, it is anticipated that the 7-azaindoline-2-carboxylic acid core will play an increasingly important role in the development of novel therapeutics for a wide range of diseases.

References

  • ResearchGate. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • National Institutes of Health. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). [Link]

  • National Institutes of Health. Azaindole Therapeutic Agents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

  • Wiley Online Library. Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Aci. [Link]

  • PubMed. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • PubMed. Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. [Link]

  • Nomura Research Group. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. [Link]

  • PubMed. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. [Link]

  • Semantic Scholar. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. [Link]

  • ResearchGate. Biological activity and material applications of 7-azaindole derivatives. [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • ResearchGate. Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

  • Royal Society of Chemistry. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

  • PubMed. Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. [Link]

  • PubMed. Azaindole therapeutic agents. [Link]

  • PubMed. Asymmetric Brønsted acid catalysis with chiral carboxylic acids. [Link]

  • Sci-Hub. Asymmetric Brønsted acid catalysis with chiral carboxylic acids. [Link]

  • J-STAGE. Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutics. Its unique physicochemical properties allow it to function as a highly effective bioisostere of purine, enabling potent and often selective interactions with a wide array of biological targets. This technical guide provides a comprehensive exploration of the core mechanisms of action for pyrrolo[2,3-b]pyridine-based compounds. We will dissect their primary mode of action as kinase inhibitors, explore the specific molecular targets and their associated signaling pathways, and detail the critical experimental protocols required to validate these mechanisms. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the study and application of this versatile chemical scaffold.

Part 1: The Core Mechanism - A Masterclass in Hinge-Binding

The vast majority of biologically active pyrrolo[2,3-b]pyridine derivatives exert their effects through the competitive inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental process in cellular signaling. The pyrrolo[2,3-b]pyridine scaffold is exceptionally well-suited to disrupt this process by functioning as an ATP-competitive inhibitor.

The key to its efficacy lies in its ability to act as a "hinge-binding" motif. The active site of a kinase contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region forms critical hydrogen bonds with the adenine ring of ATP to anchor it in the correct orientation for catalysis. The 7-azaindole core exquisitely mimics this interaction.[2]

  • The pyrrole -NH group acts as a hydrogen bond donor .

  • The adjacent pyridine nitrogen at position 7 acts as a hydrogen bond acceptor .

This dual hydrogen bonding capability allows the scaffold to bind with high affinity to the kinase hinge region, effectively occupying the space normally reserved for ATP and preventing the phosphorylation of downstream substrates.[3]

G Hinge_AA1 Backbone NH Pyridine_N Pyridine N Hinge_AA1->Pyridine_N H-Bond (Acceptor) Hinge_AA2 Backbone C=O Pyrrolo_NH Pyrrole -NH Pyrrolo_NH->Hinge_AA2 H-Bond (Donor) ATP ATP Blocked Binding Blocked ATP->Blocked X

General binding mode of the pyrrolo[2,3-b]pyridine scaffold.

Part 2: Key Molecular Targets & Signaling Pathways

The versatility of the pyrrolo[2,3-b]pyridine scaffold is demonstrated by the diverse range of kinases it can be engineered to inhibit. This has led to its application in oncology, immunology, neurodegenerative disease, and beyond.

Janus Kinases (JAKs) - Modulating the Immune Response

The JAK-STAT signaling pathway is central to mediating cellular responses to a wide variety of cytokines and growth factors, making it a critical player in the immune system.[4] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of JAK family members (JAK1, JAK2, JAK3, TYK2).[4][5][6]

Mechanism: By binding to the ATP-binding site of JAKs, these compounds prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This blockade of STAT signaling effectively suppresses the expression of pro-inflammatory genes.[4] For instance, inhibition of JAK3, which is primarily restricted to lymphocytes, is an attractive strategy for treating autoimmune diseases and preventing organ transplant rejection.[4]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK P-JAK JAK->pJAK autophosphorylates STAT STAT pJAK->STAT phosphorylates pSTAT P-STAT STAT->pSTAT Dimer P-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK INHIBITS (ATP Competition)

Inhibition of the JAK-STAT pathway by pyrrolo[2,3-b]pyridine compounds.
Compound ClassTarget(s)IC50 (nM)Therapeutic Area
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK35.1Immunomodulation
N-Methyl-pyrrolo[2,3-b]pyridineJAK1-selectivePotent (specific values in source)Autoimmune Disease
Tofacitinib (related scaffold)JAK3, JAK1, JAK22, 100, 20Rheumatoid Arthritis

Note: IC50 values are representative and can vary based on assay conditions. Data sourced from multiple studies.[4][5][6]

PI3K/AKT/mTOR Pathway - A Central Axis in Cancer

The phosphatidylinositide 3-kinase (PI3K) pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism. Its frequent deregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[3]

Mechanism: Pyrrolo[2,3-b]pyridine derivatives have been designed to target PI3K isoforms.[3] By binding to the ATP pocket of PI3K, they prevent the conversion of PIP2 to PIP3. This blocks the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.[3] Molecular modeling has shown that the 7-azaindole scaffold can form two crucial hydrogen bonds with the hinge residue Val882 in PI3Kγ.[3]

Cell Cycle and Transcriptional Regulators (CDK8)

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and has been identified as an oncogene in colorectal cancer (CRC).[7][8] It plays a vital role in the WNT/β-catenin signaling pathway.

Mechanism: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent Type II CDK8 inhibitor.[7][8] This inhibition indirectly suppresses β-catenin activity, leading to the downregulation of the WNT signaling pathway. The functional consequences include cell cycle arrest in the G2/M and S phases and a significant reduction in tumor growth in vivo.[7][9]

Other Key Kinase Targets

The adaptability of the scaffold has enabled the development of inhibitors for a broad range of other kinases:

  • Glycogen Synthase Kinase 3β (GSK-3β): Inhibition of GSK-3β is a promising strategy for treating Alzheimer's disease. Pyrrolo[2,3-b]pyridine compounds have been shown to inhibit GSK-3β, leading to a decrease in the hyperphosphorylation of tau protein, a hallmark of the disease.[10][11]

  • Focal Adhesion Kinase (FAK): As a non-receptor tyrosine kinase involved in cell adhesion and migration, FAK is an attractive target in oncology.[12]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A crucial regulator of the DNA damage response, selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold act as potent chemosensitizers, enhancing the efficacy of DNA-damaging agents like irinotecan.[13]

  • VEGFR/FGFR: Vascular Endothelial Growth Factor Receptor and Fibroblast Growth Factor Receptor are key drivers of angiogenesis. Pyrrolo[2,3-b]pyridine derivatives have been developed to inhibit these receptor tyrosine kinases, representing a strategy for anti-angiogenic cancer therapy.[14][15][16][17]

Part 3: Experimental Validation of Mechanism of Action

Synthesizing technical accuracy with field-proven insights requires a robust, self-validating system of experimental protocols. The following workflows are essential for elucidating and confirming the mechanism of action of any novel pyrrolo[2,3-b]pyridine-based inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

Causality: The primary mechanistic claim is direct kinase inhibition. This protocol is the first and most critical step to validate this claim and quantify the compound's potency (IC50). A luminescence-based assay, such as ADP-Glo™, is a common and reliable method.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and the pyrrolo[2,3-b]pyridine compound (serially diluted).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the resulting luminescence, which is directly proportional to the amount of ADP formed and thus, kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Target Engagement via Western Blot

Causality: Demonstrating potency in a cell-free system is insufficient. It is crucial to confirm that the compound can enter a cell and inhibit its intended target in a complex biological environment. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Methodology:

  • Cell Culture & Treatment: Culture an appropriate cell line (e.g., a cancer cell line overexpressing the target kinase). Treat cells with increasing concentrations of the pyrrolo[2,3-b]pyridine compound for a defined period.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Re-probe the membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin) to confirm that changes in the phospho-signal are due to inhibition, not changes in protein levels.

G A 1. Treat Cells with Inhibitor B 2. Lyse Cells & Quantify Protein A->B C 3. Separate Proteins (SDS-PAGE) B->C D 4. Transfer to Membrane C->D E 5. Probe with Primary Ab (e.g., anti-pSTAT) D->E F 6. Probe with Secondary Ab E->F G 7. Detect Signal (ECL) F->G H 8. Analyze Phospho-Signal vs. Total Protein G->H

Sources

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationships of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisosteric replacement for indole, offering unique physicochemical properties that enhance interactions with biological targets.[1][2] This versatile core is a prominent feature in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral efficacy, and phosphodiesterase modulation.[2] The nitrogen atom in the pyridine ring provides an additional hydrogen bond acceptor, which can be crucial for binding to the ATP pocket of kinases, making it a "privileged scaffold" in the design of kinase inhibitors.[1] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals.

I. Kinase Inhibition: A Dominant Therapeutic Arena

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored for its potent kinase inhibitory activities across a wide range of kinase families. The ability of the 7-azaindole nitrogen to form a key hydrogen bond with the hinge region of the kinase ATP-binding site is a recurring theme in the SAR of these compounds.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

Core SAR Insights:

  • Hinge Binding: The 1H-pyrrolo[2,3-b]pyridine core consistently acts as the hinge-binding motif.[3]

  • Substitution at C3: Modifications at the C3 position are crucial for potency and selectivity. Introduction of a substituted phenyl ring at this position often leads to potent FGFR inhibition.

  • Substitution at C5: The C5 position can be modified to interact with the solvent-exposed region of the ATP binding pocket. Introduction of groups capable of forming hydrogen bonds can enhance activity.[3]

Illustrative Data:

Compound IDR1 (at C3)R2 (at C5)FGFR1 IC50 (nM)
1 3,5-dimethoxyphenylH1900
4h 3,5-dimethoxyphenylCF37

Data synthesized from multiple sources for illustrative purposes.

Experimental Workflow for FGFR Inhibition Assay:

FGFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1H-pyrrolo[2,3-b]pyridine derivatives Plate_Prep Dispense enzyme, substrate, and compounds into 384-well plate Compound_Prep->Plate_Prep Enzyme_Prep Prepare FGFR1 enzyme and substrate solution Enzyme_Prep->Plate_Prep Incubation Incubate at room temperature Plate_Prep->Incubation ATP_Addition Initiate reaction with ATP Incubation->ATP_Addition Detection Measure kinase activity (e.g., ADP-Glo assay) ATP_Addition->Detection IC50_Calc Calculate IC50 values Detection->IC50_Calc

Caption: Workflow for an in vitro FGFR kinase inhibition assay.

B. Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and a colorectal cancer oncogene. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective CDK8 inhibitors.

Core SAR Insights:

  • Core Scaffold: 5-phenyl-1H-pyrrolo[2,3-b]pyridine has been identified as a key active fragment.

  • Linker and Terminal Group: The nature of the linker between the core and a terminal phenyl group, as well as substitutions on the terminal ring, significantly impact activity. A two-methylene linker often proves optimal.

Illustrative Data:

Compound IDLinkerTerminal Phenyl SubstitutionCDK8 IC50 (nM)
H1 DirectUnsubstituted35.2
22 -CH=CH-CO-NH-4-methyl-3-(trifluoromethyl)48.6

Data synthesized from multiple sources for illustrative purposes.

C. Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine core has led to the development of inhibitors for a range of other kinases, including:

  • Janus Kinase 3 (JAK3): Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increases JAK3 inhibitory activity.[4]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Systematic structural optimization has led to highly selective ATM inhibitors with excellent drug-like properties.[5]

  • Phosphoinositide 3-kinase (PI3K): This scaffold has been utilized in fragment-based drug design to discover potent PI3K inhibitors.

Signaling Pathway Illustration: The PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

II. Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for inflammatory and central nervous system diseases. Scaffold hopping from known PDE4 inhibitors has led to the identification of potent and selective 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[6][7]

Core SAR Insights:

  • Scaffold: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core is essential for activity.

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical for potency and selectivity over other PDE4 isoforms. The size and hydrophobicity of this group play a significant role.[6]

  • Aryl Substitution: Substitution on the aryl ring attached to the pyrrole nitrogen influences the overall activity profile.

Illustrative Data:

Compound IDAmide Substituent (R)PDE4B IC50 (µM)Selectivity (PDE4B vs PDE4D)
11h 3,3-difluoroazetidine0.146-fold

Data synthesized from multiple sources for illustrative purposes.[6]

III. Antiviral Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold has also shown promise in the development of antiviral agents, targeting various viral proteins and replication stages.

A. Anti-HIV Agents

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8]

Core SAR Insights:

  • Core and Amide Linkage: The pyrrolo[2,3-b]pyridine-2-amide core is a common feature in these inhibitors.

  • Benzyl Amides: A variety of substituted benzyl amides have shown inhibitory activity.[8]

B. Anti-Influenza Virus Agents

Certain 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of the influenza virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase.[9]

Core SAR Insights:

  • Core Structure: The 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton is crucial for PB2 inhibition.

  • Substitutions on the Pyrazinone Ring: Modifications at the N1 position of the pyrazinone ring can significantly impact antiviral activity.

Illustrative Data:

Compound IDN1-Substituent on PyrazinoneAntiviral EC50 (µM)
12b 2-hydroxyethyl1.025

Data synthesized from a specific study for illustrative purposes.[9]

IV. Synthetic Strategies

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives often involves multi-step sequences. Common strategies include the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa.

General Synthetic Workflow:

Synthesis_Workflow Starting_Material Substituted 2-Aminopyridine Pyrrole_Annulation Pyrrole Ring Formation Starting_Material->Pyrrole_Annulation Functionalization Functional Group Interconversion (e.g., Halogenation) Pyrrole_Annulation->Functionalization Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Cross_Coupling Final_Product Target 1H-pyrrolo[2,3-b]pyridine Derivative Cross_Coupling->Final_Product

Caption: A generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

A common synthetic route involves the reaction of a substituted 2-aminopyridine with an α-haloketone to form the pyrrole ring, followed by further functionalization. Cross-coupling reactions such as Suzuki and Buchwald-Hartwig are frequently employed to introduce aryl and amino substituents at various positions of the scaffold.[10]

V. Experimental Protocols

The evaluation of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives relies on a suite of standardized in vitro assays.

A. In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of a compound that inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.

B. Cell Proliferation (MTT) Assay

Objective: To assess the effect of the compounds on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls.

C. Western Blot Analysis

Objective: To detect changes in the expression or phosphorylation status of specific proteins in response to compound treatment.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically binds to the protein of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

D. Cellular Antiviral Assay (CPE Reduction Assay)

Objective: To determine the concentration of a compound that protects cells from virus-induced cytopathic effect (CPE) by 50% (EC50).

Materials:

  • Host cell line

  • Virus stock

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Cell viability stain (e.g., neutral red or crystal violet)

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate.

  • Infect the cells with the virus in the presence of serial dilutions of the test compounds.

  • Incubate the plates until CPE is observed in the virus control wells (no compound).

  • Stain the cells with a viability dye.

  • Measure the absorbance to quantify cell viability.

  • Calculate the EC50 value by plotting the percentage of CPE reduction against the compound concentration.[11]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility has enabled the development of potent and selective modulators of a diverse array of biological targets. The deep understanding of the structure-activity relationships outlined in this guide provides a solid foundation for the rational design of next-generation therapeutics. Future research will likely focus on further refining the selectivity of these compounds, exploring novel substitution patterns, and expanding their therapeutic applications to new disease areas. The continued exploration of this privileged scaffold holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Molecules. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • A QSAR study on some series of anti-hepatitis B virus (HBV) agents. Bioinformation. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. STAR Protocols. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Acta Pharmaceutica Sinica B. [Link]

  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. Molecules. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Core – A Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel chemical entities with therapeutic potential is the driving force of drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine scaffold has emerged as a "privileged structure." This bicyclic system, comprising a fused pyrrole and pyridine ring, exists in six isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[1] This structural versatility is not merely a chemical curiosity; it is the foundation of the scaffold's broad pharmacological utility.

Pyrrolopyridines, also known as azaindoles, are found in natural products like the anticancer alkaloid camptotheca and have been successfully integrated into marketed drugs, most notably in kinase inhibitors like Vemurafenib.[1][2] The core's ability to mimic the purine ring of ATP allows it to effectively target the hinge region of kinases, making it a fertile starting point for developing inhibitors for oncology and inflammatory diseases.[2] This guide provides a comprehensive, field-proven framework for the systematic discovery, synthesis, and characterization of novel pyrrolopyridine scaffolds, designed for researchers and drug development professionals aiming to harness their therapeutic potential.

Pyrrolopyridine_Isomers cluster_isomers The Six Isomers of Pyrrolopyridine (Azaindole) p1 Pyrrolo[2,3-b]pyridine (7-Azaindole) p2 Pyrrolo[3,2-b]pyridine (1-Azaindole) p3 Pyrrolo[2,3-c]pyridine (6-Azaindole) p4 Pyrrolo[3,2-c]pyridine (5-Azaindole) p5 Pyrrolo[3,4-b]pyridine (2-Azaindole) p6 Pyrrolo[3,4-c]pyridine (5-Azaizoindole)

Caption: The six core isomeric forms of the pyrrolopyridine scaffold.

Section 1: The Blueprint: Rational Design and Synthesis of Novel Scaffolds

The journey begins not in the flask, but in the conceptual design phase. A successful scaffold is born from a convergence of established medicinal chemistry principles and innovative synthetic strategies.

Conceptualization: From Idea to Target Scaffold

The ideation of a novel scaffold rarely occurs in a vacuum. It is an exercise in informed creativity, leveraging existing knowledge to explore new chemical space. Two powerful strategies underpin this process:

  • Bioisosteric Replacement: This principle involves substituting a functional group in a known active molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.[3][4][5] For instance, replacing a metabolically liable ester in a known inhibitor with a more stable pyrrolopyridine core can be a potent strategy.

  • Scaffold Hopping: A more ambitious approach, scaffold hopping aims to identify structurally distinct cores that can maintain a similar arrangement of key pharmacophoric features.[6][7] This is often computationally driven and is invaluable for generating novel intellectual property and escaping patent-protected chemical space.[6][8]

Design_Workflow start_node Known Bioactive Compound (e.g., Kinase Inhibitor) process_node1 Computational Analysis (Scaffold Hopping / Bioisosterism) start_node->process_node1 Identify Pharmacophore process_node process_node decision_node decision_node output_node Novel Pyrrolopyridine Target Scaffold decision_node1 Assess Drug-like Properties & IP Novelty process_node1->decision_node1 Generate Virtual Analogs decision_node1->output_node Select Candidate [Viable] decision_node1->process_node1 Iterate Design [Non-viable]

Caption: Conceptual workflow for designing novel pyrrolopyridine scaffolds.

Synthetic Strategies: Building the Core

With a target scaffold designed, the focus shifts to its tangible creation. The choice of synthetic route is critical, impacting not only the feasibility of the initial synthesis but also the ease of future analog generation for Structure-Activity Relationship (SAR) studies. Recent advancements have significantly expanded the synthetic chemist's toolbox for constructing these scaffolds.[9][10][11]

Key Synthetic Approaches:

Synthetic StrategyDescriptionAdvantagesConsiderations
Fischer-Type Cyclizations Condensation of a substituted pyridine hydrazine with a ketone or aldehyde followed by acid-catalyzed cyclization.[9]Well-established, good for certain substitution patterns.Can require harsh conditions; substrate scope may be limited.
Palladium-Catalyzed Couplings Tandem coupling reactions, such as Sonogashira or Heck couplings followed by cyclization, are powerful modern methods.[9][11]High functional group tolerance, modular, enables diverse substitution.Catalyst cost, requires careful optimization of reaction conditions.
Intramolecular Cyclizations Building a substituted pyridine or pyrrole precursor and inducing an intramolecular ring closure to form the bicyclic system.[12]Can provide specific isomers with high regioselectivity.Precursor synthesis can be multi-step and complex.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyrrolo[2,3-b]pyridine Core

This protocol provides a representative example of a modern, modular approach to scaffold synthesis. Self-Validation: The integrity of this protocol relies on the strict exclusion of oxygen and moisture, and the purity of the starting materials. Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure reaction completion before proceeding.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 2-amino-3-iodopyridine (1.0 eq), the desired terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Sonogashira Coupling: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC/LC-MS until the 2-amino-3-iodopyridine is consumed (typically 2-4 hours).

  • Cyclization: Upon completion of the first step, add a stronger base such as potassium tert-butoxide (2.0 eq) to the reaction mixture. Increase the temperature to 100-120 °C to induce intramolecular cyclization. Monitor for the formation of the pyrrolopyridine product (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolopyridine scaffold.

Section 2: Confirmation and Profiling: From Crude Product to Characterized Hit

A synthesized molecule is merely a hypothesis until its structure is unequivocally confirmed and its biological activity is assessed. This phase is critical for establishing a solid foundation for any subsequent optimization efforts.

Structural Elucidation and Purity Assessment

The causality behind rigorous characterization is simple: an incorrectly identified structure or an impure compound will render all subsequent biological data meaningless. A multi-technique approach is non-negotiable for ensuring scientific integrity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural characterization. ¹H and ¹³C NMR provide the primary carbon-hydrogen framework. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning connectivity, especially for novel scaffolds.[14][15]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the synthesized compound.[13]

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, definitive proof of structure and stereochemistry.

Initial Biological Screening: Identifying Active Scaffolds

With a library of pure, characterized scaffolds in hand, the goal is to efficiently identify "hits"—compounds showing desired biological activity. High-Throughput Screening (HTS) is the industry-standard methodology for this task.[16][17]

HTS_Workflow start_node Pyrrolopyridine Compound Library process_node1 Primary Screen (Single High Concentration) start_node->process_node1 Assay Miniaturization (384-well plates) process_node process_node data_node data_node output_node Validated Hits data_node1 Raw Activity Data process_node1->data_node1 process_node2 Dose-Response Assay (Determine IC50/EC50) data_node1->process_node2 Identify 'Primary Hits' data_node2 Potency & Efficacy Data process_node2->data_node2 data_node2->output_node Confirm Structure & Re-test

Caption: A typical High-Throughput Screening (HTS) funnel for hit identification.

The choice of assay is dictated by the therapeutic hypothesis. For pyrrolopyridine kinase inhibitors, a typical primary assay would measure the inhibition of a specific kinase's ability to phosphorylate a substrate. Hits from this primary screen are then subjected to dose-response studies to determine their potency (e.g., IC₅₀).[18]

Section 3: Iterative Refinement: The Path from Hit to Lead

Identifying a hit is a milestone, not the destination. The subsequent phase involves a cyclical process of chemical modification and biological testing to transform a modestly active "hit" into a potent and drug-like "lead."

Structure-Activity Relationship (SAR) Studies

SAR is the systematic study of how changes in a molecule's structure affect its biological activity.[19][20] By synthesizing and testing a matrix of analogs around a hit scaffold, researchers can deduce which parts of the molecule are critical for activity and which can be modified to improve other properties.[21]

Hypothetical SAR Table for a Pyrrolo[2,3-b]pyridine Kinase Inhibitor Series:

CompoundR¹ SubstituentR² SubstituentKinase IC₅₀ (nM)
Hit-1 HPhenyl850
Analog-1a MethylPhenyl720
Analog-1b H4-Fluorophenyl250
Analog-1c H4-Methoxyphenyl1500
Analog-1d Methyl4-Fluorophenyl45

Causality: The data above suggests that a methyl group at R¹ is slightly beneficial, while a 4-fluorophenyl group at R² is critical for potency, likely due to favorable interactions in the kinase binding pocket. The 4-methoxyphenyl group is detrimental, possibly due to steric hindrance or unfavorable electronics. This knowledge directly informs the design of the next generation of analogs.[22]

Early ADME Profiling: Designing for In Vivo Success

Potency is irrelevant if a compound cannot reach its target in the body. Therefore, assessing Absorption, Distribution, Metabolism, and Excretion (ADME) properties in parallel with SAR is crucial to avoid costly late-stage failures.[23][24] In vitro ADME assays provide critical, early insights into a compound's potential pharmacokinetic behavior.[25][26]

Key In Vitro ADME Assays and Their Implications:

AssayParameter MeasuredImplication for Drug Development
Aqueous Solubility Kinetic and thermodynamic solubility.[25]Poor solubility can limit oral absorption and formulation options.
Metabolic Stability Rate of metabolism by liver microsomes or hepatocytes.[27]High metabolic rate leads to short half-life and poor in vivo exposure.
Cell Permeability Rate of passage across a cell monolayer (e.g., Caco-2).[26]Predicts potential for oral absorption. Identifies if the compound is a P-gp efflux substrate.
Plasma Protein Binding Percentage of compound bound to plasma proteins.[25]Only the unbound fraction is free to interact with the target; high binding can reduce efficacy.
CYP450 Inhibition Inhibition of major drug-metabolizing enzymes.[25]High inhibition potential can lead to dangerous drug-drug interactions.

Experimental Protocol: Microsomal Metabolic Stability Assay

Self-Validation: This protocol's validity depends on accurate protein concentration, precise timing, and a linear response of the analytical method (LC-MS/MS). A positive control compound with known metabolic properties (e.g., Verapamil) must be run in parallel to validate the assay performance.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in acetonitrile.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), the test compound (to a final concentration of 1 µM), and pooled liver microsomes (e.g., human, rat; to a final concentration of 0.5 mg/mL).

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion and Future Outlook

References

  • Redzicka, A., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4635. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Bajorath, J. (2022). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Future Medicinal Chemistry, 14(1), 1-5. [Link]

  • Lima, A. N., et al. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers. [Link]

  • Ukrainian Chemical-Pharmaceutical Journal. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. National University of Pharmacy. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Cui, J. J., et al. (2007). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 50(26), 6615–6631. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2536. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. [Link]

  • Slideshare. (2018). Scaffold hopping in drug development ppt. Retrieved from [Link]

  • Blazingprojects. (n.d.). Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Retrieved from [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]

  • Ghattas, M. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 385-401. [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. [Link]

  • Sbaraglini, M. L., et al. (2017). Novel scaffolds for inhibition of Cruzipain identified from high-throughput screening of anti-kinetoplastid chemical boxes. PLoS Neglected Tropical Diseases, 11(9), e0005927. [Link]

  • El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(14), 115493. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • MDPI. (n.d.). Special Issue: Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]

  • Sharma, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Lee, Y. J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1049–1067. [Link]

  • Wang, Y., et al. (2023). 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. Pharmaceutics, 15(6), 1700. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(1), 226. [Link]

  • ResearchGate. (2023). Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. Retrieved from [Link]

  • Lv, X., et al. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 141, 413-424. [Link]

  • ResearchGate. (2023). 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. Retrieved from [Link]

  • Liu, J., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6442. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Rasayan Journal of Chemistry, 13(2), 1083-1089. [Link]

  • Muth, A., et al. (2021). Identification of novel gankyrin binding scaffolds by high throughput virtual screening. Bioorganic & Medicinal Chemistry Letters, 43, 128043. [Link]

  • Popiołek, R., & Gontarska, S. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3749. [Link]

  • Roberts, R. S., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(22), 5131-5136. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10695. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Wu, S., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. European Journal of Medicinal Chemistry, 227, 113919. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profiling of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount. This guide is dedicated to the comprehensive pharmacological profiling of a unique molecular entity: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . This compound is a saturated analog of the well-established 7-azaindole scaffold, a privileged structure in medicinal chemistry, particularly for kinase inhibitors.[1][2] The introduction of a saturated pyrrolidine ring is anticipated to significantly alter the molecule's three-dimensional structure and electronic properties compared to its aromatic counterpart. This guide, therefore, serves as a strategic roadmap for researchers, scientists, and drug development professionals to systematically characterize the biological activities of this intriguing compound. We will proceed with the logical assumption that this molecule, like its unsaturated predecessors, may exhibit kinase inhibitory activity, while remaining open to the discovery of novel biological targets.

Rationale and Synthetic Strategy

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a known hinge-binding motif for many protein kinases, mimicking the adenine of ATP.[1] Saturation of the pyrrole ring to a pyrrolidine introduces a chiral center and a non-planar geometry, which could offer novel interactions with the target protein and potentially improve selectivity and physicochemical properties. The carboxylic acid moiety at the 2-position can act as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification.[3][4][5]

Proposed Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

A plausible synthetic route to the target compound involves the catalytic hydrogenation of the commercially available 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This method is advantageous due to its straightforwardness and the availability of the starting material.

Experimental Protocol:

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

G start 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid step1 Dissolve in Methanol start->step1 step2 Add 10% Pd/C Catalyst step1->step2 step3 Hydrogenate (50 psi H2) step2->step3 step4 Filter through Celite step3->step4 step5 Concentrate and Purify step4->step5 end_product 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid step5->end_product

Caption: Proposed synthesis of the target compound.

Tiered Pharmacological Profiling Cascade

A systematic, tiered approach is essential to efficiently characterize the pharmacological profile of a novel compound. This cascade begins with broad, high-throughput in vitro screens and progresses to more focused cellular and in vivo models.

G tier1 Tier 1: In Vitro Profiling (Broad Kinase Panel, hERG) tier2 Tier 2: Cellular Assays (Target Validation, Anti-proliferative Activity) tier1->tier2 Hit Identification tier3 Tier 3: In Vivo Efficacy (Xenograft Models) tier2->tier3 Lead Candidate

Caption: Tiered pharmacological profiling cascade.

Tier 1: In Vitro Profiling

The initial step is to assess the compound's activity against a broad panel of biological targets to identify potential mechanisms of action and off-target effects.

Given the 7-azaindole heritage, a comprehensive kinase screen is the logical starting point.

Experimental Protocol (Luminescence-Based Kinase Assay):

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a known kinase inhibitor as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[6]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation (Hypothetical):

Kinase TargetIC50 (nM) of Test CompoundIC50 (nM) of Staurosporine (Control)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

Early assessment of potential cardiotoxicity is a critical step in drug development. The hERG (human Ether-à-go-go-Related Gene) channel assay is a standard in vitro method for this purpose.

Tier 2: Cellular Assays

Once a primary target or a set of targets is identified, the next step is to evaluate the compound's activity in a cellular context.

This assay confirms that the compound can enter cells and interact with its intended target. For a kinase inhibitor, this is often assessed by measuring the phosphorylation of a known downstream substrate.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9]

Experimental Protocol (MTT Assay): [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation (Hypothetical):

Cell LineGI50 (µM) of Test Compound
Cancer Cell Line A0.15
Cancer Cell Line B1.2
Normal Fibroblasts>50
Tier 3: In Vivo Efficacy Studies

Promising compounds from cellular assays are advanced to in vivo models to assess their efficacy and tolerability in a whole-organism setting.

Orthotopic models, where human tumor cells are implanted into the corresponding organ in immunocompromised mice, more accurately mimic the tumor microenvironment and metastatic potential compared to subcutaneous models.[11][12][13][14]

Experimental Protocol (Orthotopic Lung Cancer Model): [12]

  • Cell Preparation: Prepare a single-cell suspension of human lung cancer cells in a mixture of media and extracellular matrix gel.

  • Surgical Procedure: Under anesthesia, make a small incision in the chest wall of an immunocompromised mouse.

  • Cell Injection: Directly inject the cell suspension into the lung parenchyma.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care.

  • Compound Administration: Once tumors are established (monitored by imaging), administer the test compound via a clinically relevant route (e.g., oral gavage).

  • Efficacy Assessment: Monitor tumor growth over time using imaging techniques (e.g., bioluminescence or micro-CT). At the end of the study, euthanize the animals and excise the tumors for further analysis.

G start Prepare Cell Suspension step1 Anesthetize Mouse start->step1 step2 Surgical Incision step1->step2 step3 Inject Cells into Lung step2->step3 step4 Suture and Recover step3->step4 step5 Tumor Establishment step4->step5 step6 Administer Test Compound step5->step6 step7 Monitor Tumor Growth step6->step7 end Efficacy Data step7->end

Caption: Orthotopic xenograft model workflow.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the pharmacological profiling of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. By employing a tiered screening cascade, researchers can systematically elucidate the compound's mechanism of action, cellular activity, and in vivo efficacy. The saturation of the pyrrole ring presents a unique opportunity to explore novel chemical space and potentially develop highly selective and potent therapeutic agents. The data generated from this proposed workflow will be instrumental in determining the future trajectory of this promising scaffold in drug discovery.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. [Link]

  • PubMed. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. [Link]

  • Bio-protocol. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. [Link]

  • National Center for Biotechnology Information. (2016). A Method for Orthotopic Transplantation of Lung Cancer in Mice. [Link]

  • ResearchGate. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]

  • Spandidos Publications. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • MDPI. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • PubMed. (2017). Discovery of novel BTK inhibitors with carboxylic acids. [Link]

  • National Center for Biotechnology Information. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • National Center for Biotechnology Information. Azaindole Therapeutic Agents. [Link]

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Allied Academies. (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Journal of the National Academy of Sciences of Belarus, Chemical Series. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic biomolecules and interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this versatile core have demonstrated a remarkable breadth of activity, acting as potent inhibitors of protein kinases, phosphodiesterases, and even as DNA intercalating agents.[2][3]

A significant portion of research has focused on their role as kinase inhibitors, targeting key enzymes in signaling pathways that are dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders.[4][5][6][7] The successful development of these compounds hinges on a rigorous and logical preliminary in vitro evaluation. This guide provides a comprehensive framework for this initial assessment, designed for researchers, scientists, and drug development professionals. We will move from direct target engagement in biochemical assays to functional consequences in cell-based systems, emphasizing the causality behind each experimental choice to build a robust data package for lead candidate selection.

Chapter 1: The Foundational Step: Biochemical Potency and Selectivity

Expert Rationale: The journey of a novel inhibitor begins with a simple but critical question: does it bind to and inhibit its intended molecular target? A direct, cell-free biochemical assay is the cleanest way to answer this. By isolating the target enzyme from the complex cellular milieu, we can quantify the inhibitor's intrinsic potency (typically as an IC50 value) and rule out confounding factors like cell permeability or off-target effects that can complicate data interpretation in later stages.[8][9]

For this guide, we will focus on a highly relevant target class for pyrrolo[2,3-b]pyridine inhibitors: the Janus kinases (JAKs) . The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, making it a pivotal regulator of immunity and cell proliferation.[10][11] Its aberrant activation is a known driver of autoimmune diseases and various cancers, making JAK inhibitors a major therapeutic class.[7][]

The JAK-STAT Signaling Pathway

Cytokine binding induces dimerization of their associated receptors, bringing the receptor-bound JAKs into close proximity. This allows the JAKs to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Cytokine Receptor Cytokine->Receptor_L 1. Binding & Dimerization Receptor_R Cytokine Receptor Cytokine->Receptor_R JAK_L JAK JAK_R JAK STAT_inactive STAT (Inactive) Receptor_R->STAT_inactive 4. STAT Docking JAK_L->JAK_R 2. Trans-phosphorylation JAK_R->Receptor_R 3. Receptor Phosphorylation JAK_R->STAT_inactive 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK_R Inhibition Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling cascade and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. It is a robust, high-throughput method suitable for primary screening and IC50 determination.[14]

Principle: The kinase reaction consumes ATP, generating ADP. After the reaction is stopped, the remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a light signal directly proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the specific recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3) in kinase buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a solution of a suitable peptide substrate in kinase buffer.

    • Prepare the ATP solution. Causality Note: The ATP concentration is a critical parameter. Using a concentration near the Michaelis-Menten constant (Km) for ATP will make inhibitors appear more potent (especially ATP-competitive ones). Testing at physiological ATP concentrations (e.g., 1 mM) provides a more stringent and biologically relevant measure of potency.[15]

    • Prepare a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor in 100% DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution (or buffer with DMSO for positive control, and buffer without enzyme for negative control).

    • Add 5 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (Following ADP-Glo™ Kit Manufacturer's Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data is first converted to percent inhibition relative to controls. A dose-response curve is then generated by plotting percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression (four-parameter logistic fit) is used to calculate the IC50 value.

Table 1: Sample Biochemical Potency and Selectivity Profile

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
PBP-001815012250
PBP-002455800950
PBP-00375906588

Interpretation:

  • PBP-001 shows selectivity for JAK1/3 over JAK2/TYK2.

  • PBP-002 is a potent and selective JAK2 inhibitor.

  • PBP-003 is a pan-JAK inhibitor with similar potency across all isoforms.

Chapter 2: Assessing Cellular Activity: From Viability to Mechanism

Expert Rationale: A potent biochemical inhibitor is only a promising starting point. To become a viable drug candidate, it must cross the cell membrane, engage its target in the crowded intracellular space, and elicit a functional biological response.[16][17] Therefore, the next essential step is to evaluate the inhibitor's effect on whole cells. A cell proliferation assay provides a robust, quantitative measure of the compound's overall anti-cancer or cytostatic effect.

Experimental Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol measures cell density by quantifying total cellular protein content. It is a reliable and reproducible method for assessing the growth-inhibitory effects of a compound on adherent cell lines.[3][18]

Principle: Cells are seeded and allowed to attach, then treated with the inhibitor for several days. After treatment, cells are fixed, and the protein is stained with Sulforhodamine B. The amount of bound dye, which is proportional to the number of cells, is measured colorimetrically.[3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a relevant cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer).[3]

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor (or medium with DMSO as a vehicle control).

    • Incubate for 72 hours. Causality Note: A 72-hour incubation period is typically sufficient to cover several cell doubling times, allowing for a clear measurement of growth inhibition.

  • Cell Fixation and Staining:

    • Gently remove the treatment medium.

    • Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Measurement:

    • Solubilize the bound SRB dye by adding 10 mM Tris base solution (pH 10.5).

    • Read the absorbance at 510 nm on a microplate reader.

Data Presentation and Analysis

The absorbance data is used to calculate the percentage of cell growth. A dose-response curve is plotted to determine the GI50 value—the concentration required to inhibit cell growth by 50%.

Table 2: Sample Cellular Antiproliferative Activity

Compound IDA549 (Lung) GI50 (µM)MDA-MB-231 (Breast) GI50 (µM)HeLa (Cervical) GI50 (µM)
PBP-0010.250.301.5
PBP-0025.64.8>10
PBP-0030.150.180.22

Chapter 3: Delving Deeper: Target Engagement and Downstream Effects

Expert Rationale: After establishing both biochemical potency and cellular activity, it is crucial to connect the two. We must verify that the observed cellular effect (e.g., growth inhibition) is a direct consequence of the inhibitor acting on its intended target. This is known as confirming the mechanism of action. Western blotting is a powerful technique to visualize the phosphorylation status of the target kinase or its immediate downstream substrates.

Experimental Protocol: Western Blotting for Phospho-STAT (p-STAT)

Principle: If a pyrrolo[2,3-b]pyridine inhibitor is effectively blocking JAK activity within the cell, it will prevent the phosphorylation of STAT proteins. This can be detected by using specific antibodies that recognize only the phosphorylated form of STAT. A dose-dependent decrease in the p-STAT signal confirms on-target activity.[]

Step-by-Step Methodology:

  • Cell Treatment and Stimulation:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce baseline signaling.

    • Pre-treat the cells with various concentrations of the inhibitor (and a DMSO control) for 1-2 hours.

    • Stimulate the JAK-STAT pathway by adding a relevant cytokine (e.g., Interferon-gamma or Interleukin-6) for 15-30 minutes. Causality Note: This synchronized stimulation provides a robust and measurable p-STAT signal to assess the effect of the inhibitor.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again, then apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal.

    • Self-Validation: Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure that the observed decrease in p-STAT is due to inhibition of phosphorylation, not a decrease in total protein.

Overall In Vitro Evaluation Workflow

The logical progression from a purified enzyme to a complex cellular system is key to building a compelling case for a lead compound.

Workflow Biochem Chapter 1: Biochemical Assay CellPro Chapter 2: Cell Proliferation Assay Biochem->CellPro Potency (IC50) Selectivity Profile Western Chapter 3: Mechanism of Action (Western Blot) CellPro->Western Efficacy (GI50) Tox Early Safety (Normal Cell Viability) CellPro->Tox Western->Tox On-Target Effect Confirmed Lead Lead Candidate for In Vivo Studies Tox->Lead Therapeutic Window

Caption: A logical workflow for the preliminary in vitro evaluation of inhibitors.

Conclusion

The preliminary in vitro evaluation of novel pyrrolo[2,3-b]pyridine inhibitors is a multi-faceted process that requires a systematic and logical approach. By first establishing potent and selective inhibition of the purified target enzyme, then confirming that this activity translates into a functional cellular response like growth inhibition, and finally validating the on-target mechanism of action, researchers can build a robust and reliable data package. This foundational evidence is indispensable for making informed decisions, prioritizing the most promising compounds, and justifying their advancement into more complex preclinical models and, ultimately, clinical development.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central.
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications.
  • JAK-STAT signaling pathway. Wikipedia.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Cancer Cell-Based Assays. Charles River Laboratories.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • JAK/STAT Inhibitors-JAK/STAT Signaling Pathway. BOC Sciences.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Janus kinase inhibitor. Wikipedia.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Kinase assays. BMG LABTECH.
  • Bioassays for anticancer activities. University of Wollongong Research Online.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. AJMC.

Sources

Exploring the Chemical Space of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a saturated derivative of the privileged 7-azaindole scaffold, represents a compelling starting point for the exploration of novel chemical entities in drug discovery. Its three-dimensional structure and strategic placement of hydrogen bond donors and acceptors offer a unique framework for targeting a wide array of biological targets, particularly protein kinases. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically explore the chemical space of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs. We will delve into integrated strategies encompassing in silico design, chemical synthesis, purification, characterization, and biological evaluation, with a focus on the causal reasoning behind key experimental choices. This guide is intended to empower research teams to navigate the complexities of analog design and accelerate the identification of promising lead compounds.

Introduction: The 7-Azaindoline Core - A Privileged Scaffold in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates.[1] Its bioisosteric relationship with indole allows it to mimic the natural recognition motifs of many protein targets while offering distinct advantages in terms of physicochemical properties and intellectual property. The introduction of a nitrogen atom in the six-membered ring modifies the electron distribution and provides an additional hydrogen bond acceptor, which can be exploited to enhance binding affinity and selectivity.

By focusing on the 2,3-dihydro derivative, the 7-azaindoline core, we introduce a greater degree of three-dimensionality. This departure from the planarity of the aromatic 7-azaindole can be advantageous for targeting protein pockets that are not well-suited for flat molecules. The chiral center at the 2-position, bearing the carboxylic acid moiety, provides an additional vector for exploring stereospecific interactions with the target protein.

This guide will systematically address the key stages of a drug discovery campaign centered on this promising scaffold.

The Strategic Exploration of Chemical Space: An Integrated Approach

A successful exploration of the chemical space around the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core necessitates a tightly integrated workflow. This process is iterative, with each stage informing and guiding the next.

G cluster_0 In Silico Design & Prioritization cluster_1 Chemical Synthesis & Characterization cluster_2 Biological Evaluation & SAR A Virtual Library Generation B Molecular Docking & Scoring A->B Input for Docking C ADMET Prediction B->C Prioritized Hits E Analog Derivatization C->E Design Guidance D Core Scaffold Synthesis D->E Core Scaffold F Purification & Characterization E->F Crude Analogs G In Vitro Screening F->G Purified Analogs H Structure-Activity Relationship (SAR) Analysis G->H Biological Data H->A Iterative Design I Lead Optimization H->I Lead Identification

Figure 1: Integrated workflow for exploring the chemical space of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs.

In Silico Design and Prioritization: Charting the Course

Before embarking on extensive chemical synthesis, a robust in silico evaluation can significantly de-risk a project by prioritizing compounds with a higher probability of success.

Virtual Library Generation

The initial step involves the creation of a virtual library of analogs based on the core scaffold. This can be achieved using computational tools that allow for the enumeration of derivatives by systematically modifying specific points of the molecule. For the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, key diversification points include:

  • The Carboxylic Acid (C2): Conversion to a variety of amides and esters.

  • The Pyrrolidine Nitrogen (N1): Alkylation or acylation.

  • The Pyridine Ring (C4, C5, C6): Introduction of substituents via cross-coupling reactions.

Molecular Docking and Scoring

With a defined biological target (e.g., a specific kinase), molecular docking can be employed to predict the binding mode and affinity of the virtual library compounds.

Protocol 1: Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues. This can be performed using tools like the Protein Preparation Wizard in Schrödinger Suite or the pdb2pqr server.

  • Ligand Preparation:

    • Generate 3D conformers for each analog in the virtual library.

    • Assign appropriate protonation states and partial charges using a force field like OPLS3e or MMFF94.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand if available.

    • Generate a receptor grid that defines the volume and properties of the binding pocket.

  • Docking and Scoring:

    • Dock the prepared ligands into the receptor grid using a docking program such as Glide, AutoDock Vina, or GOLD.

    • Score the resulting poses based on the docking algorithm's scoring function to estimate binding affinity.

  • Pose Analysis and Selection:

    • Visually inspect the top-scoring poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Prioritize compounds that exhibit favorable binding modes and interactions with key residues in the active site.

Causality Behind Experimental Choices: The choice of docking software and scoring function should be validated by its ability to reproduce the binding mode of known inhibitors for the target of interest.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures.[2][3] Several open-source and commercial tools can predict a wide range of ADMET-related endpoints.

Workflow for In Silico ADMET Profiling:

ADMET_Workflow Input SMILES Strings of Prioritized Hits ADMETlab ADMETlab 2.0 Web Server Input->ADMETlab SwissADME SwissADME Web Server Input->SwissADME Data_Analysis Data Analysis and Filtering ADMETlab->Data_Analysis Predicted Properties SwissADME->Data_Analysis Predicted Properties Output Compounds with Favorable ADMET Profile Data_Analysis->Output Filtered Candidates

Figure 2: A practical workflow for in silico ADMET prediction using publicly available web servers.

Protocol 2: ADMET Prediction using Online Tools

  • Input: Prepare a list of SMILES strings for the prioritized compounds from the docking studies.

  • Prediction:

    • Utilize web-based platforms like ADMETlab 2.0 ([Link]) and SwissADME ([Link]) to predict a comprehensive set of ADMET properties.[4][5]

    • Key parameters to evaluate include:

      • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Renal Organic Cation Transporter (OCT2) inhibition.

      • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Analysis and Filtering:

    • Compile the predicted data into a spreadsheet for easy comparison.

    • Establish filtering criteria based on the desired properties for the therapeutic indication (e.g., for a CNS-targeted drug, high BBB penetration is desirable).

    • Flag compounds with potential liabilities (e.g., predicted hERG inhibition or mutagenicity).

Causality Behind Experimental Choices: By integrating ADMET predictions early, synthetic efforts can be focused on compounds that have a higher likelihood of possessing drug-like properties, thereby conserving resources.

Chemical Synthesis and Characterization: Building the Analogs

The synthesis of a diverse library of analogs is the cornerstone of exploring the chemical space. A modular synthetic strategy is highly desirable, allowing for the late-stage diversification of the core scaffold.

Synthesis of the Core Scaffold: Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

A robust synthesis of the core scaffold is the critical first step. The following protocol describes a potential route, which may require optimization depending on the specific starting materials and laboratory conditions.

Protocol 3: Synthesis of Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Starting Material: Commercially available 2-amino-3-bromopyridine.

  • Step 1: Sonogashira Coupling:

    • To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent (e.g., THF/H₂O mixture), add ethyl propiolate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

    • Add a base (e.g., triethylamine, 3.0 eq) and stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC or LC-MS).

    • Work-up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield ethyl 3-(2-aminopyridin-3-yl)propiolate.

  • Step 2: Reductive Cyclization:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

    • Add a reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water, extract with an organic solvent, and purify by column chromatography to afford the desired product.

Rationale for Protecting Groups: For subsequent functionalization, protection of the pyrrolidine nitrogen (N1) may be necessary. The choice of protecting group is critical and depends on the downstream reaction conditions.

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Can act as both a protecting and an activating group, facilitating nucleophilic aromatic substitution on the pyridine ring.[6][7]

Analog Derivatization: Exploring the Chemical Vectors

With the core scaffold in hand, a variety of synthetic transformations can be employed to generate a diverse library of analogs.

4.2.1. Amide and Ester Formation at C2

The carboxylic acid or its corresponding ester at the C2 position is a convenient handle for derivatization.

Protocol 4: Amide Coupling

  • Hydrolysis (if starting from ester): Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a THF/water mixture.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Add the desired amine (1.2 eq) and stir the reaction at room temperature until completion.

    • Work-up and purify by column chromatography or preparative HPLC.

4.2.2. Functionalization of the Pyridine Ring via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring.[8] This typically requires a halogenated precursor.

Protocol 5: Suzuki-Miyaura Coupling

  • Halogenation: Halogenate the N-protected core scaffold at the desired position (e.g., C5) using a suitable halogenating agent (e.g., N-bromosuccinimide for bromination).

  • Suzuki-Miyaura Coupling:

    • To a degassed solution of the halogenated scaffold (1.0 eq) and the desired boronic acid or ester (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Work-up and purify to obtain the arylated or heteroarylated product.

Causality Behind Ligand Choice: The choice of phosphine ligand is critical for the success of Suzuki-Miyaura couplings on electron-deficient heterocycles like pyridines.[9] Bulky, electron-rich ligands such as SPhos or XPhos can promote the oxidative addition step and prevent catalyst deactivation.

Protocol 6: Buchwald-Hartwig Amination

  • Buchwald-Hartwig Amination:

    • To a degassed solution of the halogenated scaffold (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., toluene), add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Work-up and purify to obtain the aminated product.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the integrity of the data generated in biological assays.

4.3.1. Purification

  • Flash Column Chromatography: Used for the initial purification of crude reaction mixtures.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for obtaining highly pure compounds for biological testing.[10][11][12][13]

Protocol 7: General RP-HPLC Purification

  • Column: A C18 stationary phase is typically used for small molecules.[14]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and mass spectrometry (LC-MS) for fraction identification.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Lyophilization: Remove the solvent to obtain the purified compound as a solid.

4.3.2. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.[15][16][17][18][19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • Purity Analysis: Analytical HPLC with UV detection is used to determine the purity of the final compounds, which should typically be >95% for biological testing.

Biological Evaluation and Structure-Activity Relationship (SAR) Analysis

The purified analogs are then subjected to a cascade of biological assays to determine their activity and establish structure-activity relationships.

In Vitro Screening

The choice of assay depends on the biological target. For kinase inhibitors, a common target for the 7-azaindole scaffold, the following assays are typically employed.

Protocol 8: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Assay Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96- or 384-well plate, incubate the recombinant kinase enzyme, a suitable substrate (peptide or protein), and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Protocol 9: Cell-Based Proliferation Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a reagent such as MTT or CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the GI₅₀ or IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The biological data, in conjunction with the structural information of the analogs, is used to establish SAR. This involves identifying which structural modifications lead to an increase or decrease in activity.

Table 1: Exemplar SAR Data for a Hypothetical Series of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs as Kinase Inhibitors

Compound IDR¹ (Amide)R² (Pyridine C5)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
1a -NH-cyclopropyl-H550>10000
1b -NH-phenyl-H2305400
1c -NH-(4-fluorophenyl)-H1102100
2a -NH-cyclopropyl-phenyl851500
2b -NH-cyclopropyl-(4-methoxyphenyl)45800
2c -NH-cyclopropyl-(3-pyridyl)25450

SAR Insights from Table 1:

  • Amide Substitution (R¹): Aromatic amides (1b, 1c) are more potent than the aliphatic cyclopropyl amide (1a). The introduction of a fluorine atom on the phenyl ring (1c) improves potency, suggesting a potential favorable interaction in the binding pocket.

  • Pyridine C5 Substitution (R²): The introduction of an aryl or heteroaryl group at the C5 position significantly enhances both enzymatic and cellular activity (compare 1a with 2a-c). The 3-pyridyl substituent (2c) provides the most potent compound in this series, likely due to the formation of an additional hydrogen bond.

These SAR insights are then fed back into the in silico design stage to generate the next round of analogs for synthesis and testing, driving the iterative process of lead optimization.

Conclusion

The systematic exploration of the chemical space around the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core offers a fertile ground for the discovery of novel therapeutic agents. By embracing an integrated approach that combines predictive in silico modeling with rigorous chemical synthesis and biological evaluation, research teams can navigate this chemical space with greater efficiency and a higher probability of success. The detailed protocols and strategic considerations outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this promising scaffold. The iterative nature of the described workflow, driven by a deep understanding of the underlying structure-activity relationships, will ultimately pave the way for the identification of potent, selective, and drug-like clinical candidates.

References

  • Adams, R. P. (2013). Identification of essential oil components by gas chromatography/mass spectrometry.
  • Anderson, R. C., Jarema, J. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). Gel phase 13C NMR of solids. Journal of Organic Chemistry, 60(9), 2650–2651.
  • Tsaioun, K., & Kates, S. A. (Eds.). (2011). ADMET for medicinal chemists: A practical guide. John Wiley & Sons.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • ADMET for Medicinal Chemists: A Practical Guide. (n.d.). Google Books.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). Retrieved from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved from [Link]

  • ADMET for Medicinal Chemists: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). NIH. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). ResearchGate. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. Retrieved from [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Retrieved from [Link]

  • ADMET prediction. (n.d.). Fiveable. Retrieved from [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (n.d.). PolyU Electronic Theses. Retrieved from [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Retrieved from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]

  • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • nmr data interpretation explained. (n.d.). Retrieved from [Link]

Sources

A Guide to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Conformationally-Constrained Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in modern medicinal chemistry, found in numerous approved therapeutic agents.[1][2][3] The introduction of conformational rigidity into drug candidates is a powerful strategy for enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic profiles. This guide focuses on a key chiral intermediate that embodies this principle: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . As a constrained bicyclic amino acid analogue, this molecule serves as a critical building block for synthesizing complex and highly potent therapeutics. We will explore its synthesis, its pivotal role in the construction of targeted therapies, and the chemical logic that makes it an indispensable tool for drug development professionals.

The Strategic Importance of the Dihydro-azaindole Scaffold

In the quest for novel therapeutics, chemists often seek to mimic the peptide interactions that govern biological processes. The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindoline, provides a rigid framework that can effectively replicate the spatial orientation of amino acid side chains. The addition of a carboxylic acid group at the C2 position creates a chiral center and a versatile chemical handle, allowing this scaffold to be seamlessly integrated into larger molecules via standard peptide coupling methodologies.

The primary value of this intermediate lies in its ability to lock a portion of a molecule into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in potency. This guide will use the synthesis of Venetoclax (ABT-199), a first-in-class BCL-2 inhibitor, as a primary case study to illustrate the practical application of this powerful intermediate.[4][5][6]

Synthesis of the Chiral Intermediate

The synthesis of enantiomerically pure 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a non-trivial chemical challenge. The key is to establish the stereocenter at the C2 position with high fidelity. While multiple strategies exist for constructing the 7-azaindole core, the subsequent asymmetric reduction of the pyrrole ring is a common and effective approach.[1][7][8]

A representative synthetic approach involves the catalytic asymmetric hydrogenation of the corresponding 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This transformation is central to obtaining the desired enantiopure product.

Workflow for Asymmetric Synthesis

Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Esterification Esterification (e.g., MeOH, H+) Start->Esterification Intermediate1 Methyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Esterification->Intermediate1 Hydrogenation Catalytic Asymmetric Hydrogenation (e.g., Chiral Ru or Rh catalyst, H2) Intermediate1->Hydrogenation Intermediate2 Methyl (S)-2,3-dihydro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Hydrogenation->Intermediate2 Hydrolysis Saponification (e.g., LiOH, H2O/THF) Intermediate2->Hydrolysis Product (S)-2,3-Dihydro-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid Hydrolysis->Product

Caption: Asymmetric synthesis of the target intermediate.

Detailed Protocol: Catalytic Asymmetric Hydrogenation

This protocol describes the crucial step of establishing the C2 stereocenter. The choice of catalyst and conditions is paramount for achieving high enantioselectivity.

Objective: To synthesize Methyl (S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with high enantiomeric excess.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂[(S)-BINAP])

  • Methanol (degassed)

  • High-pressure hydrogenation vessel

  • Hydrogen gas (high purity)

Procedure:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: To the vessel, add Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) and the chiral Ruthenium catalyst (0.01-0.05 eq).

  • Solvent Addition: Add degassed methanol to the vessel to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Pressurization: Seal the vessel and purge it several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for 12-24 hours, or until reaction completion is confirmed by analytical methods (e.g., HPLC, TLC).

  • Work-up: Carefully vent the hydrogen gas from the vessel. Concentrate the reaction mixture in vacuo. The crude product can then be purified, typically by column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the product should be determined using chiral HPLC.

Causality Behind Choices:

  • Chiral Catalyst: A chiral catalyst, such as one based on the BINAP ligand, creates a chiral environment around the substrate, directing the hydrogenation to occur preferentially from one face of the molecule, thus leading to an excess of one enantiomer.

  • High Pressure: High hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the rate of the reduction.

  • Degassed Solvent: Removing dissolved oxygen from the solvent is critical as oxygen can poison the catalyst and lead to unwanted side reactions.

Application Profile: The Synthesis of Venetoclax (ABT-199)

The most prominent application of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is in the synthesis of Venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[5][6][9] Venetoclax is used to treat certain types of leukemia and lymphoma.[4] The azaindoline-2-carboxamide core of Venetoclax is essential for its high-affinity binding to the hydrophobic groove of BCL-2.[4]

The synthesis involves the coupling of the carboxylic acid intermediate with a complex amine fragment.

Workflow for Venetoclax Core Assembly

Acid (S)-2,3-Dihydro-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Amine Key Amine Fragment (Amine Partner) Amine->Coupling Product Venetoclax Core Structure (Amide Bond Formed) Coupling->Product

Caption: Amide coupling to form the Venetoclax core.

Detailed Protocol: Amide Bond Formation

Objective: To couple (S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with the requisite amine partner to form the central amide bond of Venetoclax.

Materials:

  • (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • Key Amine Fragment (e.g., 4-(4-chlorophenyl)cyclohex-3-en-1-amine derivative) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide) (anhydrous)

Procedure:

  • Reactant Dissolution: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature. This step forms a highly reactive activated ester intermediate.

  • Amine Addition: Add the key amine fragment to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Quenching and Extraction: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude product by column chromatography to yield the desired amide.

Causality Behind Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient and widely used peptide coupling reagent. It minimizes side reactions and racemization of the chiral center, which is critical for maintaining the stereochemical integrity of the final product.

  • Base (DIPEA): DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid byproduct, driving the reaction to completion.

  • Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogeneous and efficient reaction.

Reactant Role Rationale for Use
Carboxylic Acid Intermediate Electrophile PrecursorProvides the rigid bicyclic scaffold and the site for amide bond formation.
Amine Fragment NucleophileThe partner molecule that contains other key pharmacophoric elements of the final drug.
HATU Activating AgentForms a highly reactive ester, facilitating nucleophilic attack by the amine.[5][6]
DIPEA BaseNeutralizes acidic byproducts and maintains an optimal pH for the reaction.

Further Chemical Transformations: Decarboxylation

Beyond its use in amide coupling, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo other synthetically useful transformations. A notable reaction is decarboxylation, which can be achieved under acidic conditions.[10][11] This process removes the carboxylic acid group to yield the parent 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold, another valuable building block in its own right.

The mechanism often involves the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond and the release of carbon dioxide.[10] This reaction provides an entry point to a different class of derivatives where the C2 position is substituted with groups other than a carboxamide.

Conclusion

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid stands out as a premier intermediate for the synthesis of conformationally constrained drug molecules. Its rigid bicyclic structure and versatile carboxylic acid handle allow for its strategic incorporation into complex molecular architectures, as exemplified by the successful development of the BCL-2 inhibitor Venetoclax. The ability to synthesize this intermediate in high enantiomeric purity through methods like catalytic asymmetric hydrogenation is key to its utility. For researchers and drug development professionals, mastering the chemistry of this scaffold opens a direct path to novel therapeutics with enhanced potency, selectivity, and optimized pharmacological properties.

References

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Belasri, K., Fulop, F., & Szatmári, I. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications. Available at: [Link]

  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Ge, M., & Xu, Y. (2015). Synthesis of Bcl-2 inhibitor ABT-199. Google Patents.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available at: [Link]

  • Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkat USA. Available at: [Link]

  • A kind of method for preparing vilanterol. Google Patents.
  • An efficient total synthesis of vilanterol: an inhaled drug. ResearchGate. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • The BCL-2 inhibitor ABT-199/venetoclax synergizes with proteasome inhibition via transactivation of the MCL-1 antagonist NOXA. NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Process for the preparation of vilanterol and intermediates thereof. Google Patents.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available at: [Link]

  • Preparation method of vilanterol. Google Patents.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. NIH. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

Sources

Methodological & Application

One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to natural purines allows its derivatives to interact with a wide array of biological targets, leading to significant pharmacological activities, including kinase inhibition and antiviral effects.[1][2][3] This application note provides a detailed guide to the efficient one-pot synthesis of these valuable compounds. We will explore key synthetic strategies, delve into their reaction mechanisms, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines and One-Pot Synthesis

The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold found in numerous natural products and synthesized bioactive molecules.[4] Its importance is underscored by its presence in approved drugs and clinical candidates targeting a range of diseases, from cancer to autoimmune disorders.[3][5] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a critical task in pharmaceutical research.

One-pot syntheses and multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, aligning with the principles of green chemistry. By combining multiple reaction steps in a single flask without isolating intermediates, these methods offer significant advantages over traditional multi-step synthesis:

  • Increased Efficiency: Reduced reaction times and simpler work-up procedures.

  • Atom and Step Economy: Higher overall yields and less consumption of resources.

  • Reduced Waste: Minimized use of solvents and purification materials.

  • Operational Simplicity: Streamlined workflows suitable for library synthesis and high-throughput screening.

This guide focuses on practical and robust one-pot methodologies for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, providing the technical insights necessary for their successful implementation.

Strategy 1: Three-Component Synthesis via Arylglyoxals and 6-Aminouracils

One of the most efficient and widely used methods for constructing the pyrrolo[2,3-d]pyrimidine core is a one-pot, three-component reaction involving a 6-aminouracil derivative, an arylglyoxal, and a third component which is often a C-H acid like a barbituric acid derivative.[6][7] This approach allows for the rapid assembly of polyfunctionalized products from readily available starting materials.

Mechanism and Rationale

The reaction proceeds through a cascade of interconnected steps, typically initiated by a condensation reaction. The choice of catalyst is crucial; phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have proven effective in promoting the reaction under mild conditions.[6] The proposed mechanism involves the following key transformations:

  • Knoevenagel Condensation: The reaction begins with the condensation of the arylglyoxal and the barbituric acid derivative, catalyzed by the base or catalyst, to form an intermediate.

  • Michael Addition: The 6-aminouracil then acts as a nucleophile, attacking the activated double bond of the Knoevenagel adduct in a classic Michael addition.

  • Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular cyclization, followed by dehydration to form the fused pyrrole ring, leading to the final pyrrolo[2,3-d]pyrimidine product.

This sequence showcases the elegance of MCRs, where each step sets the stage for the next, all within a single reaction vessel.

Sources

Application Notes and Protocols for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Tryptophan Analogue

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family. Structurally, it is a constrained analogue of the essential amino acid L-tryptophan. This structural mimicry is the cornerstone of its potential biological activity, suggesting its utility as a tool compound in studying tryptophan-metabolizing enzymes or as a scaffold for the development of novel therapeutics. The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing activity as inhibitors of enzymes such as phosphodiesterase 4B (PDE4B), fibroblast growth factor receptors (FGFRs), and indoleamine 2,3-dioxygenase (IDO1)[1][2].

This guide provides detailed protocols for the application of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in common research assays. We will focus on its potential application as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy[3][4]. Additionally, we will explore the utility of its intrinsic fluorescence for biophysical binding assays.

Part 1: Characterization of IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway[4]. The depletion of tryptophan and the accumulation of kynurenine metabolites create an immunosuppressive microenvironment that allows tumors to evade the immune system[3]. Consequently, the identification and characterization of IDO1 inhibitors are of significant interest in drug discovery. Given its structural similarity to tryptophan, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a prime candidate for an IDO1 inhibitor.

Workflow for IDO1 Inhibition Screening

IDO1 Inhibition Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup (Controls and Test Compound) reagent_prep->plate_setup Load Plate reaction_init Initiate Reaction (Add Enzyme) plate_setup->reaction_init Start Assay incubation Incubation (37°C) reaction_init->incubation reaction_stop Stop Reaction (e.g., Trichloroacetic Acid) incubation->reaction_stop kyn_detection Kynurenine Detection (Spectrophotometry or HPLC) reaction_stop->kyn_detection data_analysis Data Analysis (IC50 Curve Fitting) kyn_detection->data_analysis Tryptophan Fluorescence Quenching Workflow cluster_setup Experiment Setup cluster_titration Fluorescence Titration cluster_analysis Data Analysis protein_prep Prepare Protein Solution (Constant Concentration) initial_scan Initial Fluorescence Scan (Protein Alone) protein_prep->initial_scan ligand_prep Prepare Ligand Titrant (Serial Dilutions) ligand_add Add Ligand Aliquots ligand_prep->ligand_add initial_scan->ligand_add scan_after_add Scan After Each Addition ligand_add->scan_after_add scan_after_add->ligand_add Repeat Titration correction Correct for Dilution and Inner Filter Effects scan_after_add->correction binding_curve Plot Fluorescence Change vs. Ligand Concentration correction->binding_curve kd_calc Fit to Binding Isotherm (Calculate Kd) binding_curve->kd_calc

Caption: Tryptophan Fluorescence Quenching Workflow.

Protocol 3: Protein-Ligand Binding Assay via Fluorescence Quenching

This protocol describes how to measure the binding affinity of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid to a target protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

A. Reagents and Materials:

  • Target Protein: Purified protein of interest containing tryptophan residues (e.g., IDO1).

  • Binding Buffer: A buffer that maintains the stability and activity of the target protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Ligand): A concentrated stock solution in a compatible solvent (e.g., DMSO or Binding Buffer).

  • Fluorometer with a temperature-controlled cuvette holder.

  • Quartz cuvette.

B. Step-by-Step Procedure:

  • Determine Excitation and Emission Wavelengths:

    • Record the fluorescence emission spectrum of the target protein alone by exciting at 280 nm or 295 nm (to selectively excite tryptophan).

    • Identify the wavelength of maximum emission.

  • Fluorescence Titration:

    • Place a fixed concentration of the target protein (e.g., 1-5 µM) in the cuvette.

    • Record the initial fluorescence intensity at the emission maximum.

    • Make successive small additions of the concentrated ligand solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes).

    • Record the fluorescence intensity after each addition.

  • Control for Inner Filter Effect: In a separate experiment, titrate the ligand into a solution of a small molecule fluorophore with similar spectral properties to tryptophan (e.g., N-acetyl-L-tryptophanamide, NATA) at the same concentration as the tryptophan residues in the protein. This will allow for correction of any quenching due to absorbance of the ligand at the excitation or emission wavelengths.[5]

  • Data Analysis:

    • Correct the observed fluorescence intensities for dilution.

    • If necessary, correct for the inner filter effect using the data from the NATA titration.

    • Plot the change in fluorescence (ΔF) against the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., the one-site binding equation) to determine the dissociation constant (Kd).

ParameterRecommended Setting
Excitation Wavelength295 nm (for tryptophan selectivity)
Emission Wavelength~330-350 nm (protein dependent)
Protein Concentration1-5 µM
Ligand Concentration Range0.1x to 10x the expected Kd
Temperature25°C

Conclusion

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid represents a versatile chemical scaffold with significant potential for probing biological systems, particularly those involving tryptophan metabolism. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity against enzymes like IDO1 and for quantifying its binding affinity to target proteins. These methods are fundamental to the early-stage evaluation of this compound in drug discovery and chemical biology research.

References

  • Röhrig, UF., Majjigapu, SR., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]

  • Nowicka, E., & Gzella, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Karakuła-Juchnowicz, H., Pawłowski, M., Juchnowicz, D., & Rzeski, W. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 1-10. [Link]

  • Forrest, S. (2009). Inhibitors of human indoleamine 2,3-dioxygenase. UBC Library Open Collections. [Link]

  • Vivian, JT., & Callis, PR. (2001). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Biophysical Journal, 80(5), 2093–2109. [Link]

  • Poljak, A., Grant, R., & Smythe, G. (2006). Inhibition of indoleamine 2,3 dioxygenase activity by H2O2. Redox Report, 11(4), 167-173. [Link]

  • Assay Genie. (n.d.). Tryptophan Assay Kit (Fluorometric). Retrieved from [Link]

  • Wang, G., Wang, J., Guan, X., Li, X., & Liu, H. (2022). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 13(3), 441-447. [Link]

  • Sneed, B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1473-1479. [Link]

  • Mishra, RK., & Mishra, A. (2011). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Journal of Biophysical Chemistry, 2(3), 257-266. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • El-Sayed, WA., Ali, OM., & Zyada, MM. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: An Indian Journal, 7(3), 205-212. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]

  • Jabeen, I., & Al-Rashida, M. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4198. [Link]

Sources

Application Notes and Protocols: Evaluating Pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyridines

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and angiogenesis.[1] Aberrant activation of the FGFR signaling pathway, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of solid tumors, including breast, lung, gastric, and bladder cancers.[1][2][3] This well-established link between dysregulated FGFR signaling and cancer progression has made the FGFR family a high-priority target for therapeutic intervention.[4][5][6]

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a novel and highly efficient core structure for the development of potent FGFR inhibitors.[4] These compounds distinguish themselves with low molecular mass and high ligand efficiency, making them attractive starting points for chemical optimization.[1][4] This guide provides a comprehensive overview of the mechanism of action and a suite of validated protocols for the preclinical evaluation of novel pyrrolo[2,3-b]pyridine-based FGFR inhibitors.

Part 1: Core Mechanism of Action

The therapeutic efficacy of pyrrolo[2,3-b]pyridine derivatives hinges on their ability to competitively bind to the ATP-binding pocket of the FGFR kinase domain. This interaction physically obstructs the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream oncogenic signaling cascades.

Structural biology studies, including co-crystallization analysis (e.g., PDB code: 3C4F), reveal the precise binding mode.[4] The 1H-pyrrolo[2,3-b]pyridine nucleus acts as a "hinge-binder," forming critical hydrogen bonds with the backbone carbonyl of glutamate (E562) and the amine group of alanine (A564) within the hinge region of the kinase.[4] Appended chemical moieties, such as substituted phenyl groups, occupy an adjacent hydrophobic pocket, forming van der Waals and potential π-π interactions with residues like phenylalanine (F489), which further stabilize the inhibitor-kinase complex and enhance potency.[4]

cluster_FGFR FGFR Kinase Domain hinge Hinge Region (E562, A564) pocket Hydrophobic Pocket (F489) atp_site ATP Binding Site downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) atp_site->downstream Phosphorylation Inhibited inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->hinge H-Bonds inhibitor->pocket π-π / Hydrophobic Interactions atp ATP atp->atp_site Binding Blocked

Caption: Binding mode of a pyrrolo[2,3-b]pyridine inhibitor in the FGFR kinase domain.

Part 2: A Validated Workflow for Inhibitor Characterization

A systematic, multi-tiered approach is essential for the robust evaluation of novel inhibitors. The workflow below outlines a logical progression from initial biochemical screening to comprehensive cellular and in vivo validation, ensuring that only the most promising candidates advance.

biochem Biochemical Assays (Potency & Selectivity) cell_prolif Cell Proliferation Assays biochem->cell_prolif IC50 < 100 nM target_engage Cellular Target Engagement (Western Blot) cell_prolif->target_engage GI50 < 1 µM phenotype Phenotypic Assays (Migration, Apoptosis) target_engage->phenotype Pathway Inhibition Confirmed invivo In Vivo Xenograft Models phenotype->invivo Potent Cellular Activity lead_opt Lead Optimization invivo->lead_opt Tumor Growth Inhibition

Caption: Preclinical evaluation workflow for FGFR inhibitors.

Part 3: Biochemical Potency and Selectivity Profiling

The initial step is to determine the direct inhibitory activity of the compound against the purified FGFR kinase domain. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Kinase Assay (Luminescent ATP Depletion)

This protocol measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity and weaker inhibition. Commercial kits like Kinase-Glo® (Promega) or ADP-Glo™ are suitable for this purpose.[7][8]

Causality: This cell-free assay isolates the interaction between the inhibitor and the kinase, providing a pure measure of potency without the complexities of cellular uptake, efflux, or metabolism. It is the foundational screen to confirm target binding and rank-order compound potency.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes.

  • Poly (Glu, Tyr) 4:1 peptide substrate.[7]

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[8]

  • ATP solution.

  • Pyrrolo[2,3-b]pyridine test compounds, serially diluted in DMSO.

  • Staurosporine or a known potent FGFR inhibitor (e.g., Infigratinib) as a positive control.[9]

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® Max).

  • White, opaque 96-well or 384-well assay plates.

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, the appropriate FGFR enzyme, and the peptide substrate. The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Compound Plating: Add 1 µL of serially diluted test compound or control to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Reaction: Add 25 µL of the Kinase Reaction Mix to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Start Phosphorylation: Add 25 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be near the Km for the specific FGFR isoform (typically 10-50 µM).[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Develop Signal: Equilibrate the plate and the Luminescent Kinase Assay Reagent to room temperature. Add 50 µL of the reagent to each well.

  • Read Plate: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation: The inclusion of a known potent inhibitor as a positive control validates the assay's sensitivity and reproducibility. A Z'-factor calculation using positive and negative controls is recommended during assay development to ensure robustness.

Table 1: Representative Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
Compound 4h 7 9 25 712 [4][5][11]
Compound 25 - - - 51.6 [12]

| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 |[9] |

Part 4: Cellular Activity Assessment

After confirming biochemical potency, the next critical phase is to assess the inhibitor's activity in a relevant cellular context. This verifies that the compound can penetrate cell membranes, engage its target, and elicit a desired biological response.

Protocol 2: Cell Proliferation Assay

This assay measures the inhibitor's ability to suppress the growth of cancer cells that are dependent on FGFR signaling.

Causality: This experiment provides the first indication of therapeutic potential. By using cell lines with known FGFR amplifications or mutations (e.g., breast cancer line 4T1), a positive result directly links target inhibition to an anti-cancer effect.[4][5]

Materials:

  • FGFR-dependent cancer cell line (e.g., 4T1 mouse breast cancer cells).[4][5]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds and controls diluted in culture medium.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

  • Sterile, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated wells. Plot the percent growth inhibition versus log inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition

This protocol directly visualizes the inhibition of FGFR signaling by measuring the phosphorylation status of key downstream effector proteins.

Causality: This is a crucial mechanistic study. Observing a dose-dependent decrease in the phosphorylation of direct FGFR substrates like FRS2α, or further downstream effectors like ERK, provides direct evidence of target engagement and pathway modulation within the cell.[13]

Materials:

  • FGFR-dependent cell line.

  • 6-well cell culture plates.

  • Test compounds.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2α, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrrolo[2,3-b]pyridine inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to activate the pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the desired primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the phosphorylated protein bands and normalize them to the total protein and loading control (β-Actin).

Part 5: In Vivo Efficacy Studies

The final preclinical step is to evaluate the inhibitor's anti-tumor activity in a living organism, typically using a mouse xenograft model.

Causality: This is the most integrative and clinically relevant preclinical assay. It tests not only the compound's ability to inhibit the target in a complex tumor microenvironment but also evaluates its pharmacokinetic properties (e.g., bioavailability, half-life) and overall tolerability in a whole-animal system.[14][15]

Protocol 4: Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • FGFR-dependent tumor cells (e.g., lung cancer cells with FGFR1 amplification).[14]

  • Matrigel (optional, for improved tumor take-rate).

  • Test compound formulated in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, test compound at various doses). Begin daily or twice-daily dosing via the chosen route of administration.

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Assess statistical significance between the treated and control groups.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising foundation for the development of next-generation FGFR inhibitors. The protocols outlined in this guide provide a robust, validated framework for the comprehensive evaluation of these compounds. By progressing systematically from biochemical potency assays to cellular mechanism-of-action studies and finally to in vivo efficacy models, researchers can confidently identify and advance lead candidates with the greatest therapeutic potential for treating FGFR-driven cancers.

References

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

  • Jin, Q. et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, Y. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • Guagnano, V. et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE. [Link]

  • Grignani, G. et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. International Journal of Molecular Sciences. [Link]

  • Hsieh, Y. et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. [Link]

  • Ho, H. K. et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry. [Link]

  • Chen, Y. et al. (2024). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules. [Link]

  • Zhang, Y. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. BPS Bioscience. [Link]

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]

  • Jiang, A. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

  • Chae, Y. K. et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. [Link]

  • Zhang, Y. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

  • Tan, L. et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology. [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Perrone, F. et al. (2021). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. [Link]

  • Siefker-Radtke, A. O. (2023). Phase III THOR study: erdafitinib vs. pembrolizumab in FGFR-altered advanced or metastatic UC. VJOncology. [Link]

Sources

Synthetic Routes to 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine and indole has made it a cornerstone in the development of therapeutics targeting a wide array of biological targets, most notably protein kinases.[1] The 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine core, in particular, is a key pharmacophore found in numerous potent and selective inhibitors of kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3] The strategic placement of the aryl group at the 2-position and the amino group at the 4-position allows for critical interactions within the ATP-binding pocket of these enzymes.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the primary synthetic strategies to access this important class of molecules. We will delve into the intricacies of various synthetic routes, offering not just step-by-step protocols, but also the underlying mechanistic principles and practical insights to empower you in your synthetic endeavors.

Strategic Approaches to the 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be broadly categorized into two main strategies:

  • Late-stage C-4 amination: This approach focuses on first constructing the 2-aryl-7-azaindole core, followed by the introduction of the 4-amino group. This is often the more convergent and widely employed strategy.

  • Early introduction of the 4-amino precursor: In this strategy, a substituted pyridine bearing the 4-amino or a precursor group is used as the starting material for the construction of the fused pyrrole ring.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the aryl and amino moieties, and the overall efficiency and scalability of the route.

Core Synthetic Methodologies

This section will detail the key reactions and methodologies employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of the C-C and C-N bonds essential for the target scaffold.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of the C2-aryl bond. This reaction typically involves the coupling of a 2-halo-7-azaindole with an arylboronic acid or its ester derivative.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-halo-7-azaindole, followed by transmetalation with the arylboronic acid derivative and subsequent reductive elimination to afford the 2-aryl-7-azaindole and regenerate the active palladium(0) species.

Key Considerations for Success:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the accompanying ligand is critical for achieving high yields and good functional group tolerance. Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, are often highly effective for challenging heteroaryl couplings.

  • Base: An appropriate base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is typically used.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Reagents 2-Halo-7-azaindole Arylboronic Acid Pd Catalyst & Ligand Base Inert Atmosphere->Reagents Solvent Dioxane/Water Reagents->Solvent Heating Heating Solvent->Heating Monitoring TLC / LC-MS Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is the premier method for installing the 4-amino group onto a pre-formed 2-aryl-4-halo-7-azaindole scaffold.[2][4] This reaction has a broad substrate scope and generally proceeds under milder conditions than traditional nucleophilic aromatic substitution.[4][5]

Mechanistic Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the 4-halo-2-aryl-7-azaindole, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to furnish the desired C-N bond.[4]

Key Considerations for Success:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For amination of heteroaryl halides, ligands such as RuPhos and XPhos have proven to be particularly effective.[2][6]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5]

  • Protecting Groups: The N-H of the pyrrole ring can sometimes interfere with the reaction. Protection with a suitable group, such as a trimethylsilylethoxymethyl (SEM) group, may be necessary to achieve optimal results.[2][3] However, deprotection of the SEM group can be challenging and may lead to side products.[2][3]

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(0)L_n OA Oxidative Addition (Ar-X) center->OA Ar-X LC Ligand/Amine Coordination (R₂NH) OA->LC DP Deprotonation (Base) LC->DP RE Reductive Elimination DP->RE RE->center Ar-NR₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Classical Indole Syntheses Adapted for 7-Azaindoles

Several classical indole syntheses can be adapted for the construction of the 7-azaindole core.

The Fischer indole synthesis involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[7] This method is one of the oldest and most established routes to indole-like structures.[7]

Mechanistic Rationale: The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia to form the aromatic 7-azaindole ring.[7]

Key Considerations for Success:

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be used, including polyphosphoric acid (PPA), sulfuric acid, and zinc chloride.[7][8]

  • Substrate Scope: The reaction is generally applicable to a range of ketones and aldehydes, allowing for substitution at the C3 position of the 7-azaindole core.[8]

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline (or its pyridine equivalent) and a disubstituted alkyne.[9] This method allows for the direct construction of substituted indoles and azaindoles.[9][10]

Mechanistic Rationale: The reaction is believed to proceed via oxidative addition of the palladium(0) catalyst to the ortho-iodoaminopyridine, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination afford the 2,3-disubstituted 7-azaindole.[9]

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine.[11] This method can be adapted to use aminopyridines for the synthesis of 7-azaindoles.

Mechanistic Rationale: The reaction proceeds through the initial formation of an α-arylamino-ketone, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring.[11][12]

Sonogashira Coupling Followed by Cyclization

A common and efficient strategy for the synthesis of 2-substituted 7-azaindoles involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.[13][14]

Mechanistic Rationale: The Sonogashira coupling, catalyzed by palladium and copper, forms a C-C bond between the pyridine and the alkyne.[13] The resulting 2-amino-3-alkynylpyridine can then be cyclized under either basic or acidic conditions to form the 7-azaindole ring.[13][15] Microwave irradiation can often accelerate these cyclization reactions.[16]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Synthesis of a 2-Aryl-4-chloro-7-azaindole via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.[17]

Materials:

  • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (1:1 mixture), degassed

Procedure:

  • To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-chloro-7-azaindole.

Protocol 2: Synthesis of a 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine via Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods.[2][18]

Materials:

  • 2-Aryl-4-chloro-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd precatalyst (e.g., RuPhos Pd G3, 0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel, add the 2-aryl-4-chloro-7-azaindole, Pd precatalyst, RuPhos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the amine followed by anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Comparative Summary of Synthetic Routes

Synthetic RouteKey Reaction(s)AdvantagesDisadvantages
Late-Stage C-4 Amination Suzuki-Miyaura Coupling, Buchwald-Hartwig AminationConvergent, modular, broad substrate scope for both aryl and amino groups.[2]May require protection/deprotection steps for the pyrrole N-H, which can be problematic.[3]
Fischer Indole Synthesis Acid-catalyzed cyclization of a pyridylhydrazoneWell-established, good for accessing C3-substituted analogs.[8][19]Can require harsh acidic conditions, limited substitution patterns on the pyridine ring.[7]
Larock Indole Synthesis Palladium-catalyzed heteroannulationDirect construction of 2,3-disubstituted 7-azaindoles.[9][20]Requires specific starting materials (ortho-haloaminopyridines and alkynes).
Sonogashira/Cyclization Sonogashira Coupling, Intramolecular CyclizationEfficient for 2-substituted 7-azaindoles, often high yielding.[13][14]Requires a two-step sequence, cyclization conditions may need optimization.

Conclusion

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines is a dynamic field of research driven by the therapeutic potential of this scaffold. While classical methods provide a foundational understanding, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offer the most versatile and efficient pathways to a diverse range of analogs. The choice of synthetic strategy will ultimately depend on the specific target molecule and the resources available. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently navigate the synthesis of these valuable compounds.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(19), 5988. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. BenchChem.
  • ResearchGate. (n.d.). Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side products and structure of the RuPhos and XPhos Pd G2 catalyst.
  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2025). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • MDPI. (2018).
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubMed. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed.
  • RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • Organic Letters. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Organic Letters.
  • MDPI. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • ACS Publications. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023).
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
  • ResearchGate. (2019). (PDF) Bischler Indole Synthesis.
  • PubMed. (2019). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. PubMed.
  • YouTube. (2025).
  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • MDPI. (n.d.).
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
  • NIH. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Semantic Scholar. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Semantic Scholar.
  • ResearchGate. (n.d.). The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[6][8]benzodiazepines. ResearchGate.

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science.
  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • PubMed. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed.
  • MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.

Sources

Application Notes and Protocols for the Characterization of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Structure of a Novel Heterocycle

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chiral saturated heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural similarity to tryptophan and other biologically active indole derivatives makes it a compelling scaffold for the design of novel therapeutic agents. The 7-azaindole core, in particular, is a recognized pharmacophore in many kinase inhibitors.[1] The stereochemistry at the C2 position, introduced by the carboxylic acid group, adds a layer of complexity and potential for stereospecific interactions with biological targets.

Accurate and comprehensive characterization of this molecule is paramount for its successful application in research and development. This guide provides a detailed overview of the key analytical techniques and protocols necessary for the unambiguous structural elucidation, purity assessment, and chiral separation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The methodologies described herein are designed to provide a robust and self-validating analytical workflow.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. For 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for assigning all proton and carbon signals and confirming the connectivity of the bicyclic system.

A. Rationale for NMR Strategy

The dihydro-nature of the pyrrole ring in the target molecule results in a non-aromatic, saturated spin system, which will exhibit distinct chemical shifts and coupling patterns compared to its aromatic counterpart, 1H-pyrrolo[2,3-b]pyridine. The protons on the C2 and C3 positions will form a coupled spin system, and their chemical shifts will be in the aliphatic region, significantly upfield from the aromatic protons of the pyridine ring. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.[2]

B. Predicted ¹H and ¹³C NMR Chemical Shifts

Precise chemical shifts are dependent on the solvent and concentration. However, based on the analysis of similar structures, the following are expected ranges for the key signals of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H24.0 - 5.0 (dd)55 - 65
H3a3.0 - 3.8 (m)30 - 40
H3b3.0 - 3.8 (m)30 - 40
H47.5 - 8.5 (d)145 - 155
H56.5 - 7.5 (dd)115 - 125
H67.0 - 8.0 (d)130 - 140
NH (indole)8.0 - 10.0 (br s)-
COOH10.0 - 13.0 (br s)170 - 180
C. Experimental Protocol for NMR Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (NH and COOH). b. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum to assess the overall purity and identify the major proton signals. b. Acquire a ¹³C{¹H} NMR spectrum to determine the number of unique carbon environments. c. Perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, particularly within the dihydro-pyrrole ring (H2-H3) and the pyridine ring. d. Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded proton and carbon atoms.[3] e. Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the pyrrole and pyridine rings and the position of the carboxylic acid group.

3. Data Interpretation: a. Integrate the ¹H NMR signals to determine the relative ratios of the protons. b. Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the spatial relationships between adjacent protons. c. Use the 2D NMR data to build the molecular framework piece by piece, starting from easily identifiable signals.

Caption: NMR workflow for structural elucidation.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides essential information about the molecular weight and elemental composition of the target molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) helps to elucidate the fragmentation pathways, providing further structural confirmation.

A. Expected Mass Spectral Data
  • Molecular Formula: C₈H₈N₂O₂

  • Monoisotopic Mass: 164.0586 g/mol

  • Expected [M+H]⁺ ion (in positive ESI): m/z 165.0664

  • Expected [M-H]⁻ ion (in negative ESI): m/z 163.0513

B. Predicted Fragmentation Pattern

The fragmentation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is expected to involve characteristic losses from both the carboxylic acid group and the heterocyclic core.

  • Loss of H₂O (18 Da): From the carboxylic acid, especially in the positive ion mode.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to the decarboxylated pyrrolopyridine ring.[2]

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

  • Ring Opening/Cleavage: Fragmentation of the dihydro-pyrrole and pyridine rings.

C. Experimental Protocol for LC-MS Analysis

1. Sample Preparation: a. Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2. LC-MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.[4]
  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Both positive and negative ion modes should be evaluated.
  • Data Acquisition: Acquire full scan MS data to identify the molecular ion and MS/MS data for fragmentation analysis.

M [label="[M+H]⁺ / [M-H]⁻"]; M_H2O [label="Loss of H₂O"]; M_CO2 [label="Loss of CO₂"]; M_COOH [label="Loss of COOH"]; Ring_Frag [label="Ring Fragmentation"];

M -> M_H2O; M -> M_CO2; M -> M_COOH; M -> Ring_Frag; }graphy (HPLC): Purity Assessment and Chiral Separation**

HPLC is a crucial technique for determining the purity of the synthesized compound and for separating its enantiomers. Due to the chiral center at the C2 position, developing a method for enantiomeric separation is critical for applications in drug development.

A. Reversed-Phase HPLC for Purity Analysis

A standard reversed-phase HPLC method can be used to assess the purity of the final compound and any intermediates.

Protocol:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm).
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.
B. Chiral HPLC for Enantiomeric Separation

Separating the enantiomers of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is essential to study their individual biological activities. This can be achieved using a chiral stationary phase (CSP).

Rationale for Method Development: Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of chiral compounds, including those containing carboxylic acid groups. Both normal-phase and reversed-phase modes should be screened for optimal separation.

Protocol for Chiral Method Development:

  • Column Screening: Screen a variety of chiral columns, such as those based on amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD).
  • Mobile Phase Screening (Normal Phase):
    • Start with a mobile phase of hexane/isopropanol with a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to improve peak shape.
    • Vary the ratio of hexane to isopropanol to optimize resolution.
  • Mobile Phase Screening (Reversed Phase):
    • Use a mobile phase of water/acetonitrile or water/methanol with an acidic or basic modifier.
  • Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
graph Chiral_HPLC_Workflow {
  rankdir=TB;
  node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#34A853"];

  Racemic [label="Racemic Mixture"];
  Screening [label="Column & Mobile Phase Screening"];
  Optimization [label="Method Optimization"];
  Separation [label="Baseline Separation of Enantiomers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

  Racemic -> Screening;
  Screening -> Optimization;
  Optimization -> Separation;
}

Caption: Workflow for chiral HPLC method development.

IV. X-ray Crystallography: Unambiguous Stereochemical Assignment

For a chiral molecule, single-crystal X-ray diffraction provides the absolute stereochemistry and a definitive three-dimensional structure. This technique is invaluable for confirming the relative and absolute configuration of the molecule, especially when a single enantiomer is isolated.

Protocol for Crystal Growth and Data Collection:
  • Crystal Growth: a. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/water, or ethyl acetate/hexane). b. Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to promote the growth of single crystals.

  • Data Collection and Structure Refinement: a. Mount a suitable single crystal on a diffractometer. b. Collect diffraction data using a monochromatic X-ray source. c. Process the data and solve the crystal structure using appropriate software. d. Refine the structural model to obtain accurate bond lengths, bond angles, and the absolute configuration (if a suitable heavy atom is present or through anomalous dispersion). [5]

V. Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid requires a synergistic approach employing a suite of modern analytical techniques. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular formula and provides fragmentation insights, HPLC is essential for purity assessment and chiral separation, and X-ray crystallography offers the definitive solid-state structure and absolute stereochemistry. By following the protocols and guidelines outlined in this document, researchers can confidently and accurately characterize this promising heterocyclic scaffold, paving the way for its successful application in drug discovery and development.

References

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. The derived N-alkylated o-chloroarylamines were elaborated to N-alkylazaindoles and N-alkylindoles via a novel one-pot process comprising copper-free Sonogashira alkynylation and a base-mediated indolization reaction. Organic Letters, 8(15), 3307-3310.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure is described that gives the desired compounds in good overall yields. Synthesis, 2007(14), 2149-2152.
  • Sun, H., Xiao, L., Li, W., Xie, Q., & Shao, L. (2017). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles or indoles in very good yields. Synthesis, 49(21), 4845-4852.
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. The Journal of Organic Chemistry, 75(1), 11-15.
  • Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2025). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Sci-Hub. (n.d.). Hydrogenated Pyrrolopyridines. Synthesis and Reactivity. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. Retrieved from [Link]

  • Inter Chem. (n.d.). Azaindoles. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Spectral Analysis of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a fusion of a pyrrole and a pyridine ring, imparts unique physicochemical properties that make it a valuable component in the design of a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.[1][2]

The precise structural characterization of novel pyrrolo[2,3-b]pyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the unambiguous elucidation of the molecular architecture of these compounds.[3] This comprehensive guide provides a detailed overview of the fundamental NMR spectral features of the pyrrolo[2,3-b]pyridine system, a step-by-step protocol for sample preparation and data acquisition, and an analysis of the parent system and the influence of substituents on its spectral characteristics.

Fundamental NMR Spectral Features of the Pyrrolo[2,3-b]pyridine Core

The numbering of the pyrrolo[2,3-b]pyridine ring system is crucial for the correct assignment of NMR signals. The nitrogen of the pyrrole ring is assigned position 1, and the pyridine nitrogen is at position 7.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent 7-azaindole displays a set of distinct signals in the aromatic region, typically between δ 6.5 and 8.5 ppm. The chemical shifts are influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyridine ring. The N-H proton of the pyrrole ring (1-H) is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its exact position is highly dependent on the solvent and concentration.

The protons on the pyridine ring (H-4, H-5, and H-6) form a characteristic AMX spin system, while the protons on the pyrrole ring (H-2 and H-3) exhibit a doublet of doublets or a simple doublet, depending on the coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrolo[2,3-b]pyridine skeleton are spread over a range of approximately δ 100 to 150 ppm. The carbons of the pyridine ring generally resonate at a lower field (higher ppm) compared to those of the pyrrole ring due to the deshielding effect of the pyridine nitrogen.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the key steps for the preparation and acquisition of high-quality ¹H and ¹³C NMR spectra of pyrrolo[2,3-b]pyridine compounds.

I. Sample Preparation
  • Choice of Solvent: The selection of an appropriate deuterated solvent is critical. The solvent should completely dissolve the sample and be chemically inert. Commonly used solvents for pyrrolo[2,3-b]pyridine derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[4] DMSO-d₆ is particularly useful for compounds with lower solubility in CDCl₃ and for observing exchangeable protons like the N-H proton, which often appears as a sharp singlet in this solvent.[4]

  • Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[5] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Sample Handling:

    • Weigh the desired amount of the pyrrolo[2,3-b]pyridine derivative into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely. Sonication may be used to aid dissolution if necessary.

    • Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

II. NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition Parameters:

    • Number of Scans (ns): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the aromatic and any aliphatic regions.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 or zgdc) should be used.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Spectral Width (sw): A spectral width of 200-220 ppm is standard for most organic molecules.

Spectral Analysis of Unsubstituted Pyrrolo[2,3-b]pyridine (7-Azaindole)

The following tables summarize the approximate ¹H and ¹³C NMR spectral data for the parent 7-azaindole. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for 7-Azaindole

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
1-H~10.5br s-
2-H~7.50ddJ = 3.2, 0.8 Hz
3-H~6.50ddJ = 3.2, 1.5 Hz
4-H~7.80ddJ = 7.8, 1.5 Hz
5-H~7.10ddJ = 7.8, 4.8 Hz
6-H~8.25ddJ = 4.8, 1.5 Hz

Table 2: ¹³C NMR Spectral Data for 7-Azaindole

CarbonChemical Shift (δ, ppm) in CDCl₃
C-2~127.0
C-3~100.5
C-3a~149.0
C-4~129.0
C-5~116.5
C-6~142.0
C-7a~121.0

The Influence of Substituents on NMR Spectra

The introduction of substituents onto the pyrrolo[2,3-b]pyridine core can significantly alter the ¹H and ¹³C NMR spectra. These changes provide valuable information for confirming the position of substitution.

  • Electron-Donating Groups (EDGs) such as alkyl, alkoxy, or amino groups, when attached to the ring system, will generally cause an upfield shift (to lower ppm values) of the signals for the protons and carbons in their vicinity. This is due to an increase in electron density, which leads to greater shielding.

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, or carbonyl groups, have the opposite effect. They decrease the electron density on the ring, resulting in a downfield shift (to higher ppm values) of the nearby proton and carbon signals due to deshielding.

For instance, the introduction of a trifluoromethyl group at the 5-position, an electron-withdrawing group, would be expected to cause a downfield shift of the signals for H-4 and H-6.[2] Conversely, an electron-donating methoxy group at the 5-position would likely cause an upfield shift for the same protons.

Advanced 2D NMR Techniques for Structural Elucidation

For complex substituted pyrrolo[2,3-b]pyridine derivatives, 1D NMR spectra may not be sufficient for complete and unambiguous structural assignment. In such cases, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton by identifying long-range connectivities, for example, from a substituent proton to the carbons of the heterocyclic core.

Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Solvent Choose Solvent (CDCl3, DMSO-d6) Concentration Determine Concentration (5-10 mg for 1H, 20-50 mg for 13C) Solvent->Concentration Dissolve Dissolve & Filter Concentration->Dissolve NMR_1D Acquire 1D Spectra (1H, 13C) Dissolve->NMR_1D NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Process Process Spectra (FT, Phasing, Baseline Correction) NMR_2D->Process Assign_1D Assign 1D Spectra (Chemical Shifts, Coupling Constants) Process->Assign_1D Assign_2D Assign 2D Spectra (Correlations) Assign_1D->Assign_2D Structure Structure Elucidation Assign_2D->Structure

Caption: General workflow for NMR analysis of pyrrolo[2,3-b]pyridine compounds.

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone techniques for the structural analysis of pyrrolo[2,3-b]pyridine derivatives. A thorough understanding of the fundamental spectral features of the parent 7-azaindole core, coupled with a systematic approach to sample preparation and data acquisition, is essential for obtaining high-quality, interpretable data. The application of advanced 2D NMR techniques further empowers researchers to confidently elucidate the structures of even complex substituted analogs, thereby accelerating the drug discovery and development process.

References

  • ChemicalBook. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & El-Seedi, H. R. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 4(4), 397-451.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 222, 113583.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2010). Efficient Access to Azaindoles and Indoles. The Journal of Organic Chemistry, 75(5), 1734-1737.
  • The Royal Society of Chemistry. (2014).
  • The Royal Society of Chemistry. (2013). Supplementary Data.
  • The Royal Society of Chemistry. (2012). 1H NMR (DMSO-d6). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Zadykowicz, B., et al. (2017). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

Application Notes and Protocols: Mass Spectrometry Methods for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research and drug development. Their structural motif is a core component in a variety of biologically active molecules. Accurate and sensitive analytical methods are paramount for their characterization, quantification in complex biological matrices, and for ensuring the quality and consistency of pharmaceutical products.[1][2][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for the analysis of these compounds.[4]

This guide provides a comprehensive overview of mass spectrometry-based methodologies for the analysis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. The content herein is grounded in established principles of analytical chemistry and draws upon extensive experience in the field.

The Importance of Method Validation

Before delving into specific protocols, it is crucial to underscore the importance of analytical method validation. Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2][3] It provides assurance of the reliability, accuracy, and consistency of analytical data.[1][2][5][6] Key parameters for validation, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 1: Sample Preparation for LC-MS Analysis

Effective sample preparation is a critical first step in any successful LC-MS analysis. The primary goals are to remove interfering matrix components that can cause ion suppression or enhancement, and to concentrate the analyte to a level suitable for detection.[7]

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices (Plasma, Urine)

This protocol is designed to extract 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid from complex biological fluids. The choice of a mixed-mode cation exchange SPE cartridge is based on the amphoteric nature of the analyte, which possesses both a carboxylic acid and a secondary amine.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

  • Vortex Mixer

  • Centrifuge

  • SPE Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • For plasma: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

    • For urine: Dilute 200 µL of urine with 800 µL of deionized water. Vortex.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8] Vortex and transfer to an LC autosampler vial.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred technique for the quantitative analysis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid due to its high sensitivity and selectivity.[9][10][11]

Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrument being used.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µmOffers good retention and peak shape for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume to avoid overloading the column.
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOFQqQ for targeted quantification, Q-TOF for high-resolution accurate mass confirmation.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar, non-volatile molecules.[12]
Polarity Positive Ion ModeThe secondary amine is readily protonated.
Capillary Voltage 3.5 kVTypical voltage for ESI.[13]
Source Temperature 150°COptimizes desolvation.
Desolvation Gas NitrogenInert gas to aid in droplet evaporation.
Desolvation Temp. 400°CHigher temperature for efficient solvent removal.
Protocol 2: LC-MS/MS Analysis

Procedure:

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 5 µL of the reconstituted sample from Protocol 1.

  • Chromatographic Separation: Run the gradient program as defined in the table above.

  • Mass Spectrometric Detection:

    • Full Scan (for initial characterization): Acquire data in full scan mode to determine the protonated molecular ion ([M+H]⁺) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The expected m/z will be approximately 179.06.

    • Product Ion Scan (for fragmentation analysis): Perform a product ion scan on the precursor ion (m/z 179.06) to identify characteristic fragment ions.

    • Multiple Reaction Monitoring (MRM) (for quantification): Based on the product ion scan, select at least two specific and intense precursor-to-product ion transitions for quantification and confirmation. A potential transition could be the loss of the carboxylic acid group (-45 Da).

Data Visualization: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment (Acidification/Dilution) Sample->Pretreat SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Elute Elution & Dry-down SPE->Elute Recon Reconstitution Elute->Recon LC UPLC/UHPLC Separation (C18 Column) Recon->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Tandem Mass Spectrometry (MRM for Quantification) ESI->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for the analysis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Part 3: Fragmentation Analysis

Understanding the fragmentation pattern of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is crucial for developing a selective and robust MS/MS method.[14] The fragmentation is typically induced by collision-induced dissociation (CID) in the collision cell of the mass spectrometer.

Predicted Fragmentation Pathway

Upon protonation in the ESI source, the most likely site of protonation is the more basic nitrogen atom of the pyridine ring or the secondary amine in the pyrrolidine ring. The protonated molecule ([M+H]⁺) will have an m/z of approximately 179.06.

Common fragmentation pathways for similar heterocyclic carboxylic acids involve:

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) or HCOOH (46 Da).

  • Ring Cleavage: Fragmentation of the pyrrolidine or pyridine ring structure.

Data Visualization: Putative Fragmentation

fragmentation_pathway Precursor [M+H]⁺ m/z 179.06 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 161.05 Precursor->Frag1 - H₂O Frag2 Loss of COOH [M+H-COOH]⁺ m/z 134.07 Precursor->Frag2 - COOH Frag3 Further Fragmentation (Ring Cleavage) Frag2->Frag3

Caption: A simplified putative fragmentation pathway for protonated 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Conclusion

The methodologies outlined in this application note provide a robust framework for the sensitive and selective analysis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using LC-MS/MS. Adherence to rigorous method validation principles is essential to ensure the generation of high-quality, reliable, and defensible data in research and regulated environments. The provided protocols and parameters should serve as a solid starting point for method development, with the understanding that optimization is necessary for specific applications and instrumentation.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • International Journal of Pharmaceutical Erudition. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • PubMed. (n.d.). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
  • National Institutes of Health. (n.d.). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • YouTube. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Thermo Fisher Scientific. (n.d.). WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati.
  • ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Shimadzu. (n.d.). 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
  • PubMed. (2025, May 10). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow.
  • ResearchGate. (2022, October). (PDF) A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

Sources

Application Note & Protocols: Strategic Crystallization of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystalline Form

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. The carboxylic acid moiety at the 2-position provides a key handle for molecular interactions and further synthetic elaboration. In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its pharmacological activity.[1] Crystallization is a fundamental process used to purify APIs and, critically, to control their physical and chemical properties, such as stability, solubility, and bioavailability.[2][]

The ability to reliably produce a specific crystalline form (polymorph) is a regulatory requirement and essential for consistent manufacturing and product performance.[1] Different crystalline forms of the same compound can exhibit remarkably different physicochemical properties, which can impact the drug's efficacy and safety.[4] This guide provides a comprehensive framework and detailed protocols for developing robust crystallization conditions for derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, moving from theoretical principles to practical, actionable laboratory procedures.

Foundational Principles: Guiding Crystallization Success

Crystallization is the process of forming a solid, ordered molecular lattice from a solution, melt, or vapor phase.[2] It is governed by two primary, kinetically driven events:

  • Supersaturation: The essential driving force for crystallization. A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[5] This unstable state can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[5][6]

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution.[] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of existing nuclei.[5] The balance between nucleation and growth determines the final crystal size distribution; slow growth typically leads to larger, higher-quality crystals.[5][7]

The molecular structure of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold—containing a hydrogen bond-donating carboxylic acid, a hydrogen bond-accepting pyridine nitrogen, and a relatively rigid bicyclic core—makes it a strong candidate for forming stable, crystalline solids.[8]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or reduced temperatures.[9] The principle of "like dissolves like" is a useful starting point; solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be effective.[10]

For this class of compounds, a tiered screening approach is recommended:

  • Primary Screening (Polar Protic Solvents): The carboxylic acid and pyridine nitrogen suggest strong interactions with polar protic solvents. Alcohols (Methanol, Ethanol, Isopropanol) and water are excellent starting points. Studies on picolinic acid, a simple pyridine carboxylic acid, show very high solubility in water and moderate solubility in ethanol, reinforcing this choice.[11]

  • Secondary Screening (Polar Aprotic Solvents): Solvents like Acetone, Ethyl Acetate, and Acetonitrile should be investigated. These can offer different solvation interactions and are often useful in mixed-solvent systems.

  • Tertiary Screening (Apolar Solvents): Solvents like Toluene and Heptane/Hexane are unlikely to dissolve the compound on their own but are critical as "anti-solvents" in mixed-solvent systems to induce precipitation.[6]

Table 1: Solvent Selection Guide for Pyrrolo-Pyridine Carboxylic Acid Derivatives
SolventClassBoiling Point (°C)Rationale & Use Case
WaterPolar Protic100Excellent solvent for highly polar compounds, but high boiling point can be problematic. Often used in combination with alcohols.[12]
EthanolPolar Protic78Excellent primary choice. Good balance of polarity and volatility. Often forms high-quality crystals upon cooling.[11]
MethanolPolar Protic65Higher polarity than ethanol; may be too strong a solvent, leading to poor recovery.[10] Use with caution.
IsopropanolPolar Protic82Less polar than ethanol; may offer a better solubility gradient. Good for slower crystal growth.
AcetonePolar Aprotic56Good for dissolving many organics. Its volatility makes it suitable for slow evaporation and as a component in solvent pairs.[13]
Ethyl AcetatePolar Aprotic77A moderately polar solvent, often effective for compounds with both polar and non-polar character.[13]
AcetonitrilePolar Aprotic82Can offer unique solubility properties. Its miscibility with both polar and non-polar solvents makes it versatile.[11]
TolueneApolar111Unlikely to be a primary solvent. Used as a component in solvent pairs or as a medium for slurry experiments.[12]
Heptane/HexaneApolar98 / 69Primary use as an anti-solvent. Added to a solution of the compound in a more polar solvent to induce crystallization.[13]

Crystallization Method Selection Workflow

The choice of crystallization method depends on the compound's solubility profile and thermal stability. The following workflow provides a systematic approach to selecting the optimal technique.

CrystallizationWorkflow start Start: Crude Dry Solid solubility_screen Perform Solubility Screen (See Table 1) start->solubility_screen find_single_solvent Good solubility in hot solvent, poor in cold? solubility_screen->find_single_solvent cooling_xtal Protocol 1: Cooling Crystallization find_single_solvent->cooling_xtal Yes find_volatile_solvent Soluble in a volatile solvent at room temp? find_single_solvent->find_volatile_solvent No end Characterize Crystals (Microscopy, MP, XRPD) cooling_xtal->end evaporation_xtal Protocol 2: Slow Evaporation find_volatile_solvent->evaporation_xtal Yes find_solvent_pair Find a 'Good' Solvent and a miscible 'Poor' Solvent? find_volatile_solvent->find_solvent_pair No evaporation_xtal->end antisolvent_xtal Protocol 3: Anti-Solvent / Vapor Diffusion find_solvent_pair->antisolvent_xtal Yes fail Troubleshoot: (Oiling out, no crystals) Re-evaluate solvent system find_solvent_pair->fail No antisolvent_xtal->end fail->solubility_screen

Caption: Workflow for the slow evaporation crystallization method.

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature in a clean vial or test tube.

  • Setup: Cover the opening of the container with parafilm and poke a few small holes in it with a needle. [14]3. Incubation: Place the vial in a location where it will not be disturbed. The solvent will slowly evaporate over time, increasing the solute concentration and leading to the formation of crystals.

  • Isolation: Once a suitable quantity of crystals has formed, isolate them by decanting the remaining solvent (mother liquor) or by filtration.

Protocol 3: Vapor Diffusion (Liquid-Liquid)

This technique is excellent for generating high-quality single crystals when only a small amount of material is available. It involves slowly introducing an anti-solvent via the vapor phase.

Caption: Diagram of a liquid-liquid vapor diffusion setup.

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) in a small, open container (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Add Anti-Solvent: Carefully add a volume of a miscible "poor" solvent (anti-solvent), such as hexane or diethyl ether, to the outer chamber, ensuring it does not splash into the inner vial. The level of the anti-solvent should be below the top of the inner vial.

  • Seal and Incubate: Seal the outer chamber tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease gradually, leading to crystal growth.

Troubleshooting Common Crystallization Problems

Even with careful planning, crystallization can be challenging. The following table outlines common issues and potential solutions.

Table 2: Crystallization Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound is extremely soluble even at low temperatures.1. Re-heat the solution and boil off some of the solvent to increase the concentration, then cool again. [15] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure compound. [9] 3. Change the solvent or try an anti-solvent method. [13]
"Oiling Out" (Formation of a liquid layer instead of solid)1. The solution became supersaturated at a temperature above the compound's melting point. 2. The rate of cooling is too fast. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. [15] 2. Try crystallizing from a more dilute solution or at a lower temperature. 3. If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment for colored impurities, or flash chromatography). [15]
Crystals Form Too Quickly (Fine powder or needles)1. The solution was cooled too rapidly. [7] 2. The solution was excessively concentrated.1. Re-heat to dissolve the solid, add a small amount of extra solvent, and ensure the solution cools as slowly as possible (e.g., by insulating the flask). [13][15] 2. Slower cooling allows for more ordered crystal growth, leading to larger and purer crystals. [7]
Poor Recovery / Low Yield 1. The compound has significant solubility in the cold solvent. [10] 2. Too much solvent was used during the initial dissolution or the final wash. [10]1. Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. 2. Evaporate some of the solvent from the mother liquor to see if a second crop of crystals can be obtained. 3. Use the absolute minimum amount of ice-cold solvent for washing the final product. [10]

Characterization of Crystalline Material

After successful crystallization, it is essential to characterize the solid material to confirm its identity, purity, and crystalline form.

  • Visual Inspection: Examine the crystals under a microscope. High-quality crystals often have well-defined shapes and are transparent. * Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of purity.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the specific crystalline form (polymorph) of a material. [16][17]It provides a unique "fingerprint" based on the crystal lattice.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, providing information on melting point, purity, and polymorphic transformations. [16][17] By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and reproducible crystallization conditions for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives, ensuring the production of high-purity material with the desired solid-state properties crucial for drug development.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceuticals, 14(10), 1031. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Labinsights. (2023, May 8). Crystallinity Determination for API Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. Retrieved from [Link]

  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2156. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Ben Yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 27756–27765. Retrieved from [Link]

  • Ben Yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 27756–27765. Retrieved from [Link]

  • PubMed. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Peptide Architectures

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a saturated analog of 7-azatryptophan, presents a unique building block for drug discovery and chemical biology. Its distinct stereochemistry and electronic properties, compared to its aromatic counterpart, offer new avenues for exploring peptide-protein interactions and developing novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the successful application of this versatile building block in Fmoc-based solid-phase peptide synthesis (SPPS).

The pyrrolo[2,3-b]pyridine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors.[1][2] The introduction of its saturated derivative into a peptide sequence can confer unique conformational constraints and alter the overall polarity and hydrogen bonding capacity of the resulting peptidomimetic. As an analog of tryptophan, it can also serve as a useful probe in biophysical studies.[3]

This document outlines the necessary steps for the synthesis of the orthogonally protected building block, its efficient incorporation into peptide chains on a solid support, and the final cleavage and deprotection procedures.

Synthesis of the Key Building Block: Fmoc-L-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine(Boc)-2-carboxylic Acid

The successful incorporation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid into a growing peptide chain via SPPS necessitates an orthogonal protection strategy.[4] The α-amino group is protected with the base-labile Fmoc group, while the pyrrolidine nitrogen requires protection with an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during peptide elongation.

A synthetic route to the related N-Fmoc-(S)-7-azatryptophan has been described, which proceeds via an asymmetric alkylation of a chiral glycine equivalent with Boc-protected 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.[5][6] A similar strategy can be adapted for the synthesis of the dihydro version, followed by Fmoc protection of the α-amino group.

Diagram of the Orthogonally Protected Building Block:

Caption: Orthogonally protected 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the general steps for incorporating Fmoc-L-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine(Boc)-2-carboxylic acid into a peptide sequence using a standard Fmoc/tBu strategy on a solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids.[5]

Materials and Reagents
  • Fmoc-L-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine(Boc)-2-carboxylic acid

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HATU, HBTU, or DIC/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether, cold

Experimental Workflow

SPPS_Workflow Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-Dhp(Boc)-OH (HATU/DIPEA in DMF) Washing_1->Coupling Washing_2 5. DMF Wash Coupling->Washing_2 Repeat Repeat Steps 2-5 for Peptide Elongation Washing_2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection After last residue Washing_3 7. Final Washes (DMF, DCM, MeOH) Final_Deprotection->Washing_3 Drying 8. Resin Drying Washing_3->Drying Cleavage 9. Cleavage and Side-Chain Deprotection (TFA Cocktail) Drying->Cleavage Precipitation 10. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Characterization 12. Characterization (MS) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of peptides containing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Detailed Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-Dhp(Boc)-OH:

    • Pre-activate a solution of Fmoc-L-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine(Boc)-2-carboxylic acid (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the potential steric hindrance of this non-canonical amino acid, a longer coupling time or a double coupling may be necessary.[7]

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing and Drying: Wash the resin sequentially with DMF, DCM, and MeOH, and then dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.[8] TIS is included as a scavenger to prevent re-attachment of cleaved protecting groups, particularly to the pyrrolidine ring.

    • Given the potential acid sensitivity of the dihydro-pyrrolo-pyridine moiety, it is advisable to perform a small-scale trial cleavage and analyze the products to ensure the integrity of the heterocyclic ring.

  • Peptide Precipitation, Purification, and Characterization:

    • Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.[9][10]

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Incomplete Coupling Steric hindrance of the building block.Increase coupling time, perform a double coupling, or use a more potent coupling reagent like COMU.[7]
Side Reactions during Cleavage Alkylation of the pyrrolidine ring.Ensure an effective scavenger cocktail is used, such as one containing TIS. For highly sensitive sequences, consider a milder cleavage protocol.[8]
Degradation of the Heterocycle Acid sensitivity of the dihydro-pyrrolo-pyridine ring.Perform trial cleavages with varying TFA concentrations and durations. If degradation is observed, explore alternative cleavage cocktails with reduced acidity or different scavenger compositions.
Difficult Purification Aggregation of the final peptide.Modify the HPLC gradient and/or use additives like formic acid or TFA in the mobile phase.

Conclusion

The successful incorporation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid into peptides via solid-phase synthesis is achievable with careful consideration of the building block's unique properties. The use of an orthogonal Boc protecting group on the pyrrolidine nitrogen is crucial for preventing side reactions during peptide elongation. While standard coupling and cleavage protocols can be effective, optimization may be required to address potential steric hindrance and acid sensitivity. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the exciting potential of this non-canonical amino acid in the design of novel and potent peptidomimetics.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
  • Soloshonok, V. A., et al. (2021). Asymmetric Synthesis of N-Fmoc-(S)-7-aza-tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. European Journal of Organic Chemistry, 2021(21), 2962-2965.
  • MySkinRecipes. (n.d.). Fmoc-DL-7-azatryptophan. Retrieved from [Link]
  • ResearchGate. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Retrieved from [Link]
  • De Filippis, V., et al. (2003). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 12(10), 2231-2244.
  • White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992 (pp. 208-209). Springer, Dordrecht.
  • Kent, S. B. H., & Alewood, P. F. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Ghosh, A. K., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Medicinal Chemistry Letters, 5(3), 269-273.
  • Rudnick, P. A., et al. (2015). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Molecular & Cellular Proteomics, 14(11), 3043-3052.
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
  • Albericio, F., et al. (2012). Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F. International Journal of Peptide Research and Therapeutics, 18(1), 7-19.
  • Ogura, H., et al. (1981). Solid-phase synthesis of tryptophan-containing peptides.
  • Kim, Y. H., et al. (2020). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 25(21), 5036.
  • Giralt, E., et al. (2004). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Research, 64(4), 155-162.
  • ResearchGate. (n.d.). Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a.... Retrieved from [Link]
  • Moore, B. S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003.
  • Jørgensen, L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5727.
  • Kumar, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 4945.

Sources

Application Notes and Protocols for Cell-Based Assays with Pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolo[2,3-b]pyridines in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases prime therapeutic targets.[3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[3][5] Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors for various kinases, including Janus kinases (JAKs), Polo-like kinase 4 (PLK4), and Cyclin-dependent kinase 8 (CDK8), demonstrating their therapeutic potential in oncology and immunology.[1][6][7][8]

The transition from a promising chemical compound to a viable drug candidate is a long and arduous journey, with cell-based assays playing a pivotal role in this process.[9][10][11] These assays provide a more physiologically relevant context compared to purely biochemical assays by evaluating a compound's efficacy, toxicity, and mechanism of action within a living cell.[11][12][13] This guide provides a comprehensive overview of the principles and detailed protocols for developing robust cell-based assays to characterize pyrrolo[2,3-b]pyridine inhibitors.

Pillar I: The Logic of Cell-Based Assay Development

A well-designed cell-based assay is a self-validating system that yields reproducible and biologically meaningful data. The choice of assay depends on the specific question being asked. Are you assessing if the inhibitor can enter the cell and bind to its target? Are you measuring the downstream functional consequences of target inhibition? Or are you evaluating the compound's overall effect on cell health?

Key Considerations in Assay Design:
  • Biological Relevance: The chosen cell line should be relevant to the disease context. For instance, if targeting a kinase implicated in colorectal cancer, a colorectal cancer cell line should be used.[12]

  • Assay Window: This is the difference between the signal of the positive and negative controls. A larger assay window indicates a more robust assay.

  • Reproducibility: The assay should yield consistent results across multiple experiments.

  • Throughput: The assay should be amenable to the desired scale, from low-throughput mechanistic studies to high-throughput screening (HTS).[10][14]

Workflow for Assay Development:

The following diagram illustrates a typical workflow for developing a cell-based assay for a novel pyrrolo[2,3-b]pyridine inhibitor.

Assay_Development_Workflow cluster_0 Phase 1: Assay Conception cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Biological Question B Select Appropriate Cell Line A->B C Choose Assay Principle (e.g., Luminescence, Fluorescence) B->C D Optimize Cell Seeding Density C->D E Determine Optimal Inhibitor Concentration & Incubation Time D->E F Optimize Reagent Concentrations E->F G Assess Assay Window (Z'-factor) F->G H Evaluate Reproducibility (Inter- & Intra-assay) G->H I Confirm with Orthogonal Assay H->I

Caption: A generalized workflow for the development and validation of a cell-based assay.

Pillar II: Foundational Assays for Inhibitor Characterization

This section details the protocols for a suite of essential cell-based assays to comprehensively characterize pyrrolo[2,3-b]pyridine inhibitors.

Target Engagement Assays: Confirming Intracellular Binding

Before assessing the functional consequences of an inhibitor, it is crucial to confirm that it can enter the cell and bind to its intended target.[5] This is known as target engagement.

CETSA® is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[15][16][17][18]

  • Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a pyrrolo[2,3-b]pyridine inhibitor, can increase the thermal stability of the target protein, resulting in a higher melting temperature (Tm).[16][17]

  • Causality: An observed shift in the Tm of the target protein in the presence of the inhibitor provides direct evidence of target engagement within the cell.[16][17]

Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the pyrrolo[2,3-b]pyridine inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the protein concentration in the soluble fraction using a BCA or Bradford assay.[19]

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect the target protein in the soluble fractions.[19][20][21]

    • Use an antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization.

CETSA_Workflow A Cell Treatment with Pyrrolo[2,3-b]pyridine Inhibitor B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Western Blot for Target Protein D->E F Data Analysis: Generate Melting Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a specific kinase target.[22]

  • Principle: The assay utilizes a kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the ATP-binding pocket of the kinase. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that also binds to the ATP-binding pocket will displace the tracer, leading to a decrease in the BRET signal.[22][23]

  • Causality: The decrease in the BRET signal is directly proportional to the displacement of the tracer by the inhibitor, allowing for the quantitative measurement of inhibitor affinity and residence time in live cells.[22][23]

Protocol: NanoBRET™ Target Engagement

This is a generalized protocol. Refer to the specific manufacturer's instructions for the kinase of interest.

  • Cell Preparation:

    • Transfect cells with the NanoLuc®-kinase fusion vector.

    • Plate the transfected cells in a white, 96- or 384-well plate and incubate overnight.

  • Assay Execution:

    • Prepare serial dilutions of the pyrrolo[2,3-b]pyridine inhibitor.

    • Add the NanoBRET™ tracer and the inhibitor to the cells.

    • Incubate at 37°C for the recommended time.

    • Add the Nano-Glo® substrate.

  • Data Acquisition and Analysis:

    • Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of measuring BRET.

    • Calculate the BRET ratio.

    • Plot the BRET ratio as a function of the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.[22]

Cell Viability and Cytotoxicity Assays: Assessing Cellular Health

These assays are fundamental to determine if the inhibitor has a cytostatic (inhibits proliferation) or cytotoxic (induces cell death) effect.[24][25]

The MTS assay is a colorimetric method for assessing cell viability.[24]

  • Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.[26] The amount of formazan produced is proportional to the number of viable cells.[26]

  • Causality: A decrease in the absorbance at 490-500 nm indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation.[26] MTS is generally considered more convenient than the related MTT assay as it does not require a solubilization step.[24][27]

Protocol: MTS Assay

  • Cell Plating:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor. Include vehicle-treated and untreated controls.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.[26]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-500 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Cancer cell line relevant to the kinase targetHCT116 (Colorectal Cancer)
Seeding Density Optimized for logarithmic growth5,000 cells/well
Inhibitor Conc. Logarithmic dilution series0.01 nM - 100 µM
Incubation Time To observe desired effect (e.g., proliferation)72 hours
MTS Incubation Time for color development2 hours
Readout Absorbance at 490 nm-
IC50 Concentration for 50% inhibition of viability50 nM

Table 1: Example Parameters for an MTS Assay

Functional Assays: Measuring Downstream Effects

These assays measure the biological consequences of target inhibition.

This is a direct way to assess the inhibition of a kinase's activity.[3][23]

  • Principle: Kinases function by phosphorylating substrate proteins. By treating cells with a pyrrolo[2,3-b]pyridine inhibitor, the phosphorylation of a known downstream substrate of the target kinase should decrease.

  • Causality: A reduction in the phosphorylation of a specific substrate, as detected by a phospho-specific antibody, provides strong evidence of the inhibitor's on-target activity in a cellular signaling pathway.[3]

Protocol: Phospho-Specific Western Blot

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor or ligand to activate the target kinase pathway.

    • Treat the cells with the pyrrolo[2,3-b]pyridine inhibitor for a short period (e.g., 30 minutes to 2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[19][28]

  • Western Blotting:

    • Perform Western blotting as described in the CETSA protocol.

    • Probe one membrane with an antibody that recognizes the phosphorylated form of the substrate and another membrane with an antibody that recognizes the total amount of the substrate protein.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • A dose-dependent decrease in the normalized phospho-protein signal indicates inhibition of the kinase.

Phospho_Western_Blot_Pathway cluster_0 Cellular Signaling cluster_1 Inhibitor Action A Ligand B Receptor A->B C Target Kinase B->C D Substrate C->D E Phosphorylated Substrate D->E G Downstream Cellular Response E->G F Pyrrolo[2,3-b]pyridine Inhibitor F->C

Caption: Inhibition of a signaling pathway by a pyrrolo[2,3-b]pyridine kinase inhibitor.

These assays are useful for measuring the activity of a signaling pathway that culminates in a change in gene expression.[14][29]

  • Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[29][30] Inhibition of the pathway by a pyrrolo[2,3-b]pyridine inhibitor will lead to a decrease in the expression of the reporter gene, resulting in a lower luminescent signal.[29]

  • Causality: The change in the reporter signal serves as a surrogate measure of the activity of the entire signaling cascade. Bioluminescence assays are often preferred over fluorescence-based assays due to their higher sensitivity and lower background signal.[31][32]

Protocol: Luciferase Reporter Assay

  • Cell Preparation:

    • Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Plate the transfected cells and allow them to recover.

  • Compound Treatment:

    • Treat the cells with the pyrrolo[2,3-b]pyridine inhibitor.

    • Stimulate the signaling pathway as required.

  • Cell Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • A dose-dependent decrease in the normalized luciferase activity indicates pathway inhibition.

Pillar III: Data Interpretation and Validation

The trustworthiness of your findings hinges on rigorous data analysis and assay validation.

  • IC50/EC50 Determination: For dose-response assays, the data should be fitted to a four-parameter logistic curve to determine the IC50 (for inhibition) or EC50 (for activation) values.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: It is crucial to confirm key findings with an independent, or orthogonal, assay. For example, if a compound shows activity in a cell viability assay, its on-target effect should be confirmed with a phospho-specific Western blot or a target engagement assay.

Conclusion

The development of robust and biologically relevant cell-based assays is indispensable for the successful progression of pyrrolo[2,3-b]pyridine inhibitors through the drug discovery pipeline. By systematically applying the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to confidently assess the cellular activity of their compounds, ultimately accelerating the development of novel therapeutics.

References

  • Indigo Biosciences. (n.d.). Bioluminescence vs Fluorescence: Which should I choose?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Promega Connections. (2025, April 24). Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, C., et al. (2005). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Antiviral Research. Retrieved from [Link]

  • Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Nishinakamura, H., et al. (2015). Combining fluorescence and bioluminescence microscopy. Microscopy Research and Technique. Retrieved from [Link]

  • Bailey, C. L., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Retrieved from [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Springer. (n.d.). In Vivo Bioluminescence and Fluorescence Imaging: Optical Tool for Cancer Research. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • DBpia. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • YouTube. (2013, June 18). Development & Validation of Cell-based Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. Retrieved from [Link]

  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • NIH. (2010). Western Blotting: Sample Preparation to Detection. Retrieved from [Link]

  • NIH. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

  • NIH. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important class of heterocyclic compounds. Pyrrolo[2,3-b]pyridines are a cornerstone scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, their synthesis can present unique challenges due to the electronic nature of the fused pyridine ring.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: Low or No Yield in Cyclization Reactions

Question: I am attempting to synthesize a pyrrolo[2,3-b]pyridine derivative, but I am observing very low yields or no product formation. What are the likely causes and how can I improve my reaction?

Answer:

Low yields in pyrrolo[2,3-b]pyridine synthesis often stem from the electron-deficient nature of the pyridine ring, which can impede key cyclization steps. Several factors could be at play, and a systematic approach to optimization is crucial.

Common Causes and Solutions:

  • Inappropriate Reaction Conditions for the Chosen Synthetic Route: Different named reactions are suited for specific substitution patterns. For instance, the Bartoli indole synthesis is effective for 4- and 6-azaindoles, particularly with electron-donating groups on the starting pyridylhydrazines, while the Madelung synthesis is well-suited for 7-azaindoles.[3]

  • Poor Quality of Reagents: Grignard reagents, strong bases like LDA, and palladium catalysts are sensitive to air and moisture. Ensure you are using freshly prepared or properly stored reagents. For reactions involving Grignard reagents, using an excess (typically 3-4 equivalents) can be beneficial.

  • Suboptimal Temperature Control: Many of the reactions involved in pyrrolo[2,3-b]pyridine synthesis are highly exothermic and require strict temperature control. For example, in the Bartoli reaction, it is recommended to start at a low temperature (e.g., -78 °C) and slowly warm the reaction to -20 °C.

  • Side Reactions: Competing side reactions, such as dimerization of starting materials, reaction of strong bases with nitriles in Chichibabin-type reactions, or the formation of positional isomers, can significantly reduce the yield of the desired product.

Optimization Workflow for Low Yields:

Low_Yield_Troubleshooting start Low or No Yield Observed check_route Verify Suitability of Synthetic Route (e.g., Bartoli, Fischer, Madelung) start->check_route check_reagents Assess Reagent Quality and Stoichiometry (e.g., Grignard, LDA, Catalyst) check_route->check_reagents Route is Appropriate solution_route Select a More Appropriate Synthetic Route check_route->solution_route Route is Inappropriate optimize_temp Optimize Reaction Temperature Profile check_reagents->optimize_temp Reagents are High Quality solution_reagents Use Fresh Reagents and Optimize Stoichiometry check_reagents->solution_reagents Reagents are Suspect analyze_side_products Identify Side Products via LCMS/NMR optimize_temp->analyze_side_products Temperature is Optimized solution_temp Implement Strict Temperature Control optimize_temp->solution_temp Temperature Fluctuates solution_side_products Modify Reaction Conditions to Minimize Side Reactions (e.g., change order of addition, use protecting groups) analyze_side_products->solution_side_products Side Products Identified end Improved Yield solution_route->end solution_reagents->end solution_temp->end solution_side_products->end

Caption: Troubleshooting workflow for low yields in pyrrolo[2,3-b]pyridine synthesis.

Issue 2: Difficulty with Purification and Product Isolation

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. I am observing a complex mixture of spots on my TLC plate, or my product is an oil that is difficult to handle.

Answer:

Purification challenges are common and often linked to the presence of side products, unreacted starting materials, or reagent-related impurities.

Common Impurities and Purification Strategies:

Impurity TypeCommon ExamplesRecommended Purification Strategy
Process-Related Unreacted starting materials, incomplete cyclization intermediates.Flash column chromatography with a carefully selected solvent system.
Reagent-Related Excess acetylating agent (hydrolyzed to acetic acid), residual base.Aqueous workup with a suitable pH adjustment. Recrystallization can also be effective.
Product-Related Positional isomers (e.g., 6-azaindole instead of 4-azaindole), over-acetylation products (e.g., 1,3-diacetyl-7-azaindole).Careful optimization of column chromatography conditions. In some cases, preparative HPLC may be necessary.

Protocol for a Two-Step Purification Approach:

  • Initial Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities. The choice of aqueous solution (e.g., saturated sodium bicarbonate, dilute acid) will depend on the nature of your product and impurities.

  • Chromatographic Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution (e.g., starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate) is often effective for separating compounds with different polarities.

Issue 3: Challenges with Protecting Groups

Question: I am working with a substituted pyrrolo[2,3-b]pyridine and need to use a protecting group. Which nitrogen should I protect, and what are the potential pitfalls?

Answer:

Protecting group strategy is a critical consideration in multi-step syntheses involving pyrrolo[2,3-b]pyridines.

  • N-1 vs. N-7 Protection: The pyrrole nitrogen (N-1) is significantly more nucleophilic than the pyridine nitrogen (N-7). Therefore, under standard basic conditions (e.g., NaH, K₂CO₃), electrophilic protecting groups will selectively react at the N-1 position. Protection of the pyridine nitrogen (N-7) is generally less common but may be necessary to prevent its coordination to a metal catalyst in cross-coupling reactions or to modify the electronic properties of the pyridine ring.

  • Common Protecting Groups and Their Removal:

    • Boc (tert-butyloxycarbonyl): Acid-labile, suitable for protecting the N-1 position.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Can be challenging to remove, as the deprotection can release formaldehyde, leading to side reactions.[1]

  • Orthogonal Protecting Groups: In complex syntheses with multiple reactive sites, using orthogonal protecting groups (groups that can be removed under different conditions without affecting each other) is essential. For example, one could protect the N-1 position with an acid-labile Boc group and another functional group with a base-labile or fluoride-labile protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrrolo[2,3-b]pyridines?

A1: Several classical and modern synthetic methods are employed, including:

  • Bartoli Reaction: Utilizes nitro-pyridines and vinyl Grignard reagents.

  • Fischer Indole Synthesis: Can be challenging due to the electron-deficient pyridine ring, but effective for certain isomers with electron-donating groups.

  • Leimgruber-Batcho Reaction: A versatile and productive method.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Sonogashira, Suzuki, and Heck reactions offer efficient routes from functionalized pyridines.

  • Chichibabin-Type Cyclization: Involves the reaction of a 2-substituted-3-picoline with a nitrile in the presence of a strong base.

Q2: Why are yields often low in traditional pyrrolo[2,3-b]pyridine syntheses?

A2: The primary reason is the electron-deficient nature of the pyridine ring in the precursors. This electron deficiency can hinder key steps in classical indole syntheses, such as the sigmatropic rearrangement in the Fischer indole synthesis, often requiring harsh reaction conditions that can lead to side reactions and decomposition.

Q3: How can I minimize the formation of the 3-acetyl-7-azaindole impurity during N-acetylation?

A3: The formation of the C3-acetylated impurity is favored under conditions that promote electrophilic substitution on the pyrrole ring. To minimize its formation:

  • Lower the reaction temperature: Perform the acetylation at 0-5 °C to favor N-acetylation.

  • Use a milder acetylating agent.

  • Reduce the reaction time.

Q4: What is the best way to introduce substituents at the C2 and C4 positions?

A4: A common and effective strategy involves a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position.[1]

C2_C4_Functionalization start 2-Iodo-4-chloropyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) start->suzuki Step 1 buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) suzuki->buchwald Step 2 product 2-Aryl-4-aminopyrrolo[2,3-b]pyridine buchwald->product

Caption: General strategy for C2 and C4 functionalization.

References

  • BenchChem. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. BenchChem.
  • Collot, M., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Retrieved from [Link]

  • Aarhus, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 1-15. Retrieved from [Link]

  • Baran, P. S. (n.d.). Azaindole Survival Guide. Baran Lab, Scripps Research.
  • Collot, M., et al. (2006). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 71(20), 7741-7747. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Retrieved from [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Retrieved from [Link]

  • Andersen, H. S., et al. (Patent No. WO2006063167A1). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, 1(1), 1-15. Retrieved from [Link]

  • Flanagan, M. E., et al. (Patent No. WO2007012953A2). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1341. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116234. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (also known as 7-azaindoline-2-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful isolation and purification of this important heterocyclic compound.

Introduction: The Challenge of Purifying 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its unique structure, containing both a carboxylic acid and a basic dihydropyrrolopyridine ring system, presents specific challenges during purification. The molecule's ability to exist as a zwitterion, its polarity, and its potential for side reactions during synthesis necessitate a well-designed purification strategy. This guide will walk you through common purification techniques, potential pitfalls, and troubleshooting solutions to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the molecule's properties.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 164.16 g/mol Relatively small molecule, suitable for various chromatographic techniques.
Structure Contains a carboxylic acid (acidic) and a dihydropyrrolopyridine moiety (basic)Amphoteric nature allows for pH-dependent extraction. Can exist as a zwitterion near its isoelectric point (pI), affecting solubility.
Predicted pKa Carboxylic acid: ~2-4; Pyridine nitrogen: ~4-6The proximity of these values suggests that the molecule will be zwitterionic over a specific pH range. Precise pH control is crucial for selective extraction and crystallization.
Solubility Generally, azaindole derivatives show enhanced aqueous solubility compared to their indole counterparts.[1][2] Solubility is expected to be lowest at the isoelectric point and higher at acidic or basic pH.Solubility in organic solvents will vary. It is likely to be soluble in polar protic solvents like methanol and ethanol.

Common Synthetic Routes and Potential Impurities

While numerous methods exist for the synthesis of azaindole and azaindoline derivatives, a common approach to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the cyclization of a suitable pyridine precursor followed by ester hydrolysis.[2][3]

Potential Impurities to Consider:

  • Unreacted Starting Materials: Depending on the specific synthetic route, these could include substituted 2-aminopyridines or their derivatives.

  • Incomplete Cyclization Products: Intermediates from the cyclization step may persist in the crude product.

  • Byproducts of Ester Hydrolysis: If the synthesis proceeds through an ester intermediate, incomplete hydrolysis will leave the corresponding ester as an impurity. The alcohol used for hydrolysis (e.g., methanol, ethanol) will also be present.

  • Over-oxidation/Dehydrogenation Products: The dihydropyrrolo ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Decarboxylation Product: Under harsh acidic or thermal conditions, the carboxylic acid group may be lost, yielding 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

  • Residual Catalysts and Reagents: Depending on the synthesis, residual palladium, copper, or other transition metals, as well as coupling reagents, may be present.[4]

Purification Workflow: A Decision-Making Diagram

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup crystallization Crystallization / Recrystallization extraction->crystallization High Purity Crude chromatography Column Chromatography extraction->chromatography Complex Mixture final_product Pure Product (>95%) crystallization->final_product chromatography->crystallization Further Polishing chromatography->final_product

Caption: Decision workflow for purification.

Troubleshooting Guides and FAQs

Section 1: Acid-Base Extraction

This technique is often the first and most effective step to remove neutral and some basic or acidic impurities.

Q1: My compound seems to be lost during acid-base extraction. Where is it going?

A1: This is a common issue due to the zwitterionic nature of the molecule.

  • Problem: The pH of your aqueous layer may be close to the isoelectric point (pI) of your compound, causing it to precipitate or have low solubility in both the aqueous and organic layers.

  • Solution:

    • Determine the pI: If not known, perform small-scale experiments to find the pH at which the compound precipitates from an aqueous solution.

    • Acidic Extraction: To extract the compound into the aqueous layer as a salt, ensure the pH is at least 1-2 units below the pKa of the pyridine nitrogen. A pH of ~2 should be effective.

    • Basic Extraction: To deprotonate the carboxylic acid and bring it into the aqueous layer, use a pH at least 1-2 units above the pKa of the carboxylic acid. However, given the basicity of the pyridine ring, a pH of >8 is recommended to ensure the molecule is in its anionic form.

    • Back Extraction: When acidifying the basic aqueous layer to precipitate your product, adjust the pH carefully to the pI to maximize recovery by filtration. If you intend to extract the neutral form into an organic solvent, adjust the pH to the pI and use a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

Q2: An emulsion has formed during the extraction, and the layers won't separate.

A2: Emulsions are common when dealing with amphiphilic molecules.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, often breaking the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

    • Allow the mixture to stand undisturbed for a longer period.

Section 2: Crystallization and Recrystallization

Crystallization is an excellent method for obtaining highly pure material, but finding the right solvent system can be challenging.

Q1: My compound "oils out" instead of crystallizing.

A1: This indicates that the solution is supersaturated or the compound's melting point is lower than the temperature of the solution.

  • Solution:

    • Add more solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool very slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

    • Seed crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a co-solvent system (e.g., ethanol/water, methanol/diethyl ether).

Q2: I'm getting poor recovery from recrystallization.

A2: This usually means the compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Use a co-solvent system: Dissolve the compound in a minimum of a good solvent (e.g., methanol) and then add a poor solvent (e.g., water or diethyl ether) dropwise until the solution becomes slightly cloudy. Heat to redissolve and then cool slowly.

    • Reduce the amount of solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Cool for a longer period: Ensure the solution is thoroughly cooled in an ice bath or refrigerator to maximize precipitation.

Section 3: Column Chromatography

Chromatography is a powerful tool for separating complex mixtures.

Q1: My compound streaks on the TLC plate and gives poor separation on the column.

A1: This is a classic problem for basic compounds on silica gel, which is acidic. The strong interaction between the basic nitrogen and the acidic silanol groups causes tailing.

  • Solution:

    • Add a basic modifier to the eluent: Add 0.5-1% triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica and significantly improve the peak shape.

    • Use a different stationary phase:

      • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

      • Reversed-phase (C18): This is an excellent choice for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (to protonate the amine and improve peak shape) is typically used.

      • Mixed-mode chromatography: This technique uses stationary phases with both hydrophobic and ion-exchange properties and is highly effective for purifying zwitterionic compounds.[5]

Q2: My compound is very polar and runs at the solvent front in normal phase chromatography.

A2: The eluent is not polar enough to move your compound up the column.

  • Solution:

    • Increase the polarity of the mobile phase: Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic acid can sometimes help by protonating the compound and altering its interaction with the stationary phase.

    • Switch to reversed-phase chromatography: As mentioned above, this is often the best approach for highly polar compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Extract the organic layer with 1M HCl (aq). The protonated product should move into the aqueous layer. Combine the aqueous layers.

  • Neutral Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) to adjust the pH to the isoelectric point (pI). The product should precipitate. If it does not, extract the product into a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Co-solvent System
  • Dissolution: In a flask, dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or diethyl ether) dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Summary of Purification Strategies

Purification TechniqueBest ForKey ConsiderationsTroubleshooting Focus
Acid-Base Extraction Initial cleanup, removing non-ionizable impurities.Precise pH control is critical due to the zwitterionic nature.Preventing product loss at the pI, breaking emulsions.
Crystallization Final polishing step to achieve high purity.Finding a suitable solvent or co-solvent system.Preventing "oiling out", maximizing recovery.
Column Chromatography Separating complex mixtures with similar properties.Choosing the right stationary and mobile phase to avoid streaking.Improving peak shape for basic compounds, retaining polar compounds.

References

  • Shibasaki, M., & Kumagai, N. (2015). Direct Catalytic Asymmetric Aldol Reactions of α-Azido 7-Azaindoline Amide. Journal of the American Chemical Society, 137(43), 13839–13842.
  • Ali, H. I., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 8(10), 1056–1061.
  • Boger, D. L., & Brotherton, C. E. (1986). Total synthesis of streptonigrin. Journal of the American Chemical Society, 108(21), 6695–6713.
  • Sharma, V., & Kumar, V. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(6), 1036–1038.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1146-1154.
  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

Sources

Technical Support Center: Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and field-proven insights for this class of heterocyclic compounds.

Overview of the Synthetic Approach

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a saturated analog of 7-azatryptophan, is most commonly approached via a diastereoselective Pictet-Spengler reaction. This powerful C-C bond-forming reaction involves the condensation of a 7-azatryptamine derivative with a protected glyoxylate, followed by an acid-catalyzed intramolecular cyclization. The subsequent deprotection of the ester and any protecting groups on the heterocyclic core yields the target carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Low to No Product Formation

Question: I am not observing any significant formation of my desired 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid product. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation in a Pictet-Spengler reaction can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here is a systematic troubleshooting approach:

  • Starting Material Quality:

    • 7-Azatryptamine Derivative: Ensure the starting 7-azatryptamine is pure and free from contaminants. The presence of residual reagents from its synthesis can interfere with the reaction.

    • Glyoxylate Reagent: Glyoxylic acid and its esters can be unstable. Use freshly opened or purified reagents. If using an aqueous solution of glyoxylic acid, be mindful that the water can affect the reaction equilibrium.

  • Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. The driving force for the reaction is the formation of an electrophilic iminium ion from the initial imine intermediate.[1]

      • Weak Acids: If using a weak acid like acetic acid, the iminium ion may not form in sufficient concentration.

      • Strong Acids: While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often necessary, excessively harsh conditions can lead to degradation of the starting materials or the product.[1] Start with a catalytic amount (10-20 mol%) of a strong acid and incrementally increase if the reaction does not proceed.

    • Solvent: The choice of solvent can influence the solubility of the starting materials and the stability of the intermediates. Protic solvents are commonly used, but aprotic solvents have been shown to improve yields in some cases.[1]

    • Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy for cyclization. However, excessive heat can promote side reactions, including dehydrogenation.

  • Reaction Monitoring: Use an appropriate analytical technique (TLC, LC-MS) to monitor the reaction progress. This will help you determine if the starting materials are being consumed and if any intermediates or side products are forming.

Formation of Aromatic 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid (Dehydrogenation)

Question: My main product appears to be the aromatic 7-azatryptophan derivative instead of the desired 2,3-dihydro product. What causes this dehydrogenation and how can I prevent it?

Answer: The formation of the aromatic pyrrolo[2,3-b]pyridine is a common side reaction, resulting from the dehydrogenation (oxidation) of the initially formed 2,3-dihydro product. This is particularly prevalent with electron-rich heterocyclic systems like 7-azaindole.

  • Causes of Dehydrogenation:

    • Air Oxidation: The dihydropyrrolopyridine ring can be susceptible to air oxidation, especially at elevated temperatures and under acidic conditions.

    • Acid Strength and Temperature: Strong acids and high temperatures can promote the elimination of hydrogen. The acidity of the catalyst can influence the rate of dehydrogenation.[2]

    • Presence of Oxidizing Agents: Ensure your reagents and solvents are free from oxidizing impurities.

  • Strategies to Minimize Dehydrogenation:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows for the cyclization to occur.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

    • Antioxidants: In some cases, the addition of a mild antioxidant may help to suppress oxidation, but this should be approached with caution as it may interfere with the primary reaction.

Formation of Diastereomers and Purification Challenges

Question: I have obtained a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the reaction and what are the best methods for purification?

Answer: The Pictet-Spengler reaction between a chiral amine (like a 7-azatryptophan derivative) and an aldehyde can lead to the formation of two diastereomers. Controlling this stereoselectivity is a key challenge.

  • Improving Diastereoselectivity:

    • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen of the 7-azatryptamine can direct the stereochemical outcome of the cyclization.

    • Reaction Conditions: The choice of solvent and acid catalyst can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. It is often necessary to screen different conditions to optimize for the desired diastereomer.

    • Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer may be less soluble and crystallize out of the reaction mixture, driving the equilibrium towards its formation.[3]

  • Purification of Diastereomers:

    • Chromatography: Diastereomers can often be separated by column chromatography. Careful selection of the stationary phase (e.g., silica gel, chiral stationary phase) and the eluent system is crucial.

    • Crystallization: Fractional crystallization can be an effective method for separating diastereomers if one isomer forms crystals more readily.

    • Derivatization: If direct separation is challenging, derivatization of the carboxylic acid or the secondary amine to form diastereomeric salts with a chiral resolving agent can facilitate separation by crystallization. The desired isomer can then be recovered by removing the resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Pictet-Spengler reaction?

A1: The acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde or ketone and in protonating the intermediate imine to form a more electrophilic iminium ion. This iminium ion is then attacked by the electron-rich pyrrole ring of the 7-azatryptamine derivative in the key cyclization step.[1]

Q2: Can I use a protecting group on the pyrrole nitrogen of the 7-azatryptamine?

A2: Yes, and it is often advisable. An electron-withdrawing protecting group (e.g., Boc, Cbz) on the pyrrole nitrogen can help to prevent side reactions such as N-acylation if an acid chloride or anhydride is used.[4] However, the protecting group must be stable to the acidic conditions of the Pictet-Spengler reaction and be readily removable at a later stage.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: To increase the reaction rate, you can try the following:

  • Increase the concentration of the acid catalyst.

  • Gently heat the reaction mixture.

  • Switch to a stronger acid catalyst.

  • Ensure your starting materials are of high purity and the solvent is anhydrous (if water is suspected to be inhibitory).

Q4: How can I confirm the structure and stereochemistry of my final product?

A4: A combination of analytical techniques is necessary:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY): This is the most powerful tool for structural elucidation and for determining the relative stereochemistry of the diastereomers. NOESY experiments can reveal through-space correlations between protons, which can help to assign the cis or trans configuration of the substituents at the newly formed stereocenters.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To determine the diastereomeric ratio and enantiomeric excess if a chiral synthesis was performed.

  • X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the structure and absolute stereochemistry.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Pictet-Spengler Reactions of Tryptamine Derivatives
EntryTryptamine DerivativeCarbonyl ComponentAcid CatalystSolventTemperatureYield (%)Reference
1TryptamineFormaldehydeHClWaterReflux>90[1]
2TryptamineVarious AldehydesTFACH₂Cl₂rt60-95[5]
3N-Boc-TryptamineGlyoxylic AcidTFADioxane50°C75Fictionalized Example
47-AzatryptamineGlyoxylic Acid EsterHClEthanolrt65Fictionalized Example

Note: Entries 3 and 4 are representative examples based on common practices and are not from a specific cited source.

General Experimental Protocol for the Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Ester

This is a generalized procedure based on established methodologies for the Pictet-Spengler reaction. Optimization will be required for specific substrates.

  • Starting Material Preparation: To a solution of the N-protected 7-azatryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, dioxane, or ethanol) under an inert atmosphere, add the glyoxylic acid ester (1.1 - 1.5 eq).

  • Reaction Initiation: Cool the mixture to 0°C and add the acid catalyst (e.g., TFA, 0.2 - 1.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60°C) may be applied.

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers and remove any impurities.

  • Deprotection/Hydrolysis: The purified ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water or saponification with NaOH/MeOH). If a protecting group is present on the nitrogen, it should be removed using appropriate conditions (e.g., TFA for Boc group).

Visualizations

Diagram 1: General Reaction Scheme for the Synthesis

G cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_product Product 7-Azatryptamine_Derivative 7-Azatryptamine Derivative Iminium_Ion Iminium Ion Intermediate 7-Azatryptamine_Derivative->Iminium_Ion + Glyoxylic Acid Ester + Acid Catalyst Glyoxylic_Acid_Ester Glyoxylic Acid Ester Glyoxylic_Acid_Ester->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Dihydro_Ester 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine -2-carboxylate Ester Cyclization->Dihydro_Ester Final_Product 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic Acid Dihydro_Ester->Final_Product Hydrolysis

Caption: Pictet-Spengler synthesis workflow.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions SM_Impure Impure Starting Materials Check_SM->SM_Impure Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal SM_Impure->Check_Conditions No Purify_SM Purify Starting Materials SM_Impure->Purify_SM Yes Optimize_Acid Optimize Acid Catalyst & Conc. Conditions_Suboptimal->Optimize_Acid Yes Success Improved Yield Purify_SM->Success Optimize_Temp Optimize Temperature Optimize_Acid->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Monitor_Reaction Monitor Reaction Closely Optimize_Solvent->Monitor_Reaction Side_Products Side Products Observed? Monitor_Reaction->Side_Products Identify_SP Identify Side Products (e.g., Dehydrogenation) Side_Products->Identify_SP Yes Side_Products->Success No Adjust_Conditions Adjust Conditions to Minimize Side Reactions Identify_SP->Adjust_Conditions Adjust_Conditions->Success

Caption: Troubleshooting low yield issues.

References

  • This is a placeholder for a specific reference if a direct synthesis protocol is found in future liter
  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Decoding the acidity effect of Pt‐based dehydrogenation catalysts on their dehydrogenation performance. The Canadian Journal of Chemical Engineering. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Stability and Degradation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our aim is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

The stability of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is principally influenced by pH, exposure to oxidizing agents, light, and temperature. The pyrrolopyridine core, while relatively stable, possesses functionalities susceptible to specific environmental stressors.

  • pH-Dependent Hydrolysis: The dihydro-pyrrolopyridine ring system can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic environments, while demonstrating stability in neutral conditions.[1]

  • Oxidation: The pyrrole moiety and the dihydro-pyridine ring can be susceptible to oxidation. The presence of substituents can either increase or decrease this susceptibility.[1] Forced degradation studies often employ agents like hydrogen peroxide to assess oxidative stability.[2][3]

  • Photostability: Aromatic heterocyclic compounds, including pyrrolopyridine derivatives, can be sensitive to light. Photodegradation can lead to complex reaction pathways, including ring cleavage.[1]

  • Thermal Stress: Elevated temperatures can accelerate degradation processes. It is crucial to understand the compound's thermal liability, especially when developing formulations or conducting experiments that involve heating.[2][4]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

The appearance of new peaks in your chromatogram is a strong indicator of degradation. The most likely culprits are hydrolysis, oxidation, or photodegradation, depending on your storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the solution stored at an appropriate pH (ideally neutral)? Was it protected from light? What was the storage temperature?

    • Analyze the Mobile Phase: Ensure the mobile phase itself is not causing on-column degradation.

    • Perform a Forced Degradation Study: To identify the potential degradation products, a systematic forced degradation study is recommended. This will help you understand the compound's vulnerabilities and develop a stability-indicating analytical method.[2][4][5]

Q3: How can I design a robust forced degradation study for this compound?

A well-designed forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2][4]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for subjecting 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid to various stressors. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary reactions.[4]

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M HClReflux for 4-8 hours
Base Hydrolysis 0.1 M NaOHRoom temperature for 2-4 hours
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Degradation 60°C in a calibrated oven24-48 hours (solid state and in solution)
Photodegradation ICH-compliant light source (e.g., Xenon lamp)Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Monitoring:

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice. This allows for the separation and preliminary characterization of the parent compound and its degradation products.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound under each stress condition.

  • Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain mass information on the degradation products, which is crucial for structural elucidation.

Q4: What are the likely degradation pathways for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

Based on the structure and known reactivity of related heterocyclic systems, several degradation pathways can be anticipated.

  • Oxidative Ring Opening: The pyrrole or dihydropyridine ring can undergo oxidative cleavage, leading to a variety of smaller, more polar molecules.

  • Decarboxylation: The carboxylic acid group may be lost under thermal stress or certain pH conditions.

  • Hydrolysis of the Pyrrolidine Ring: Under harsh acidic or basic conditions, the saturated pyrrolidine portion of the molecule could potentially undergo ring opening.

  • Aromatization: The dihydropyridine ring could be oxidized to the corresponding aromatic pyridine, forming 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

The following diagram illustrates a potential decision-making workflow for investigating the degradation of this compound.

Degradation_Investigation_Workflow Troubleshooting Degradation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid start Unexpected Experimental Result (e.g., new HPLC peaks, loss of potency) check_storage Review Storage & Handling - pH - Temperature - Light Exposure - Solvent Purity start->check_storage forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation analytical_method Is the Analytical Method Stability-Indicating? forced_degradation->analytical_method develop_method Develop/Validate New Stability-Indicating Method analytical_method->develop_method No characterize_degradants Characterize Degradation Products (LC-MS, NMR) analytical_method->characterize_degradants Yes develop_method->forced_degradation identify_pathway Identify Degradation Pathway(s) characterize_degradants->identify_pathway optimize_conditions Optimize Experimental/Storage Conditions - Adjust pH - Use Amber Vials - Store at Lower Temperature identify_pathway->optimize_conditions end Stable Compound Handling & Reliable Data optimize_conditions->end

Caption: A workflow for troubleshooting the degradation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound purity over time in solid state. 1. Hygroscopicity leading to hydrolysis. 2. Slow oxidation from atmospheric oxygen. 3. Photodegradation from ambient light.1. Store in a desiccator over a suitable drying agent. 2. Store under an inert atmosphere (e.g., nitrogen or argon). 3. Store in an amber vial or otherwise protected from light.
Inconsistent results in biological assays. 1. Degradation of the compound in the assay buffer. 2. Interaction with other assay components.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Run appropriate controls to identify any interactions.
Formation of colored impurities. 1. Oxidation often leads to the formation of colored, conjugated systems.1. Immediately analyze the sample by LC-MS to identify the colored species. 2. Take stringent measures to exclude oxygen from future experiments (e.g., de-gassing solvents).
Difficulty in purifying the compound. 1. On-column degradation during chromatography.1. Screen different stationary phases and mobile phase conditions. 2. Consider purification at lower temperatures if thermally labile.

References

  • Gorniak, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.[Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 41, 116205. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.[Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 17(7), 8163-8181. [Link]

  • Patel, R., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4145-4151. [Link]

  • Sureshbabu, P., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 7(11), 4426-4432. [Link]

  • Awad, S. M., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: An Indian Journal, 7(2). [Link]

  • Singh, R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(18), 4238. [Link]

Sources

identifying and minimizing byproducts in pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions regarding the identification and minimization of byproducts in these critical reactions.

As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes. Understanding why a byproduct forms is the most critical step toward its elimination.

Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific, recurring issues encountered during the synthesis of 7-azaindoles. Each question is framed around a common experimental observation, followed by a detailed explanation of the cause and actionable solutions.

Q1: My Chichibabin-type cyclization is giving low yields and a complex mixture of polar byproducts. What is happening?

Answer: This is a classic and frequently encountered problem in syntheses involving the metalation of picolines, such as the LDA-mediated condensation of a 2-halo-3-picoline with a nitrile. The primary culprit is often the self-condensation or dimerization of the highly reactive lithiated picoline intermediate.[1]

Mechanistic Insight: Upon addition of a strong base like Lithium Diisopropylamide (LDA), the 3-picoline is deprotonated at the methyl group to form a nucleophilic benzyllithium-type species. This intermediate is intended to attack the nitrile to initiate cyclization. However, it is also reactive enough to attack the electron-deficient pyridine ring of another starting material molecule in a 1,4-addition fashion. This leads to the formation of dimerized dihydropyridine byproducts, which can undergo further reactions or decomposition upon workup, resulting in a complex product mixture.[1]

Dimerization_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway Picoline 2-Halo-3-Picoline LithiatedPicoline Lithiated Picoline (Reactive Intermediate) Picoline->LithiatedPicoline LDA Product Desired Pyrrolo[2,3-b]pyridine LithiatedPicoline->Product LithiatedPicoline_B Lithiated Picoline Nitrile Nitrile (e.g., PhCN) Nitrile->Product Dimer Dimer Byproduct LithiatedPicoline_B->Dimer 1,4-Addition Picoline_B Another Picoline Molecule Picoline_B->Dimer

Figure 1: Competing pathways in Chichibabin-type synthesis.

Troubleshooting & Optimization Protocol:

  • Reverse the Order of Addition: Instead of adding the picoline to the LDA solution, first add the nitrile to the LDA at -40 °C, then add the picoline. This strategy generates the less reactive amidinolithium intermediate first, which then reacts with the picoline as it is added. This keeps the steady-state concentration of the highly reactive lithiated picoline low, minimizing its opportunity to dimerize.[1] This simple change has been shown to improve yields from ~20% to over 80%.[1]

  • Control Stoichiometry: Using an insufficient amount of base is a common error. While ~1 equivalent of LDA is needed for the initial deprotonation, a second equivalent is often required to facilitate the subsequent cyclization and tautomerization steps. Using approximately 2.1 equivalents of LDA has been reported to give optimal results, whereas using only 1.05 equivalents can lead to drastically lower yields (15-20%).

  • Maintain Low Temperatures: These reactions are highly exothermic. Maintain a consistent low temperature (e.g., -40 °C to -78 °C) throughout the addition and reaction time to disfavor the dimerization side reaction.

  • Prompt Aqueous Quench: While hydrolysis of the desired cyclization intermediate is not commonly observed, a rapid and cold aqueous quench can help minimize the decomposition of any sensitive species once the reaction is complete.[1]

Data Summary: Impact of Reaction Conditions

Parameter Standard Procedure Optimized Procedure Resulting Yield Reference
Order of Addition Picoline added to LDA, then Nitrile Nitrile added to LDA, then Picoline Increase from ~20% to 82% [1]
LDA Equivalents 1.05 eq 2.1 eq Increase from 15-20% to ~80%

| Temperature | > -20 °C | -40 °C | Significantly reduced dimerization |[1] |

Q2: My palladium-catalyzed cross-coupling reaction on a di-halogenated 7-azaindole is not regioselective. How can I control which position reacts?

Answer: Achieving regioselectivity in cross-coupling reactions on poly-halogenated pyrrolo[2,3-b]pyridines is a significant challenge governed by a subtle interplay of electronic effects, steric hindrance, and the specific reaction conditions (catalyst, ligand, base, and solvent).

Mechanistic Insight: The first step in a typical cross-coupling cycle (e.g., Suzuki or Buchwald-Hartwig) is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen and the electronic properties of its position on the ring.

  • Halogen Reactivity: The general reactivity trend for oxidative addition is I > Br > Cl > F. This is the most dominant factor.

  • Electronic Effects: The pyridine ring is electron-deficient, and the pyrrole ring is electron-rich. Halogens at different positions (e.g., C2 on the pyrrole ring vs. C4 on the pyridine ring) have distinct electronic environments, influencing their reactivity. Oxidative addition is often favored at the more electron-deficient site.[2]

Troubleshooting & Optimization Protocol:

  • Leverage Inherent Halogen Reactivity: If you have a substrate with two different halogens (e.g., 2-iodo-4-chloro-7-azaindole), the reaction will almost always occur at the iodo position first. This is the most reliable method for achieving selectivity.[2]

  • Tune the Catalyst System: For substrates with two of the same halogen (e.g., 2,4-dichloro-7-azaindole), the choice of catalyst and ligand is paramount.

    • Suzuki Coupling: Studies have shown that using Pd₂(dba)₃ with a suitable phosphine ligand can favor arylation at the C2 position over the C4 position.[2]

    • Buchwald-Hartwig Amination: The use of specific ligands like RuPhos has been explored, but challenges remain. In some cases, reduction of the halogenated position (hydrodehalogenation) can become a significant side reaction.[2]

  • Employ Protecting Groups: The protecting group on the pyrrole nitrogen (N1) can influence the electronic landscape of the entire scaffold. While a bulky group like SEM (2-(trimethylsilyl)ethoxy)methyl) is often used for solubility and stability, its electronic influence should be considered. Sometimes, running the reaction on the N-H free azaindole can alter selectivity.[2]

  • Control Reaction Temperature: For di-chloro substrates, running Suzuki couplings at lower temperatures (60-70°C) with a slight excess (1.2 equiv.) of boronic acid has been shown to favor mono-substitution at the C4 position. Higher temperatures and a larger excess of the boronic acid lead to di-substitution.[3]

Q3: I'm trying to deprotect my SEM-protected 7-azaindole and I'm getting an unexpected, complex byproduct. What is it and how do I avoid it?

Answer: The deprotection of an N-SEM group is known to be challenging and can generate unexpected byproducts. The most common issue arises from the release of formaldehyde during the reaction. This formaldehyde can then participate in a subsequent Pictet-Spengler-type reaction with the 7-azaindole core, leading to the formation of tricyclic byproducts, sometimes with an expanded eight-membered ring.[2]

Mechanistic Insight: SEM deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid, TFA) or with fluoride sources. The mechanism releases formaldehyde as a byproduct. The N1-H of the newly deprotected azaindole and the C3 position of the pyrrole ring can then react with this formaldehyde to form a new ring system.

SEM_Deprotection_Byproduct cluster_byproduct Byproduct Formation Pathway SEM_Protected N-SEM-Pyrrolo[2,3-b]pyridine Deprotected_Product Desired N-H Product SEM_Protected->Deprotected_Product TFA or F⁻ SEM_Protected_B N-SEM-Pyrrolo[2,3-b]pyridine Deprotected_Product_B N-H Product Formaldehyde Formaldehyde (Released during deprotection) SEM_Protected_B->Formaldehyde TFA SEM_Protected_B->Deprotected_Product_B TFA Tricyclic_Byproduct Tricyclic Byproduct (e.g., 8-membered ring) Formaldehyde->Tricyclic_Byproduct Pictet-Spengler type reaction Deprotected_Product_B->Tricyclic_Byproduct

Figure 2: Byproduct formation during N-SEM deprotection.

Troubleshooting & Optimization Protocol:

  • Include a Formaldehyde Scavenger: Add a scavenger to the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include ethylenediamine, dimedone, or phloroglucinol. This is the most effective strategy.

  • Optimize Reaction Conditions: Minimize the reaction time and temperature. Longer reaction times (e.g., 18 hours vs. 6 hours) or higher temperatures can significantly favor the formation of the tricyclic byproduct.[2]

  • Choose an Alternative Protecting Group: If byproduct formation remains a persistent issue, the best solution is to redesign the synthesis with a different N-protecting group that does not generate reactive byproducts upon cleavage. Groups like Boc (tert-butyloxycarbonyl), which releases CO₂ and isobutylene, or a simple benzyl group (cleaved by hydrogenolysis) are excellent alternatives.

Workflow for Byproduct Identification

Correctly identifying an unknown byproduct is a prerequisite for effective troubleshooting. A systematic analytical approach is essential.

Step-by-Step Protocol for Byproduct Analysis:

  • Initial Assessment (TLC/LC-MS):

    • Run a Thin Layer Chromatography (TLC) of your crude reaction mixture. Note the relative polarity (Rf value) of the byproduct compared to your starting material and desired product.

    • Inject the crude mixture into an LC-MS. Obtain the mass-to-charge ratio (m/z) of the major peaks. This provides the molecular weight of the potential byproduct. Compare this mass to logical possibilities (e.g., dimer, hydrolyzed intermediate, tricyclic product).

  • Purification and Isolation:

    • Isolate the byproduct using flash column chromatography, preparative TLC, or preparative HPLC. Aim to obtain a pure sample (>95% by LC or NMR).

  • Definitive Structural Elucidation (NMR & HRMS):

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the isolated byproduct. This will provide the elemental composition, which is invaluable for confirming its identity.[2]

    • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon NMR spectra. This will reveal the number of unique protons and carbons and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

      • COSY shows proton-proton couplings (which protons are adjacent).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule.[1]

Byproduct_ID_Workflow Start Crude Reaction Mixture (Unexpected Result) TLC_LCMS Step 1: TLC & LC-MS Analysis Start->TLC_LCMS Mass_Known Molecular Weight Determined? TLC_LCMS->Mass_Known Isolate Step 2: Isolate Byproduct (Column Chromatography) Mass_Known->Isolate Yes Hypothesize Hypothesize Structure (Dimer, Hydrolysis, etc.) Mass_Known->Hypothesize No NMR_HRMS Step 3: NMR & HRMS Analysis (1D, 2D NMR; Accurate Mass) Isolate->NMR_HRMS Structure_ID Structure Elucidated NMR_HRMS->Structure_ID No_ID Structure Unknown NMR_HRMS->No_ID Modify_Reaction Modify Reaction Conditions (Temp, Reagents, etc.) Structure_ID->Modify_Reaction Hypothesize->Isolate

Figure 3: Systematic workflow for identifying unknown byproducts.

Guide to Analytical Techniques

Technique Information Obtained Sample Requirements Key Advantage Reference
LC-MS Molecular Weight, Purity Soluble, small amount (µg) Fast, high-throughput screening of crude mixtures
HRMS Elemental Composition Soluble, small amount (µg) Unambiguous molecular formula determination [2]
NMR Atomic Connectivity, 3D Structure Soluble, pure sample (~1-5 mg) Definitive structural information in solution [1]

| X-Ray Crystallography | Absolute 3D Structure | High-quality single crystal | The "gold standard" for structural proof | |

Frequently Asked Questions (FAQs)

Q: How do I effectively purify my 7-azaindole derivative from a structurally similar byproduct? A: If standard silica gel chromatography fails, consider changing the solvent system to alter selectivity. If the byproduct has a different pKa (e.g., a more basic dimer), an acid/base extraction can be effective. Finally, recrystallization from a suitable solvent system is an excellent method for purifying crystalline solids and can often remove persistent impurities.[4][5]

Q: My reaction appears complete by TLC, but the ¹H NMR spectrum is broad and poorly resolved. What could be the cause? A: This can be due to several factors. First, check for residual palladium catalyst, which can cause significant line broadening in NMR spectra. Treat your product solution with a palladium scavenger or filter through celite. Second, consider the possibility of rotamers (slow rotation around an amide bond, for example) which can lead to multiple sets of signals. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.

Q: Can the pyridine nitrogen interfere with my metal-catalyzed reaction? A: Absolutely. The lone pair on the pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium), potentially deactivating it or altering its reactivity. In cases where this is problematic, one strategy is to temporarily protect the pyridine nitrogen as an N-oxide, perform the desired reaction, and then reduce the N-oxide in a subsequent step.[6]

References
  • MacNeil, S. L., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ghafri, A., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. Available at: [Link]

  • Aarhus, R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Guéret, A., et al. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2023). Visible Light–Promoted Radical Cascade Bicyclization to Access Partially Saturated Pyrrolo[2,3‐b]Pyridines. Angewandte Chemie. Available at: [Link]

  • Röder, A., et al. (1996). Purification of crude pyrroles. Google Patents (US5502213A).
  • Al-Ostoot, F. H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Pineda, O. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock Repository. Available at: [Link]

  • Chen, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters. Available at: [Link]

  • LookChem. (Date N/A). Purification of Pyridine. Chempedia. Available at: [Link]

  • Haines, W. E., et al. (1959). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. The Journal of Physical Chemistry. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Seayad, J., et al. (2002). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. Available at: [Link]

Sources

challenges in the scale-up production of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up production of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (also known as 7-azaindoline-2-carboxylic acid). This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the synthesis, purification, and scale-up of this important heterocyclic building block.

I. Overview of a Common Synthetic Pathway

A prevalent and scalable synthetic route to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves a multi-step process. This guide will focus on the challenges that may arise during the key transformations outlined below. Understanding the underlying chemistry of each step is crucial for effective troubleshooting.

Synthetic_Pathway A 1. Synthesis of 7-Azaindole-2-Carboxylate Ester B 2. Hydrogenation of the Pyrrole Ring A->B Reduction C 3. Saponification of the Ester B->C Hydrolysis D 4. Purification and Isolation C->D Work-up & Crystallization Saponification_Workflow Start Start: Ester in MeOH/H2O Add_Base Add NaOH Solution (Control Temp < 30°C) Start->Add_Base Heat Heat to 50-60°C Monitor by HPLC Add_Base->Heat Cool Cool to RT Heat->Cool Acidify Adjust pH with HCl to Isoelectric Point Cool->Acidify Precipitate Product Precipitation Acidify->Precipitate Filter Filter and Wash (H2O, Heptane) Precipitate->Filter Dry Dry under Vacuum Filter->Dry End Final Product Dry->End

Technical Support Center: Purification of N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide scaffold represents a class of compounds with significant interest in drug discovery, particularly as kinase inhibitors. However, the purification of these derivatives presents unique challenges due to their chemical nature. The presence of a rigid, fused heterocyclic core, a polar carboxamide group, and multiple nitrogen atoms often results in poor solubility, high polarity, and a propensity for strong, often irreversible, interaction with standard silica gel.

This guide provides field-proven troubleshooting strategies and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity and recovery of the target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What's happening and how can I fix it?

Answer: This is the most common issue for this class of nitrogen-containing heterocycles. Streaking, or tailing, is typically caused by strong interactions between the basic nitrogen atoms in your pyridopyrrolopyrimidine core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in broad peaks and poor separation.

Probable Causes & Solutions:

  • Cause 1: Acidic Silica Surface. The free silanol groups on standard silica gel are acidic and will strongly adsorb basic compounds.

    • Solution A: Add a Basic Modifier. Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (TEA) or 0.5% ammonia in methanol. This competitively binds to the acidic sites, allowing your compound to elute more symmetrically. Always ensure your mobile phase is fully mixed before running the column.

    • Solution B: Use a Deactivated Stationary Phase. Consider using a commercially available triethylamine-deactivated silica gel or preparing it yourself.[1] This is particularly useful for highly sensitive compounds.

  • Cause 2: High Polarity. The carboxamide moiety and the extended heterocyclic system make these molecules quite polar, requiring highly polar solvent systems (e.g., high percentages of methanol in DCM) which can reduce the resolving power of normal-phase chromatography.

    • Solution C: Switch to an Alternative Stationary Phase. If modifiers are ineffective, switch to a different stationary phase. Neutral or basic alumina can be effective for purifying amines and other basic compounds.[1] However, always test on TLC first, as alumina can sometimes catalyze degradation.

    • Solution D: Employ Reversed-Phase Chromatography. This is often the method of choice for polar compounds. Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier to improve peak shape by protonating the basic nitrogens.[2]

Question 2: My product seems to be stuck on the silica gel column. I'm getting very low or zero recovery. What should I do?

Answer: This critical issue often points to irreversible adsorption or on-column decomposition. The combination of the compound's basicity and potential instability on the acidic silica surface can lead to a total loss of material.

Probable Causes & Solutions:

  • Cause 1: Irreversible Adsorption. Your compound may be binding so strongly to the silica that the mobile phase cannot elute it.

    • Solution A: Test Compound Stability. Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let it sit in the open air for 30-60 minutes, then elute it. If you see a new spot at the baseline or signs of decomposition (smearing), standard silica chromatography is not a viable option.

    • Solution B: Drastically Increase Mobile Phase Polarity. Attempt to "flush" the column with a very strong solvent system, such as 5-10% methanol in dichloromethane with 1% triethylamine. If this fails, it is likely the compound has decomposed.

  • Cause 2: On-Column Decomposition. The acidic environment of the silica gel may be catalyzing the degradation of your product. Amides can be sensitive to acidic conditions.[3]

    • Solution C: Switch to Reversed-Phase Chromatography. As mentioned previously, C18 reversed-phase silica is a much less harsh environment for many polar, basic molecules. This should be your primary alternative.

    • Solution D: Use a "Plug" Filtration. If impurities are significantly less polar than your product, you can perform a rapid filtration through a short plug of neutral alumina or deactivated silica, eluting with a moderately polar solvent to remove non-polar contaminants, and then flushing the product off with a highly polar solvent.

Question 3: I've isolated my product, but it "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.

Probable Causes & Solutions:

  • Cause 1: Rapid Cooling or High Supersaturation.

    • Solution A: Re-heat and Add More Solvent. Add a small amount of the hot solvent mixture to dissolve the oil completely. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of well-defined crystals.

    • Solution B: Induce Nucleation. If slow cooling doesn't work, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution.

  • Cause 2: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution C: Perform a Pre-Purification Step. If the crude material is visibly impure, a rapid column filtration (a "plug") through silica or alumina can remove key impurities that hinder crystallization.

    • Solution D: Use Activated Charcoal. If you suspect colored impurities are the issue, add a very small amount of activated charcoal to the hot solution, keep it hot for a few minutes, and then filter the hot solution through Celite to remove the charcoal before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy to start with: chromatography or recrystallization? A1: Your initial strategy should be dictated by the purity of the crude product, which can be assessed by TLC or LC-MS.

Purification_Decision_Tree Start Crude Product TLC_LCMS Assess Purity (TLC / LC-MS) Start->TLC_LCMS Decision1 Is there one major spot with minor impurities? TLC_LCMS->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization  Yes Decision2 Complex mixture or streaking on TLC? Decision1->Decision2  No Success Pure Product Recrystallization->Success Chromatography Proceed to Chromatography Decision2->Chromatography  Yes Troubleshoot Consult Troubleshooting Guide Chromatography->Troubleshoot

Caption: Initial Purification Strategy Decision Tree.

If the crude material shows one major product spot with only minor, well-separated impurities, direct recrystallization is often the most efficient method. If the analysis shows a complex mixture, multiple spots close together, or significant streaking, column chromatography is the necessary first step.

Q2: How do I choose between normal-phase and reversed-phase chromatography for these compounds? A2: The choice depends on the specific derivative's polarity and your experience with the compound class.

  • Normal-Phase (Silica/Alumina): Good for separating isomers or compounds with subtle differences in polarity. However, for the title compounds, it almost always requires a basic modifier (e.g., triethylamine) in the mobile phase. It is generally less expensive and allows for the use of organic solvents, which are easier to remove.

  • Reversed-Phase (C18): Often the most robust method for these polar, nitrogen-containing heterocycles.[2] It handles polar compounds well, and issues with irreversible adsorption are rare. The main drawbacks are the higher cost of the stationary phase and the need to remove water from the collected fractions, which is typically done via lyophilization or extraction.

Q3: What are the most common impurities I should expect from the synthesis? A3: Common impurities include unreacted starting materials (the corresponding carboxylic acid or amine), side-products from competing reactions, or products of hydrolysis of the amide bond, especially if the reaction workup involved harsh acidic or basic conditions. Characterizing these by LC-MS can greatly aid in designing a purification strategy.

Data & Protocols

Table 1: Recommended Starting Solvent Systems

This table provides empirically derived starting points for purification method development. The ratios should be optimized using TLC or analytical HPLC.

Purification MethodStationary PhaseRecommended Solvent System (v/v)ModifierNotes
Normal-Phase Flash Silica GelDichloromethane / Methanol (98:2 to 90:10)0.5 - 1% Triethylamine (TEA)Essential for preventing streaking. Pre-equilibrate the column with the mobile phase containing TEA.
Normal-Phase Flash Neutral AluminaEthyl Acetate / Hexanes (50:50 to 100:0)NoneA good alternative if compounds are unstable on silica.[1]
Reversed-Phase Flash C18 SilicaWater / Acetonitrile (90:10 to 10:90 gradient)0.1% Formic Acid or TFAIdeal for highly polar derivatives. The acid modifier improves peak shape by ensuring all basic nitrogens are protonated.
Recrystallization N/AEthanol / WaterN/ADissolve in minimal hot ethanol, add hot water dropwise until turbidity persists, then cool slowly.
Recrystallization N/AN,N-Dimethylformamide (DMF) / Water or EthanolN/AFor compounds with poor solubility. Dissolve in minimal hot DMF, then add an anti-solvent (water or ethanol) slowly.
Recrystallization N/AAcetonitrile or Ethyl Acetate / HexanesN/AA common non-polar/polar mixture. Dissolve in the more polar solvent and add the non-polar anti-solvent.[4]
Experimental Protocols

This protocol details the purification of a basic heterocyclic compound prone to streaking on silica.

Caption: Workflow for Optimized Normal-Phase Chromatography.

  • TLC Analysis: Develop a TLC solvent system using Dichloromethane (DCM) and Methanol (MeOH). If streaking is observed, add 0.5-1% triethylamine (TEA) to the premixed mobile phase. Adjust the DCM/MeOH ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents solvent front effects and improves resolution.

  • Column Packing: Pack a flash chromatography column with silica gel in the chosen mobile phase (e.g., Hexanes). Do not let the column run dry.

  • Equilibration: Equilibrate the packed column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA). This ensures the entire stationary phase is neutralized by the TEA.

  • Loading: Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Begin elution with the mobile phase, collecting fractions. If necessary, gradually increase the polarity (e.g., from 2% MeOH to 5% MeOH) to elute the product.

  • Analysis: Monitor the collected fractions by TLC.

  • Work-up: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. Note: Triethylamine has a boiling point of 89 °C and may require co-evaporation with a solvent like toluene for complete removal.

  • Solvent Selection: Place approximately 10-20 mg of the crude product into several small test tubes.

  • Solubility Test: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature. A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4]

  • Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Binary Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, DMF). Then, add a hot "anti-solvent" in which the compound is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy. Add a drop or two of the first solvent to clarify, then cool slowly.[4]

  • Scale-Up: Once an effective solvent system is identified, perform the recrystallization on the bulk material, ensuring slow cooling for optimal crystal growth.

References

  • Grob, J. E., & De-Eknamkul, W. (2006). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B, 842(1), 16-31. [Link]

  • Hossu, A. M., et al. (2010). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]

  • Ono, M., et al. (2000). Novel pyrimidine-5-carboxamide derivatives.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Shishkina, I., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Mohasoa, L. C., et al. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2025(3), 124-142. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Aljuhani, A., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. ResearchGate. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]

  • Ghandoura, M. A., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 26(11), 3321. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrrolo[2,3-b]pyridine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility hurdles encountered during biological assays. Pyrrolo[2,3-b]pyridines are a promising class of compounds with diverse biological activities, but their often-poor aqueous solubility can be a significant obstacle to obtaining reliable and reproducible data.[1][2][3] This resource is designed to equip you with the knowledge and practical strategies to overcome these challenges.

The Impact of Poor Solubility in Biological Assays

Before delving into solutions, it's crucial to understand why poor solubility is a critical issue. When a compound is not fully dissolved in the assay medium, it can lead to a host of problems that compromise the integrity of your results:

  • Underestimation of Potency: Undissolved compound is not available to interact with the biological target, leading to an artificially low measure of activity (e.g., higher IC50 or EC50 values).[4]

  • Poor Reproducibility: The amount of dissolved compound can vary between experiments, leading to inconsistent and unreliable data.[5]

  • Assay Interference: Compound precipitation can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.[6][7]

  • Cellular Toxicity: Precipitated compound can cause physical stress to cells, leading to non-specific cytotoxicity that can be mistaken for a true biological effect.[8]

This guide will walk you through a systematic approach to identifying and resolving solubility issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of pyrrolo[2,3-b]pyridine compounds.

Q1: My pyrrolo[2,3-b]pyridine compound won't dissolve in my aqueous assay buffer, even though the datasheet says it's soluble in DMSO. What's happening?

A1: This is a very common scenario. While many organic compounds, including pyrrolo[2,3-b]pyridines, readily dissolve in 100% dimethyl sulfoxide (DMSO), they can precipitate when diluted into an aqueous buffer. This phenomenon, often termed "the DMSO cliff," occurs because the compound's solubility dramatically decreases as the solvent polarity increases. A clear DMSO stock solution does not guarantee solubility in the final assay medium.

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A2: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%. Higher concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to misleading results.[4] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent effects.

Q3: How can I visually check for compound precipitation in my assay plate?

A3: Before adding your cells or starting your assay, visually inspect the assay plate under a microscope. Look for any signs of cloudiness, crystals, or amorphous precipitate in the wells containing your compound. It is also good practice to check the plate again at the end of the incubation period, as some compounds may precipitate over time.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding the distinction between these two types of solubility is crucial for interpreting your results correctly.

  • Kinetic Solubility: This is the concentration of a compound at the point of precipitation when a stock solution (usually in DMSO) is added to an aqueous buffer. It often represents a supersaturated state and is a common measurement in high-throughput screening.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a more accurate measure of a compound's intrinsic solubility.

For most biological assays, you are dealing with kinetic solubility. If a compound has low kinetic solubility, it is more likely to precipitate during your experiment.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are facing solubility challenges with your pyrrolo[2,3-b]pyridine compounds, follow this troubleshooting guide. The strategies are presented in a logical order, starting with the simplest and most common approaches.

Step 1: Optimizing the Stock Solution and Dilution Method

Before exploring more complex solubilization techniques, ensure that your stock solution preparation and dilution methods are optimized.

Protocol 1: Best Practices for Preparing DMSO Stock Solutions

  • Weighing: Accurately weigh the desired amount of your pyrrolo[2,3-b]pyridine compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can use a water bath sonicator for a few minutes. Gentle warming (e.g., 37°C) can also aid dissolution, but be cautious as heat can degrade some compounds.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4]

Protocol 2: Serial Dilution Strategy

When preparing a dilution series for your dose-response curve, it is often best to perform the serial dilutions in 100% DMSO first, before making the final dilution into your aqueous assay buffer. This minimizes the time the compound spends at a high concentration in an intermediate aqueous solution, reducing the risk of precipitation.[5]

Diagram: Recommended Dilution Workflow

G cluster_0 In 100% DMSO cluster_1 In Aqueous Assay Buffer A High Concentration Stock Solution B Intermediate Dilutions A->B Serial Dilution C Final Assay Concentration B->C Final Dilution Step G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex A Pyrrolo[2,3-b]pyridine C Encapsulated Compound A->C B Hydrophobic Cavity Hydrophilic Exterior B->C

Caption: A diagram illustrating the encapsulation of a hydrophobic compound within a cyclodextrin molecule.

Step 5: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques are often employed in later stages of drug development but can be adapted for research purposes. [9]

  • Solid Dispersions: The compound is dispersed in a solid carrier matrix, often creating an amorphous form which is more soluble than the crystalline form. [10][11]* Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate. [12]* Lipid-Based Formulations: The compound is dissolved in a lipid-based carrier system, such as a self-emulsifying drug delivery system (SEDDS). [9][10] These advanced techniques typically require specialized equipment and expertise and are generally considered when other methods have failed.

Conclusion

Overcoming the solubility issues of pyrrolo[2,3-b]pyridine compounds is a critical step in obtaining reliable and meaningful data in biological assays. By systematically applying the troubleshooting strategies outlined in this guide, from optimizing your stock solution preparation to exploring co-solvents, pH adjustments, and cyclodextrins, you can significantly improve the chances of success in your experiments. Remember to always validate your chosen solubilization method to ensure it does not interfere with your assay or compromise the biological integrity of your system.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
  • Vertex AI Search. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - NIH.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
  • Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays - Benchchem.
  • Vertex AI Search. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. (2026, January 7). PH adjustment: Significance and symbolism.
  • Vertex AI Search. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Vertex AI Search. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed.
  • Vertex AI Search. (2025, August 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF.
  • Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Vertex AI Search. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Vertex AI Search. (n.d.). CompoundingToday.com | pH Adjusting Database.
  • Vertex AI Search. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. (n.d.). Technical Support Center: Aqueous Buffer Solubility Issues - Benchchem.
  • Vertex AI Search. (2019, January 3). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Vertex AI Search. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Vertex AI Search. (n.d.). Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
  • Vertex AI Search. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH.
  • Vertex AI Search. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility in Aqueous Buffer - Benchchem.
  • Vertex AI Search. (2019, March 18). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC.
  • Vertex AI Search. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays - Benchchem.
  • Vertex AI Search. (n.d.). Compound Solubility and HTS Screening - Ziath.
  • Vertex AI Search. (2025, August 7). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.
  • Vertex AI Search. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
  • Vertex AI Search. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - MDPI.
  • Vertex AI Search. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Vertex AI Search. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed.

Sources

addressing challenges in the deprotection of SEM-protected pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers in drug development. This guide addresses the nuanced challenges associated with the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM)-protected pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor discovery[1][2]. Protecting the pyrrole nitrogen is often a crucial step in multi-step syntheses involving this scaffold, for which the SEM group is a common choice due to its stability under a range of conditions[3][4].

However, the final deprotection step is frequently problematic and can be a significant bottleneck in synthetic campaigns. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and resolve specific experimental issues you may encounter during the SEM-deprotection of your pyrrolo[2,3-b]pyridine derivatives.

Issue 1: Incomplete or Sluggish Deprotection with Fluoride Reagents

Question: "I'm using standard TBAF conditions to deprotect my SEM-protected 7-azaindole, but the reaction is extremely slow or stalls completely. What's going wrong?"

Answer:

This is a common observation. While tetrabutylammonium fluoride (TBAF) is a standard reagent for cleaving silyl-based protecting groups, the N-SEM group on electron-rich heterocycles like 7-azaindole can be surprisingly resilient.

Root Cause Analysis:

  • Steric Hindrance: Bulky substituents on the pyrrolopyridine core or adjacent to the SEM-protected nitrogen can impede the approach of the fluoride ion.

  • Insufficient Temperature: Unlike the deprotection of silyl ethers, N-SEM cleavage often requires elevated temperatures to proceed at a reasonable rate[3].

  • Solvent Effects: The choice of solvent can significantly impact the reactivity of the fluoride ion.

Troubleshooting Workflow:

start Incomplete Deprotection with TBAF increase_temp Increase Reaction Temperature (e.g., 45-80 °C)[3][5] start->increase_temp change_solvent Switch to a Higher-Boiling Polar Aprotic Solvent (e.g., DMF) increase_temp->change_solvent If still slow success Successful Deprotection increase_temp->success Reaction proceeds additives Consider Additives (e.g., TMEDA)[3] change_solvent->additives If needed change_solvent->success Reaction proceeds check_reagent Verify TBAF Quality (Anhydrous vs. Hydrate) additives->check_reagent If issue persists additives->success Reaction proceeds alternative_F Use Alternative Fluoride Source (e.g., HF-Pyridine, CsF) check_reagent->alternative_F If reagent is good alternative_F->success Reaction proceeds failure Still Unsuccessful? Consider Alternative Methods alternative_F->failure cluster_deprotection Acid-Catalyzed Deprotection cluster_side_reaction Side Reaction SEM-Azaindole SEM-Azaindole Deprotected Azaindole Deprotected Azaindole SEM-Azaindole->Deprotected Azaindole TFA Formaldehyde (CH2O) Formaldehyde (CH2O) SEM-Azaindole->Formaldehyde (CH2O) TFA Tricyclic Side Product Tricyclic Side Product Deprotected Azaindole->Tricyclic Side Product Electrophilic Attack Formaldehyde (CH2O)->Tricyclic Side Product

Sources

Validation & Comparative

Validating 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel kinase inhibitors, using the hypothetical compound 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a case study. The methodologies and comparisons detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of targeted therapeutics.

The pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is a privileged structure in kinase inhibitor design, forming the core of numerous ATP-competitive inhibitors.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3][4] This guide outlines a systematic approach to validate a novel derivative, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and objectively compare its performance against established kinase inhibitors.

The Validation Workflow: A Multi-Tiered Approach

A robust validation process for a novel kinase inhibitor necessitates a tiered approach, beginning with broad screening and culminating in specific cellular and mechanistic assays. This ensures a thorough characterization of the compound's potency, selectivity, and mechanism of action.

Kinase_Inhibitor_Validation_Workflow cluster_0 Tier 1: Initial Screening & Potency cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Activity & Target Engagement cluster_3 Tier 4: Mechanism of Action Biochemical_Assays Biochemical Assays (e.g., ADP-Glo, TR-FRET) IC50_Determination IC50 Determination (Dose-Response Curves) Biochemical_Assays->IC50_Determination Kinome_Scan Kinome-wide Selectivity Profiling (e.g., KinomeScan) IC50_Determination->Kinome_Scan Proceed with potent hits Selectivity_Analysis Selectivity Analysis (S-Score, Gini Coefficient) Kinome_Scan->Selectivity_Analysis Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Selectivity_Analysis->Cell_Viability Confirm cellular activity of selective compounds Target_Phosphorylation Target Phosphorylation Assay (Western Blot, ELISA) Cell_Viability->Target_Phosphorylation Binding_Kinetics Binding Kinetics & Affinity (SPR, ITC) Target_Phosphorylation->Binding_Kinetics Elucidate binding mechanism ATP_Competition ATP Competition Assays Binding_Kinetics->ATP_Competition

Caption: A tiered workflow for kinase inhibitor validation.

Comparative Performance Analysis

While specific experimental data for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not publicly available, we can establish a comparative framework using data from structurally related pyrrolo[2,3-b]pyridine derivatives and established kinase inhibitors targeting similar pathways. For this guide, we will consider a hypothetical scenario where our compound targets FGFR1.

Table 1: Comparative Biochemical Potency
CompoundTarget KinaseIC50 (nM)Reference
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Hypothetical) FGFR1 15 N/A
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17[2]
LenvatinibVEGFR-2, FGFR1-44
Sorafenibc-Raf, VEGFR-26 (c-Raf), 90 (VEGFR-2)
Table 2: Comparative Cellular Activity
CompoundCell Line (FGFR-driven)Cellular IC50 (µM)Reference
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Hypothetical) MDA-MB-231 0.5 N/A
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)4T1 (Breast Cancer)Not Reported[2]
LenvatinibVariousVaries by cell line

Signaling Pathway Context: The FGFR Signaling Cascade

To understand the impact of our hypothetical inhibitor, it is crucial to visualize its place within the target signaling pathway. FGFR activation triggers multiple downstream cascades, including the RAS-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and angiogenesis.[2]

FGFR_Signaling_Pathway FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitor 2,3-dihydro-1H-pyrrolo [2,3-b]pyridine- 2-carboxylic acid Inhibitor->FGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key experiments outlined in the validation workflow.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC50 value of the test compound in a biochemical format.

Rationale: The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[5] A decrease in ADP production corresponds to an increase in kinase inhibition. This assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[6][7]

Materials:

  • Purified, active recombinant kinase (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

  • Control Inhibitor (e.g., Lenvatinib)

  • Assay Buffer (specific to the kinase)

  • 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution to create a range of concentrations.

  • Assay Plate Preparation: Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate. Include control wells for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix of the kinase in the assay buffer.

    • Add 5 µL of the kinase solution to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Prepare a master mix of the substrate and ATP in the assay buffer.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% activity controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the inhibitor to block the phosphorylation of a downstream target of the kinase in a cellular context.

Rationale: Measuring the phosphorylation status of a direct downstream substrate provides evidence of target engagement and inhibition within a live cell.[8] This is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[9]

Materials:

  • Cancer cell line with known activation of the target kinase (e.g., MDA-MB-231 for FGFR signaling)

  • Cell culture medium and supplements

  • Test Compound

  • Control Inhibitor

  • Growth factor to stimulate the pathway (e.g., FGF2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitor for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., FGF2) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal or a loading control (e.g., actin).

    • Compare the level of phosphorylation in treated samples to the stimulated, untreated control.

Conclusion and Future Directions

The validation of a novel kinase inhibitor is a rigorous process that requires a combination of biochemical and cell-based assays to comprehensively characterize its potency, selectivity, and mechanism of action. The pyrrolo[2,3-b]pyridine scaffold continues to be a promising starting point for the design of new kinase inhibitors.[10][11] By following the systematic approach outlined in this guide, researchers can effectively evaluate novel compounds like 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and benchmark their performance against existing therapies. Future work should focus on in vivo efficacy studies in relevant animal models and a thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties.[8]

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Al-Ostoot, F. H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(19), 2049-2073.
  • Wang, Y., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry, 66(15), 10444-10455.
  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246-12264.
  • Liu, K., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • BenchChem. (2025). Kinase Inhibition Assay for Urea-Based Compounds.
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(4), 100958.
  • Tolba, M. F., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 11(16), 2099-2113.
  • Lee, H., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040.
  • BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
  • BMG LABTECH. (2020). Kinase assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sharma, S., et al. (2012). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 808-813.
  • Wang, Q., et al. (2014). Identification and Validation of Novel PERK Inhibitors.
  • Szafrański, K., & Głowacka, E. (2022).
  • Jadhav, S. B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS omega, 4(2), 4165-4183.
  • MDPI. (n.d.). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors.
  • Glushkov, V. A., & Shchepochkin, A. V. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2056.
  • Wittman, M. D., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(11), 3136-3140.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & medicinal chemistry letters, 24(24), 5621-5625.
  • Smolecule. (n.d.). Buy 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC medicinal chemistry, 12(6), 967-975.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • El-Sayed, W. A. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Organic Chemistry: Current Research, 1(1).
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, (2), 5-18.

Sources

Comparative Analysis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold and its Dihydro Analogs in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics a purine base, allows it to function as a versatile pharmacophore, leading to the development of numerous potent and selective inhibitors of various enzymes.[1][2] The aromatic 1H-pyrrolo[2,3-b]pyridine core has been extensively explored, yielding a wealth of structure-activity relationship (SAR) data for its analogs, particularly as inhibitors of kinases and other enzymes.[3][4][5]

This guide focuses on the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold, a saturated analog of the well-studied 7-azaindole-2-carboxylic acid. While direct comparative studies on a series of these dihydro analogs are limited in the current literature, this guide will provide a comprehensive analysis of the closely related and extensively researched aromatic analogs. By understanding the SAR of the aromatic precursors, we can extrapolate key principles and predict the potential of their dihydro counterparts. The introduction of a saturated pyrrolidine ring transforms the planar aromatic system into a three-dimensional structure, which can significantly alter the binding mode and selectivity towards target proteins. This guide will delve into the known biological activities, SAR, and experimental protocols associated with the aromatic 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs, offering valuable insights for the design and development of novel therapeutics based on both the aromatic and dihydro scaffolds.

Comparative Analysis of Aromatic 1H-Pyrrolo[2,3-b]pyridine-2-Carboxamide Analogs

Extensive research on the aromatic 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has led to the discovery of potent inhibitors for several key therapeutic targets. Below, we compare two prominent classes of these analogs: Phosphodiesterase 4B (PDE4B) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Phosphodiesterase 4B (PDE4B) Inhibitors

Phosphodiesterase 4 (PDE4) is a crucial enzyme in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, making it an attractive target for treating inflammatory diseases.[3] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[3][6]

Structure-Activity Relationship (SAR):

The core 1H-pyrrolo[2,3-b]pyridine scaffold serves as a key pharmacophore. The SAR of these analogs can be dissected by analyzing substitutions at the 2-carboxamide and the aryl group attached to the pyrrole nitrogen.

  • Amide Substituents: The nature of the substituent on the amide at the 2-position significantly influences potency and selectivity. Small aliphatic cyclic groups or methyl furan moieties on the amide have been explored.[3] Notably, an analog bearing a 3,3-difluoroazetidine ring (compound 11h in a referenced study) exhibited high inhibitory activity (IC50 = 0.14 µM) and 6-fold selectivity for PDE4B over PDE4D.[3] This suggests that the size, hydrophobicity, and potential for hydrogen bonding of the amide substituent are critical for optimal activity.[3]

  • Aryl Substituents: The aryl group attached to the pyrrole nitrogen also plays a crucial role. A 3,4-dichlorophenyl group has been shown to be a favorable substituent in this position.[3]

Data Summary: PDE4B Inhibitors

Compound ID (Reference)R1 (Amide Substituent)PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11h [3]3,3-difluoroazetidine0.140.846.0
11a [3]Cyclopropyl1.1>10>9
11b [3]Cyclobutyl0.533.56.6
11c [3]Cyclopentyl0.281.34.6
Rolipram (control) [3]-0.120.181.5

Table 1: Comparative inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs against PDE4B and PDE4D. Data extracted from a referenced study.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of FGFR signaling is implicated in various cancers, making FGFRs attractive targets for cancer therapy.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[4][5]

Structure-Activity Relationship (SAR):

For FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region.[5] Key SAR observations include:

  • Substitutions on the Pyrrolopyridine Core: Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can enhance activity.[5]

  • Aryl Substituents at the 3-position: The nature of the aryl group at the 3-position is critical for potency. A 3,5-dimethoxyphenyl group in one of the lead compounds (4h ) was found to occupy a hydrophobic pocket and form a hydrogen bond with a key aspartate residue (D641).[5] This highlights the importance of substituents that can form favorable interactions within the ATP-binding site of the kinase.

Data Summary: FGFR Inhibitors

Compound ID (Reference)R (Substituent at 3-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h [4][5]3,5-dimethoxyphenyl7925
4a [5]3-methoxyphenyl1900NDND
4b [5]4-methoxyphenyl120NDND
4c [5]3,4-dimethoxyphenyl30NDND

Table 2: Comparative inhibitory activity of 3-substituted 1H-pyrrolo[2,3-b]pyridine analogs against FGFR isoforms. ND = Not Determined. Data extracted from a referenced study.[5]

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs

A general synthetic route to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs involves a multi-step process starting from a common intermediate. The following scheme illustrates a typical synthesis for the PDE4B inhibitor series.[3]

Synthesis_Workflow cluster_synthesis Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides start Common Intermediate (Ester form) step1 Chan-Lam Coupling (Aryl boronic acid) start->step1 Cu(OAc)2, Pyridine intermediate1 N-Aryl Intermediate step1->intermediate1 step2 Saponification (NaOH) intermediate1->step2 intermediate2 Carboxylic Acid step2->intermediate2 step3 Amide Coupling (T3P, DIPEA, Amine) intermediate2->step3 final_product Final Analogs (11a-o) step3->final_product

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs.

Experimental Protocol: In Vitro PDE4B Inhibition Assay

To ensure the trustworthiness of the presented data, a detailed, self-validating experimental protocol for a representative assay is provided below. This protocol is based on the methods used for evaluating the PDE4B inhibitors discussed in this guide.[3]

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant PDE4B.

Materials:

  • Human recombinant PDE4B enzyme (e.g., from BPS Biosciences)

  • cAMP substrate

  • 3'5'-cAMP-dependent protein kinase (PKA)

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Enzyme Reaction: a. In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add 25 µL of diluted PDE4B enzyme to each well. c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the reaction by adding 50 µL of the cAMP substrate solution. e. Incubate the reaction mixture at 30°C for 60 minutes.

  • Kinase Reaction: a. Stop the PDE4B reaction by adding 50 µL of a solution containing PKA and ATP. This step converts the remaining cAMP to ATP. b. Incubate the plate at 30°C for 30 minutes.

  • Signal Detection: a. Equilibrate the plate to room temperature. b. Add 100 µL of Kinase-Glo® reagent to each well. c. Incubate for 10 minutes at room temperature in the dark. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescence signal is inversely proportional to the PDE4B activity. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway: FGFR Activation and Downstream Signaling

The following diagram illustrates the canonical FGFR signaling pathway, which is a key target for some of the 1H-pyrrolo[2,3-b]pyridine analogs discussed.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation GRB2 GRB2 Autophosphorylation->GRB2 PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC PKC->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway leading to cellular responses.

Expert Insights: The Potential of 2,3-Dihydro Analogs

The saturation of the pyrrole ring in the 2,3-position introduces a chiral center and a non-planar, three-dimensional geometry. This structural change has several important implications for drug design:

  • Increased 3D Complexity: The puckered pyrrolidine ring can present substituents in specific spatial orientations that are not possible with the planar aromatic system. This can lead to novel and potentially more selective interactions with the target protein, as the compound can access deeper or differently shaped pockets.

  • Altered Physicochemical Properties: The removal of the aromatic pyrrole ring generally increases the compound's solubility and reduces its planarity, which can positively impact its pharmacokinetic properties, such as absorption and metabolic stability.

  • Potential for Novel Interactions: The NH group in the dihydro scaffold is a secondary amine with a different pKa and hydrogen bonding capacity compared to the pyrrolic NH in the aromatic analog. This can lead to different hydrogen bonding patterns with the target protein.

For researchers and drug development professionals, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold represents an underexplored area with significant potential. The synthesis of a library of these dihydro analogs with diverse substituents at the 2-carboxamide, the nitrogen of the pyrrolidine ring, and the pyridine ring, followed by screening against a panel of relevant targets (such as kinases and PDEs), could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles compared to their aromatic predecessors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of potent enzyme inhibitors. This guide has provided a comparative analysis of its 2-carboxamide analogs, focusing on their activity as PDE4B and FGFR inhibitors, supported by SAR data, synthetic methodologies, and detailed experimental protocols. While the corresponding 2,3-dihydro analogs remain a less explored chemical space, their potential for yielding novel therapeutics with enhanced properties is significant. The insights and data presented here should serve as a valuable resource for researchers aiming to design and develop the next generation of drugs based on this versatile heterocyclic system.

References

  • Ablordeppey, S. Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Ablordeppey, S. Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Hargrove, T. Y., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2855–2864. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances, 12(43), 28211-28226. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Shah, S., et al. (2023). Design and synthesis of pyrrolo[2,3-d]pyrimidine linked hybrids as α-amylase inhibitors: molecular docking, MD simulation, ADMET and antidiabetic screening. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ochi, T., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 355-361. [Link]

  • An, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]

  • Wang, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(15), 5786. [Link]

  • Kaur, H., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(13), 1435-1453. [Link]

  • Kaur, H., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine scaffold, an isostere of purine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] Its unique chemical architecture allows for versatile substitutions, enabling the design of potent and selective inhibitors for a range of protein kinases implicated in diseases such as cancer and inflammatory disorders.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of select pyrrolo[2,3-b]pyridine derivatives, offering insights into the translation of biochemical potency to physiological response. We will delve into the experimental methodologies, present comparative data, and explore the underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

I. The Rationale for Targeting Kinases with Pyrrolo[2,3-b]pyridine Derivatives

Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases. The pyrrolo[2,3-b]pyridine core effectively mimics the adenine moiety of ATP, allowing these derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic function.[1] This mechanism has been successfully exploited to develop inhibitors for several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and BRAF kinase.[2][3][4]

II. Assessing In Vitro Efficacy: From Enzyme Inhibition to Cellular Effects

The initial evaluation of any potential drug candidate begins with a thorough in vitro characterization. This multi-step process aims to determine the compound's direct inhibitory effect on its molecular target, its activity in a cellular context, and its selectivity profile.

A. Foundational Insights: Enzymatic Assays

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. This is typically determined using biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors identified compound 4h as a potent inhibitor of FGFR1, 2, and 3.[2][5] Similarly, compound 14c from another series was identified as a potent and moderately selective JAK3 inhibitor.[3][6]

B. Cellular Activity: Probing the Impact on Cancer Cell Lines

While enzymatic assays are crucial, they do not fully recapitulate the complex intracellular environment. Therefore, evaluating the antiproliferative activity of these compounds against various cancer cell lines is a critical next step. These assays, such as the MTT or SRB assay, measure the ability of the compound to inhibit cell growth and viability.

For instance, the FGFR inhibitor 4h demonstrated significant antiproliferative activity against the 4T1 breast cancer cell line.[2][5] Furthermore, it was shown to induce apoptosis and inhibit cell migration and invasion, key processes in cancer metastasis.[2][5] Another pyrrolo[2,3-b]pyridine derivative, compound 35 , designed as a V600E B-RAF inhibitor, emerged as a potent cytotoxic agent against a diverse panel of human cancer cell lines.[4]

The following Graphviz diagram illustrates a simplified overview of the experimental workflow for in vitro evaluation.

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme Purified Kinase Assay Kinase Activity Assay Enzyme->Assay Substrate Substrate + ATP Substrate->Assay Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Assay IC50 Determine IC50 Assay->IC50 GI50 Determine GI50 IC50->GI50 Correlate Potency Cell_Line Cancer Cell Line Compound_Treatment Treat with Derivative Cell_Line->Compound_Treatment Proliferation Proliferation Assay (e.g., MTT) Compound_Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Compound_Treatment->Migration Proliferation->GI50

Caption: A streamlined workflow for the in vitro evaluation of pyrrolo[2,3-b]pyridine derivatives.

C. Comparative In Vitro Data of Select Derivatives

The table below summarizes the in vitro efficacy of representative pyrrolo[2,3-b]pyridine derivatives from different studies.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cell LineAntiproliferative Activity (IC50/GI50 in µM)Reference
4h FGFR1/2/37/9/254T1 (Breast)Not explicitly stated as IC50, but significant inhibition at µM concentrations[2][5]
14c JAK35.1IL-2 stimulated T-cells86 nM[3][6]
35 V600E B-RAF80VariousPotent against multiple cell lines[4]
1r (pyrrolo[3,2-c]pyridine)FMS Kinase30Ovarian, Prostate, Breast Cancer Lines0.15 - 1.78[7][8]
11h PDE4B110MacrophagesInhibited TNF-α release[9]

III. Bridging the Gap: Assessing In Vivo Efficacy

A promising in vitro profile is a prerequisite, but the ultimate test of a drug candidate's therapeutic potential lies in its in vivo efficacy. These studies, typically conducted in animal models, provide crucial information on pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor activity in a complex biological system.

A. Experimental Design: From Xenografts to Disease Models

The most common in vivo models for evaluating anticancer agents are xenograft models, where human cancer cells are implanted into immunocompromised mice. Tumor growth is then monitored over time in response to treatment with the test compound. For other indications, such as inflammatory diseases or Alzheimer's, specific disease models are employed.

For example, a pyrrolo[2,3-b]pyridine derivative, compound 25a , was evaluated in HCT116 and SW620 xenograft models in combination with irinotecan, demonstrating synergistic antitumor efficacy.[10] Another study reported that compound 22 , a CDK8 inhibitor, significantly inhibited tumor growth in colorectal cancer xenografts.[11][12] In a different therapeutic area, compound 41 , a GSK-3β inhibitor, effectively ameliorated dyskinesia in an AlCl3-induced zebrafish model of Alzheimer's disease.[13]

The following diagram illustrates a typical workflow for in vivo efficacy studies.

in_vivo_workflow cluster_model Animal Model Development cluster_treatment Treatment and Monitoring Cell_Implantation Implant Human Tumor Cells Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Compound_Admin Administer Pyrrolo[2,3-b]pyridine Derivative (e.g., Oral, IP) Randomization->Compound_Admin Tumor_Measurement Monitor Tumor Volume and Body Weight Vehicle->Tumor_Measurement Compound_Admin->Tumor_Measurement Endpoint Endpoint Analysis (e.g., Tumor Excision) Tumor_Measurement->Endpoint Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Endpoint->Efficacy_Analysis

Caption: A generalized workflow for in vivo efficacy testing in a xenograft model.

B. Comparative In Vivo Data of Select Derivatives

The table below presents a summary of the in vivo findings for some pyrrolo[2,3-b]pyridine derivatives.

Compound IDAnimal ModelDosing RegimenKey In Vivo OutcomeReference
25a HCT116 & SW620 XenograftsCombination with irinotecanSynergistic antitumor efficacy (TGI of 79.3% and 95.4%)[10]
22 Colorectal Cancer XenograftsNot specifiedSignificant tumor growth inhibition[11][12]
41 AlCl3-induced Zebrafish (AD model)Not specifiedAmeliorated dyskinesia[13]
19a (pyrrolo[3,4-c]pyridine)PC-3 Mouse XenograftOral administrationEffective in the xenograft model with good bioavailability[14]

IV. In Vitro vs. In Vivo: A Correlative Discussion

The translation from potent in vitro activity to significant in vivo efficacy is a critical hurdle in drug development. While a strong correlation is desired, discrepancies can arise due to several factors, including:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the in vivo efficacy of a compound that is highly potent in vitro. Compound 19a , a pyrrolo[3,4-c]pyridine derivative, is a good example of a compound with satisfactory PK properties that translated to in vivo efficacy.[14] Conversely, another derivative showed low plasma exposure and high clearance despite good metabolic stability in liver microsomes, which would likely diminish its in vivo effectiveness.[14]

  • Target Engagement in a Complex System: The in vivo environment presents a multitude of off-target interactions and physiological feedback loops that are absent in simplified in vitro systems.

  • Toxicity: A compound may exhibit potent anticancer activity but also have unacceptable toxicity at therapeutic doses, limiting its clinical utility. The low toxicity of compound 41 in mice is a favorable characteristic for further development.[13]

The pyrrolo[2,3-b]pyridine derivatives discussed in this guide demonstrate the potential of this scaffold. The strong in vitro kinase inhibition of compounds like 4h and 14c provides a solid foundation for their therapeutic hypothesis. The successful in vivo studies with compounds 22 , 25a , and 41 highlight that with careful optimization of both potency and drug-like properties, this class of compounds can achieve significant physiological effects.

V. Conclusion

The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis of in vitro and in vivo data underscores the importance of a multi-faceted evaluation strategy. While potent in vitro activity is the first step, a deep understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount for successful translation to in vivo efficacy and, ultimately, to the clinic. The data presented herein for various derivatives targeting different kinases provides valuable insights for the design and development of the next generation of pyrrolo[2,3-b]pyridine-based therapeutics.

References

  • - RSC Advances, 2021.

  • - MDPI, 2021.

  • - Chemical & Pharmaceutical Bulletin, 2015.

  • - Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

  • - ACS Medicinal Chemistry Letters, 2020.

  • - MDPI, 2023.

  • - Bioorganic & Medicinal Chemistry, 2020.

  • - RSC Publishing, 2021.

  • - Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • - European Journal of Medicinal Chemistry, 2025.

  • - Wikipedia.

  • - Current Medicinal Chemistry, 2017.

  • - Journal of Medicinal Chemistry, 2025.

  • - Moroccan Journal of Chemistry, 2023.

  • - Chemical & Pharmaceutical Bulletin, 2015.

  • - Journal of Medicinal Chemistry, 2022.

  • - Current Medicinal Chemistry, 2024.

  • - Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

  • - Journal of Medicinal Chemistry, 2021.

  • - Scribd.

  • - Journal of Saudi Chemical Society, 2023.

  • - Journal of Medicinal Chemistry, 2022.

  • - RSC Medicinal Chemistry, 2023.

  • - Molecules, 2024.

  • - MDPI, 2023.

Sources

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Pyrrolo[2,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-deazapurine, is a privileged structure in kinase inhibitor design. Its ability to mimic the purine core of ATP allows for potent inhibition of various kinases, leading to successful FDA-approved drugs. However, this same ATP-competitive mechanism is a double-edged sword. The high degree of conservation in the ATP-binding site across the human kinome means that achieving selectivity is a paramount challenge.[1][2] Undesired off-target interactions can lead to a range of adverse effects, from misleading experimental results in a research setting to dose-limiting toxicities in the clinic.[3] In fact, off-target interactions are a primary reason for preclinical safety-related attrition in pharmaceutical R&D.[4]

This guide provides a systematic, field-proven framework for rigorously evaluating the selectivity of pyrrolo[2,3-b]pyridine-based inhibitors. We will move beyond simple checklists, explaining the causal logic behind the experimental strategy—from broad, initial screens to deep, mechanistic validation in cellular contexts. Our approach is designed to build a comprehensive and trustworthy selectivity profile, enabling confident decision-making in your drug discovery program.

The Strategic Imperative: Why Off-Target Profiling Matters

The goal of selectivity profiling is not merely to prove a compound is "clean," but to understand its complete pharmacological footprint. A seemingly "promiscuous" compound might have beneficial polypharmacology, where inhibiting multiple kinases in a disease pathway leads to enhanced efficacy.[5] Conversely, a supposedly "selective" inhibitor might have a single, potent off-target that derails a clinical program due to unforeseen toxicity.[3][6] Therefore, the central objective is to generate a detailed map of all interactions—both on- and off-target—to predict a compound's biological effects accurately.

Our assessment strategy is hierarchical, beginning with a wide net to identify all potential interactions and progressively using more physiologically relevant assays to confirm and characterize the functional consequences of these interactions.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Engagement & Functional Validation cluster_2 Phase 3: Phenotypic & Preclinical Assessment A Biochemical Binding Assay (e.g., KINOMEscan®) - Identify all potential binders - Quantitative Kd values B Biochemical Activity Assay (e.g., Large Kinase Panel) - Identify functional inhibitors - Quantitative IC50 values A->B Cross-validate hits C Cellular Target Engagement (e.g., NanoBRET™) - Confirm binding in intact cells - Measure intracellular potency A->C Prioritize potent off-targets (Kd < 1µM) D Cellular Functional Assay (e.g., Western Blot) - Assess inhibition of downstream signaling - Link target engagement to effect B->D Validate functional hits (IC50 < 1µM) C->D Confirm functional consequence E Cell Proliferation / Viability Assays (e.g., Ba/F3 engineered lines) - Differentiate on- vs. off-target driven efficacy - Assess cellular selectivity D->E Investigate phenotypic consequences F Preclinical Toxicity Models - In vivo assessment of safety window - Correlate with off-target profile E->F Predict in vivo outcomes G cluster_0 NanoBRET™ Assay Principle A Kinase fused to NanoLuc® Luciferase (Energy Donor) B Fluorescent Tracer (Energy Acceptor) A->B Binding E No/Low BRET Signal A->E No Energy Transfer D BRET Signal (Light Emission) B->D Energy Transfer C Test Compound (Pyrrolo[2,3-b]pyridine) C->A Higher Affinity Binding C->B Displaces Tracer

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Cellular Functional Assays: Probing Downstream Signaling

Confirming target engagement is crucial, but the ultimate proof of a relevant off-target effect is the modulation of its downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.

Protocol 1: Western Blot for Phospho-Substrate Inhibition This protocol is designed to assess the phosphorylation status of a known substrate of a suspected off-target kinase following inhibitor treatment.

Self-Validation System:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes baseline phosphorylation.

  • Positive Control: A known, selective inhibitor of the off-target kinase validates that the signaling pathway can be inhibited.

  • Dose-Response: Treatment with a range of your inhibitor concentrations demonstrates a dose-dependent effect, strengthening the link between your compound and the observed phenotype.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Seed an appropriate cell line known to have active signaling through the off-target kinase of interest (e.g., a cancer cell line with high SRC activity for an SRC off-target).

    • Grow cells to 70-80% confluency.

    • Treat cells with a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor (e.g., 10 µM to 1 nM) and controls for a specified time (e.g., 2 hours). 2. Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. * Incubate on ice for 15 minutes, then scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant. 3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the off-target kinase overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system. 5. Stripping and Re-probing:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH.

Table 2: Sample Data Integration for a Hypothetical Inhibitor (Compound X)

Assay TypeTarget: JAK1 (On-Target)Off-Target Hit: SRCOff-Target Hit: KDR
Biochemical Binding (Kd) 1.5 nM85 nM950 nM
Biochemical Activity (IC50) 5.2 nM150 nM2100 nM
Cellular Target Engagement (EC50) 25 nM450 nM>10,000 nM
Cellular Functional (p-STAT IC50) 30 nMN/AN/A
Cellular Functional (p-SRC IC50) N/A520 nMN/A
Conclusion Potent and selective on-target activity confirmed in cells.Relevant Off-Target: Moderate biochemical potency translates to cellular activity. This interaction should be monitored for potential toxicity.Irrelevant Off-Target: Weak biochemical binding does not translate to cellular engagement at relevant concentrations. This is a low-risk off-target.

Phase 3: Differentiating Efficacy from Toxicity

For inhibitors intended for therapeutic use, it is critical to distinguish between on-target efficacy and off-target-driven phenotypes, especially cell death or proliferation arrest.

Engineered Cell Line Assays

A powerful method to deconvolute on- and off-target effects is to use cell lines whose proliferation is dependent on a specific kinase. The Ba/F3 cell system is a widely used model for this purpose. [3][7] Recommended Platform: Ba/F3 Cell Proliferation Assays Ba/F3 cells are an IL-3 dependent murine pro-B cell line. They can be engineered to express a constitutively active form of a kinase, which makes them IL-3 independent; their survival now depends entirely on the activity of that specific kinase. [7]

  • How it works: You test your inhibitor on a panel of Ba/F3 cell lines, each engineered to be dependent on a different kinase (e.g., your on-target and key off-targets).

  • Data Interpretation: If your compound inhibits the proliferation of the on-target-dependent cell line but not the off-target-dependent cell line at similar concentrations, it demonstrates cellular selectivity. If it inhibits both, it confirms that the off-target activity is functionally relevant and contributes to the antiproliferative phenotype. A counter-screen using the parental Ba/F3 cells (with IL-3) can help identify general cytotoxicity. [7]

Conclusion: Building a Self-Validating Selectivity Dossier

Assessing the off-target effects of pyrrolo[2,3-b]pyridine-based inhibitors is a multi-faceted process that requires more than a single assay. By employing a hierarchical and orthogonal approach—starting with broad biochemical screens and systematically validating hits with cellular target engagement and functional assays—researchers can build a robust and trustworthy selectivity profile. This integrated dataset is the foundation for making informed decisions, whether it's optimizing a lead compound in discovery, interpreting complex biological data, or advancing a candidate toward clinical development. Every protocol must be a self-validating system with appropriate controls to ensure the data is rigorous, reproducible, and ultimately, predictive of the compound's behavior in a complex biological system.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: where genetics and pharmacology meet. Cell, 128(3), 425-430. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Hasinoff, B. B., Patel, D., & Wu, X. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 32(8), 1533-1549. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Wang, J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Chemical Biology, 9(12), 829-839. [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tantry, S. K. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 2(12), 912-917. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Bulusu, K. C., Sideri, A., El-Sawy, M. A., & Bender, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 814. [Link]

  • Bulusu, K. C., Sideri, A., El-Sawy, M. A., & Bender, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH National Library of Medicine. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Pharmaceuticals, 15(7), 814. [Link]

  • Chen, B., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. [Link]

  • Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1916-1923. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website. [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 34(7), 388-395. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery Website. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery Website. [Link]

Sources

A Comparative Guide to the Molecular Docking of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions within ATP-binding sites have made it a cornerstone for the development of targeted therapies. This guide provides an in-depth comparative analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against a spectrum of established kinase inhibitors, supported by experimental data and a detailed molecular docking protocol. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a robust framework for their own computational investigations.

The Rise of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, offering a strategic advantage in modulating physicochemical properties and target engagement. The addition of a 2-carboxamide moiety provides a versatile handle for introducing a variety of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. This has led to the exploration of these derivatives against a wide array of kinase targets implicated in oncology and inflammatory diseases.

This guide will focus on a comparative analysis of these derivatives against key kinase targets:

  • Phosphodiesterase 4B (PDE4B): A key regulator of intracellular cyclic AMP (cAMP) levels, implicated in inflammatory diseases.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant signaling is a driver in various cancers.

  • Ribosomal S6 Kinase 2 (RSK2): A downstream effector of the Ras-MAPK signaling pathway, involved in cell proliferation and survival.

  • Janus Kinase 1 (JAK1): A critical mediator of cytokine signaling in the immune system.

  • c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.

Comparative Analysis of Inhibitory Potency

A critical aspect of drug development is the quantitative comparison of a novel compound's efficacy against established standards. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives and their corresponding standard-of-care or well-established inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Target1H-pyrrolo[2,3-b]pyridine-2-carboxamide DerivativeIC50 (nM)Standard InhibitorIC50 (nM)
PDE4B Compound 11f[1]110[1]Rolipram[2]~1000[3]
Compound 11h[1]600[1]Roflumilast[2]0.84[2]
FGFR1 Compound 4h[4]7[4]Ponatinib[5]-
FGFR2 Compound 4h[4]9[4]--
FGFR3 Compound 4h[4]25[4]--
RSK2 Compound B1[6]1.7[6]BI-D1870[7]24[7]
JAK1 --Upadacitinib[8]-
c-Met --Capmatinib[9]0.6[9]
Foretinib[10]-

The "Why": Causality Behind Experimental Choices in Molecular Docking

Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule to a protein target. The reliability of these predictions hinges on a series of informed decisions throughout the workflow.

Choice of Protein Structure: The selection of the target protein's 3D structure is paramount. Structures are typically obtained from the Protein Data Bank (PDB). The ideal PDB entry features high resolution (low Ångström value), is co-crystallized with a ligand similar to the compounds of interest, and has minimal missing residues. The co-crystallized ligand provides a crucial reference for defining the binding site and validating the docking protocol through re-docking.

Protein and Ligand Preparation: Raw PDB structures often contain water molecules, co-factors, and other elements that may not be relevant to the docking study and can introduce noise. Therefore, a meticulous preparation phase is essential. This typically involves removing water molecules, adding hydrogen atoms (as they are often not resolved in crystal structures), and assigning correct bond orders and charges. Ligands must be energy-minimized to adopt a low-energy, realistic conformation before docking.

Defining the Binding Site (Grid Box Generation): The docking search space must be confined to the region of the protein where the ligand is expected to bind. This is typically a "grid box" centered on the co-crystallized ligand or defined by key active site residues identified from literature. A well-defined grid box improves the efficiency and accuracy of the docking algorithm.

Choice of Docking Algorithm: Different docking programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock Vina, Monte Carlo methods) and scoring functions. The choice depends on the specific system and computational resources. It is often advisable to use multiple docking programs or scoring functions to build confidence in the predicted binding modes.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol outlines a generalized workflow for docking 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives into a kinase active site using AutoDock Vina, a widely used and validated open-source docking program.

Software and Resources:

  • PyMOL: Molecular visualization system (or other molecular viewers like Chimera or VMD).

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The docking engine.

  • Protein Data Bank (PDB): For obtaining protein crystal structures.

  • PubChem or ChemDraw: For obtaining or drawing ligand structures.

Step 1: Protein Preparation

  • Download the Protein Structure: Obtain the desired kinase structure from the PDB (e.g., PDB ID: 4W7O for FGFR1).

  • Clean the PDB File: Open the structure in PyMOL. Remove water molecules, co-factors, and any extraneous chains not relevant to the binding site.

  • Prepare the Receptor in ADT:

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared protein in the .pdbqt format.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of your 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative from PubChem or draw it in a chemical drawing software and save as a .mol or .sdf file.

  • Prepare the Ligand in ADT:

    • Load the ligand file into ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

Step 3: Grid Box Generation

  • Define the Binding Site: In ADT, with the prepared receptor loaded, open the "Grid" -> "Grid Box..." menu.

  • Center and Size the Grid: Center the grid box on the co-crystallized ligand or key active site residues. Adjust the dimensions of the box to encompass the entire binding pocket with a small margin. Note down the center coordinates and dimensions.

Step 4: Docking Execution

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Open a terminal or command prompt and execute the following command:

Step 5: Analysis of Results

  • Visualize the Docking Poses: The results, including the predicted binding poses and their corresponding binding affinities (in kcal/mol), will be in the output .pdbqt file. Load the prepared receptor and the output ligand poses into PyMOL.

  • Analyze Interactions: Examine the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues. Compare these interactions with those of known inhibitors to rationalize the predicted binding affinity.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation (Define Binding Site) PrepProt->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Poses Predicted Binding Poses (Binding Affinity) Docking->Poses Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Poses->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A generalized workflow for a typical molecular docking study.

Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 Inactive Receptor->JAK Activation JAK_active JAK1 Active (Phosphorylated) JAK->JAK_active Autophosphorylation STAT STAT Inactive JAK_active->STAT Phosphorylation STAT_active STAT Active (Phosphorylated) STAT->STAT_active Nucleus Nucleus STAT_active->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->JAK_active Inhibition

Caption: A simplified representation of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly promising starting point for the design of novel kinase inhibitors. As demonstrated by the comparative IC50 data, derivatives of this class exhibit potent activity against a range of therapeutically relevant kinases. Molecular docking provides an invaluable tool for understanding the structure-activity relationships of these compounds and for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

The detailed protocol provided herein serves as a robust foundation for researchers to initiate their own computational studies. By carefully considering the rationale behind each experimental step, from protein preparation to the analysis of docking results, the predictive power of molecular docking can be maximized.

Future efforts in this field will likely focus on the development of derivatives with enhanced selectivity to minimize off-target effects and associated toxicities. The integration of molecular dynamics simulations with docking studies can provide a more dynamic picture of protein-ligand interactions and further refine the accuracy of binding affinity predictions. Ultimately, a synergistic approach combining computational design, chemical synthesis, and biological evaluation will be crucial in translating the promise of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives into clinically successful therapeutics.

References

  • [Link to a relevant review on kinase inhibitors]
  • [Link to a paper on the synthesis of 1H-pyrrolo[2,3-b]pyridine deriv
  • [Link to a study on Foretinib]
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 955-966. [Link]

  • [Link to a study on RSK2 inhibitors]
  • Galdino-Pitta, M. R., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5469. [Link]

  • Vadukoot, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1684-1690. [Link]

  • [Link to a study on JAK1 inhibitors]
  • [Link to a study on c-Met inhibitors]
  • [Link to a study on Pon
  • [Link to a study on BI-D1870]
  • [Link to a study on Upadacitinib]
  • [Link to a study on Capm
  • [Link to AutoDock Vina]
  • [Link to the Protein D
  • [Link to PubChem]
  • [Link to PyMOL]
  • [Link to AutoDock Tools]
  • [Link to a methodology paper on molecular docking]
  • Sarno, S., et al. (2011). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 439(Pt 2), 327–337. [Link]

  • [Link to a review on JAK inhibitors]
  • Wolf, J., et al. (2021). Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. Targeted Oncology. [Link]

  • [Link to a review on FGFR inhibitors]
  • [Link to a review on PDE4B inhibitors]
  • Li, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie, e2300225. [Link]

  • [Link to a review on c-Met inhibitors]
  • Mackenzie, S. J., et al. (2012). Determination of the efficacy of established and novel PDE4 inhibitors in C. elegans models of Huntington's disease. PLoS One, 7(10), e47334. [Link]

Sources

Benchmarking a Novel Tryptophan Hydroxylase Inhibitor: A Comparative Guide to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Peripheral Serotonin Synthesis

Peripheral serotonin (5-hydroxytryptamine, 5-HT), a crucial signaling molecule primarily synthesized in the gastrointestinal (GI) tract, is implicated in a variety of physiological processes.[1] Dysregulation of peripheral serotonin levels is a key driver in the pathophysiology of several disorders, most notably carcinoid syndrome, which is characterized by severe diarrhea and flushing due to serotonin overproduction by neuroendocrine tumors.[2][3] The rate-limiting step in serotonin biosynthesis is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, predominantly found in the periphery, and TPH2, located in the central nervous system.[1] Selective inhibition of TPH1 presents a compelling therapeutic strategy to reduce peripheral serotonin production without affecting central serotonergic pathways, thereby mitigating the risk of neurological side effects.

The novel compound, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, possesses a 7-azaindole scaffold, a privileged structure in medicinal chemistry known for its interaction with various enzymatic targets.[4][5] The presence of the 2-carboxylic acid moiety renders the molecule a structural analog of tryptophan, the natural substrate of TPH. This guide provides a comprehensive framework for benchmarking 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid against established TPH1 inhibitors, with a primary focus on Telotristat ethyl (Xermelo®), an FDA-approved therapeutic for carcinoid syndrome diarrhea.[2] We will detail the necessary in vitro and in vivo experimental protocols to rigorously evaluate its potency, selectivity, and efficacy.

Comparative Compounds

A thorough benchmarking study necessitates comparison against well-characterized agents. The following compounds will serve as comparators:

  • Telotristat ethyl: A prodrug of the potent TPH inhibitor telotristat, it is the current standard of care for managing carcinoid syndrome diarrhea.[6]

  • Rodatristat ethyl: A novel TPH1 inhibitor currently under investigation for pulmonary arterial hypertension, another condition linked to peripheral serotonin dysregulation.[7][8]

  • LX-1031: An orally administered TPH inhibitor designed for local action in the GI tract.[9][10][11]

Experimental Benchmarking Cascade

A tiered approach, from enzymatic assays to cellular and in vivo models, is essential for a comprehensive evaluation.

Part 1: In Vitro Enzymatic Activity

The initial step is to determine the direct inhibitory effect of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on TPH1 activity.

This protocol is adapted from established fluorescence-based assays.[12][13][14]

  • Reagent Preparation:

    • Prepare a 100 mM MES buffer (pH 7.0).

    • Reconstitute recombinant human TPH1 enzyme in an appropriate buffer on ice.

    • Prepare stock solutions of L-tryptophan (substrate) and 6-methyltetrahydropterin (cofactor).

    • Prepare a stock solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and comparator compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound at various concentrations.

    • Add the TPH1 enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding a mixture of L-tryptophan and 6-methyltetrahydropterin.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 2% acetic acid in ethanol).[1]

    • Measure the fluorescence of the product, 5-hydroxytryptophan (5-HTP), using a microplate reader with excitation at ~300 nm and emission at ~330 nm.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

CompoundTPH1 IC50 (nM)TPH2 IC50 (nM)Selectivity (TPH2/TPH1)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid50150030
Telotristat (active metabolite of Telotristat ethyl)2832[6]1.14
Rodatristat1530020
LX-103180200025

Note: Data for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, Rodatristat, and LX-1031 are illustrative and for comparative purposes.

Diagram 1: TPH1 Inhibition Assay Workflow

TPH1_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - TPH1 Enzyme - L-Tryptophan - Cofactor - Test Compounds plate Dispense Compounds into 96-well Plate reagents->plate add_enzyme Add TPH1 Enzyme plate->add_enzyme initiate Initiate Reaction (add Substrate & Cofactor) add_enzyme->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction incubate->quench read Read Fluorescence (Ex: 300nm, Em: 330nm) quench->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the in vitro TPH1 enzymatic inhibition assay.

Part 2: Cellular Activity in a Serotonin-Producing Cell Line

To assess the compound's activity in a more biologically relevant context, a cellular assay using a serotonin-producing cell line, such as the human pancreatic neuroendocrine tumor cell line BON-1, is crucial.[15][16][17]

  • Cell Culture:

    • Culture BON-1 cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and comparator compounds for a specified duration (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for the quantification of secreted serotonin.

    • Lyse the cells to determine total protein content for normalization.

  • Serotonin Quantification (HPLC): [18][19][20][21][22]

    • Use a validated High-Performance Liquid Chromatography (HPLC) method with electrochemical or fluorescence detection to quantify serotonin levels in the supernatant.

    • Prepare a standard curve using known concentrations of serotonin.

  • Data Analysis:

    • Normalize serotonin concentrations to the total protein content of the cell lysates.

    • Calculate the percentage of inhibition of serotonin production for each compound concentration.

    • Determine the half-maximal effective concentration (EC50).

CompoundSerotonin Production EC50 (nM) in BON-1 Cells
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid150
Telotristat100
Rodatristat80
LX-1031200

Note: Data are illustrative and for comparative purposes.

Diagram 2: Serotonin Synthesis and Inhibition Pathway

Serotonin_Pathway Tryptophan L-Tryptophan TPH1 TPH1 Tryptophan->TPH1 HTP 5-Hydroxytryptophan (5-HTP) TPH1->HTP Hydroxylation AADC AADC HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation Inhibitor 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid & Comparators Inhibitor->TPH1 Inhibition

Caption: The serotonin synthesis pathway and the point of inhibition by TPH1 inhibitors.

Part 3: In Vivo Efficacy in a Carcinoid Syndrome Animal Model

The ultimate preclinical validation of a TPH1 inhibitor's efficacy is its performance in an animal model that recapitulates the key features of carcinoid syndrome.

This protocol is based on established methods using the BON-1 cell line in immunodeficient mice.[23][24]

  • Animal Model Generation:

    • Implant BON-1 cells subcutaneously or orthotopically (e.g., intrasplenic injection to induce liver metastases) into immunodeficient mice (e.g., nude or NSG mice).

    • Monitor tumor growth and the development of carcinoid syndrome-like symptoms (e.g., diarrhea).

  • Compound Administration:

    • Once tumors are established, randomize mice into treatment groups.

    • Administer 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and comparator compounds orally at various doses daily for a defined period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Tumor Growth: Measure tumor volume regularly.

    • Biomarker Analysis: Collect 24-hour urine samples to measure the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), a key clinical biomarker.[2]

    • Symptom Evaluation: Monitor and score diarrhea severity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • At the end of the study, collect blood and tissue samples to determine compound concentrations and their correlation with the reduction in serotonin and 5-HIAA levels.

Treatment Group (Oral, 30 mg/kg/day)Change in Tumor Volume (%)Reduction in Urinary 5-HIAA (%)Improvement in Diarrhea Score
Vehicle+1500No Improvement
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid-40-60Significant Improvement
Telotristat ethyl-50[24]-70Significant Improvement
Rodatristat ethyl-45-65Significant Improvement

Note: Data are illustrative and for comparative purposes.

Conclusion

This guide outlines a rigorous, multi-tiered approach to benchmark the novel compound 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid against existing TPH1 inhibitors. By systematically evaluating its in vitro enzymatic inhibition, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package to assess its therapeutic potential. The structural similarity of its 7-azaindole core to tryptophan, combined with the established role of TPH1 in peripheral serotonin-driven diseases, provides a strong rationale for this investigation. The successful execution of these protocols will yield critical insights into the compound's potency, selectivity, and overall preclinical profile, paving the way for further development.

References

  • Drugs.com. (2025, April 29). Telotristat ethyl (Xermelo): Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Camilleri, M. (2010). LX-1031, a tryptophan 5-hydroxylase inhibitor that reduces 5-HT levels for the potential treatment of irritable bowel syndrome. IDrugs, 13(12), 921-928.
  • Camilleri, M. (2011). LX-1031, a tryptophan 5-hydroxylase inhibitor, and its potential in chronic diarrhea associated with increased serotonin. Neurogastroenterology & Motility, 23(3), 193-200.
  • Lacy, B. E., et al. (2011). The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome. Gastroenterology, 141(5), 1614-1622.
  • Sardar, S., et al. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. BMC Chemistry, 13(1), 82.
  • Pulmonary Hypertension News. (2022, May 11). A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Center for Drug Evaluation and Research Application Number: 208794Orig1s000. Retrieved from [Link]

  • Pulmonary Hypertension News. (2019, October 25). PAH Patients May Benefit From Rodatristat Ethyl's Ability to Reduce Serotonin, Study Says. Retrieved from [Link]

  • iGEM. (n.d.). Assay for activity of tryptophan hydroxylase 1. Retrieved from [Link]

  • Dillon, J. S., et al. (2019). Inhibition of serotonin biosynthesis suppresses tumor growth in vivo. bioRxiv.
  • BPS Bioscience. (n.d.). TPH1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of Rodatristat Ethyl in Patients With Pulmonary Arterial Hypertension (Core OLE). Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Rat Tryptophan Hydroxylase 1 (TPH1) ELISA Kit. Retrieved from [Link]

  • Panzuto, F., et al. (2020).
  • Warner, R. R., et al. (2011). The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON. Pancreas, 40(8), 1276-1282.
  • Pfragner, R., et al. (2019). A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1. Cancers, 11(11), 1779.
  • Howe, J. R., et al. (2023). Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo. Journal of Surgical Research, 284, 1-9.
  • Wassenberg, M., et al. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 584959.
  • U.S. Food and Drug Administration. (2017). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]

  • Bader, M., et al. (2025, April 11). Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension. European Heart Journal.
  • Kelly, B. G., et al. (n.d.). BT7 Induction of Serotonin Production in Human Pancreatic Neuroendocrine Tumors by Tryptophan Hydroxylase-1. NANETS.
  • bioRxiv. (2023, April 8). Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo. Retrieved from [Link]

  • Desnos, C., et al. (2001). Serotonin secretion by human carcinoid BON cells. Journal of Biological Chemistry, 276(47), 44379-44387.
  • BPS Bioscience. (n.d.). TPH1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Molina-Cerrillo, J., et al. (2016). Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors. The Oncologist, 21(6), 701-707.
  • Karger Publishers. (2012). The Role of Cell Lines in the Study of Neuroendocrine Tumors. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1056-1061.
  • Chatman, K., et al. (2014). High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish. PLoS One, 9(1), e85551.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column. Retrieved from [Link]

  • MDPI. (2024, January 19). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 481.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1167-1178.
  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1167-1178.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Bentham Science. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 23(15), 1636-1653.
  • Journal of the National Academy of Sciences of Ukraine. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Reports of the National Academy of Sciences of Ukraine, (5).
  • MDPI. (2020).
  • ResearchGate. (2025). Azaindole therapeutic agents. Retrieved from [Link]

  • MDPI. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(15), 2769.
  • Elsevier. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.

Sources

A Comparative Biological Evaluation of Pyrrolo[2,3-b]pyridine-carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents, particularly in oncology and infectious diseases. The fusion of a pyrrole and a pyridine ring creates a versatile template that can be functionalized to interact with a wide range of biological targets. This guide provides a comparative biological evaluation of different isomers of pyrrolo[2,3-b]pyridine-carboxylic acid, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Significance of Isomeric Variation

The position of the carboxylic acid group on the pyrrolo[2,3-b]pyridine core significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and spatial arrangement of functional groups. These variations, in turn, dictate the molecule's ability to interact with specific biological targets, leading to distinct pharmacological profiles for each isomer. This guide will focus on the biological activities of derivatives of two key isomers: 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Biological Activities of Pyrrolo[2,3-b]pyridine-carboxylic Acid Isomers

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been extensively studied for a range of biological activities, most notably as anticancer and antimicrobial agents. The isomeric position of the carboxylic acid and its subsequent modifications into amides, esters, and other functional groups play a crucial role in determining the specific biological targets and the potency of the compounds.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of pyrrolo[2,3-b]pyridine derivatives is a major area of research, with different isomers showing promise against various cancer-related targets.

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have emerged as potent inhibitors of several protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers.[1][2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as potent FGFR inhibitors.[1][2][3] For instance, compound 4h (a derivative of 1H-pyrrolo[2,3-b]pyridine) exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[1][2] This compound also demonstrated in vitro efficacy by inhibiting the proliferation and inducing apoptosis of breast cancer cells.[1][2] The 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge-binder in the ATP-binding pocket of FGFR.[3]

  • Other Kinase Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for other kinases, including Traf2 and Nck-interacting kinase (TNIK), which is a therapeutic target in colorectal cancer.[4]

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives as Modulators of Immune Checkpoints and Other Kinases

The 5-substituted isomers have also been extensively explored, often leading to inhibitors of different kinase families.

  • Janus Kinase (JAK) Inhibitors: JAKs are crucial in cytokine signaling pathways that regulate immune responses. Dysregulation of JAK signaling is associated with autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective JAK3 inhibitors.[5] For example, compound 14c from a synthesized series was found to be a potent, moderately selective JAK3 inhibitor that could modulate interleukin-2-stimulated T cell proliferation.[5] The introduction of a carbamoyl group at the C5-position was a key modification that significantly increased JAK3 inhibitory activity.[5]

The following table summarizes the anticancer activities of representative derivatives of the two isomers:

Isomer ScaffoldDerivative/CompoundTarget Kinase(s)Key In Vitro Activity (IC50)Cancer Cell Line(s)Reference(s)
1H-Pyrrolo[2,3-b]pyridineCompound 4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM4T1 (breast cancer)[1][2]
1H-Pyrrolo[2,3-b]pyridine-5-carboxamideCompound 14c JAK3Potent, moderately selectiveT cells[5]
Antimicrobial Activity

The pyrrolo[2,3-b]pyridine nucleus is also a promising scaffold for the development of novel antimicrobial agents. The position of the carboxylic acid group and its derivatization can influence the spectrum and potency of antimicrobial activity.

One study on pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives, where the pyrrole ring contains a carboxylic acid or its derivatives at the 3-position, demonstrated significant antimicrobial activity.[6] Specifically, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate was the most active compound against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] The study also suggested that the presence of carboxylate and/or carboxamide moieties at the C3 position of the pyrrole ring enhanced antibacterial activity more than the carboxylic acid group itself.[6]

While direct comparative studies between different carboxylic acid isomers for antimicrobial activity are limited, the existing data suggests that modifications at the C3 position are a fruitful avenue for developing new antibacterial and antifungal agents.

The following diagram illustrates a generalized workflow for screening the biological activities of these isomers.

Caption: Generalized workflow for the biological evaluation of pyrrolo[2,3-b]pyridine-carboxylic acid isomers.

Experimental Protocols

To ensure the reproducibility and validity of the biological evaluation, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolo[2,3-b]pyridine-carboxylic acid isomers/derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for about 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: Serial dilutions of the test compound are prepared in a liquid broth medium and inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrrolo[2,3-b]pyridine-carboxylic acid isomers/derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).[11]

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized inoculum.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).[10]

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ADP produced as a byproduct of the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is inversely proportional to the degree of kinase inhibition.

Materials:

  • Kinase of interest

  • Specific kinase substrate

  • ATP

  • Test compounds (pyrrolo[2,3-b]pyridine-carboxylic acid derivatives)

  • Kinase assay buffer

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and the test compound.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Signaling_Inhibition cluster_0 Normal Kinase Signaling cluster_1 Inhibition by Pyrrolo[2,3-b]pyridine Derivative Kinase Kinase ATP-binding site Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase:f1 Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Pyrrolo[2,3-b]pyridine Derivative Blocked_Kinase Kinase Blocked ATP site Inhibitor->Blocked_Kinase:f1 No_Phospho No Phosphorylation Blocked_Kinase->No_Phospho No_Signal Blocked Signaling No_Phospho->No_Signal

Caption: Diagram illustrating the mechanism of kinase inhibition by a pyrrolo[2,3-b]pyridine derivative.

Conclusion and Future Directions

The isomeric positioning of the carboxylic acid group on the pyrrolo[2,3-b]pyridine scaffold is a critical determinant of biological activity. Derivatives of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have shown significant promise as inhibitors of kinases like FGFR, while derivatives of the 5-carboxylic acid isomer have been successfully developed as JAK inhibitors. This highlights the importance of exploring isomeric diversity in drug discovery programs.

Future research should focus on direct, head-to-head comparative studies of these isomers and their derivatives against a broad panel of biological targets. Such studies will provide a more comprehensive understanding of the SAR and guide the rational design of next-generation therapeutics based on the versatile pyrrolo[2,3-b]pyridine scaffold.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • El-Mernissi, Y., et al. (2021). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1244, 130959. [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. [Link]

  • Al-Rashood, S. T., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 9(1), 1-10. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Elkanzi, N. A. A., Bakr, R. B., & Ghoneim, A. A. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2,3-d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(2), 406-414. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Gara, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. [Link]

  • Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, 2(452), 6-25. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Sun, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(1), 33-53. [Link]

  • XINGRUI. (2023). 1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic Acid cas 156270-06-3 introduction. [Link]

  • Wang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry, 94, 117471. [Link]

  • Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233-239. [Link]

  • Google Patents. (n.d.). CN107011341A - 1H-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors.
  • PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid. [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

  • ResearchGate. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of your personnel and the integrity of your laboratory environment. The procedures outlined below are synthesized from established regulatory standards and best practices in chemical hygiene.

Hazard Assessment and Chemical Profile

Based on these analogs, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid should be handled as a hazardous substance with the following potential classifications[1][2][3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 1 or 2A): Causes serious eye irritation or damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Due to its heterocyclic nitrogen-containing structure, thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide[1]. It is crucial to handle this compound in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[4][5][6].

Guiding Principle: The Waste Management Hierarchy

The foundational principle of laboratory waste management is to prevent pollution and minimize risk. This involves a hierarchy of practices, with disposal being the final option considered after attempts to minimize waste generation. When possible, seek ways to reduce the quantity of waste produced in your experimental design[7].

Step-by-Step Disposal Protocol

This protocol applies to the disposal of pure, unused 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as well as contaminated labware and solutions.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the hazardous material, mitigating risks of dermal contact, inhalation, and ocular exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves[8].

  • Eye Protection: Use chemical safety goggles or a face shield[8].

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.

  • Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[6].

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container[9][10].

  • Solid Waste:

    • Unused/Expired Compound: Treat as a solid organic chemical waste.

    • Contaminated Labware: Items such as weigh boats, filter paper, and gloves that are grossly contaminated should be collected as solid hazardous waste.

  • Liquid Waste:

    • Aqueous Solutions: Solutions of the compound in water should be collected as non-halogenated organic aqueous waste.

    • Organic Solvent Solutions: Solutions in organic solvents (e.g., DMSO, DMF, alcohols) must be collected as non-halogenated organic solvent waste. Never mix halogenated and non-halogenated solvent wastes [10].

The causality here is rooted in both safety and disposal cost. Mixing incompatible waste streams, such as acids with bases or oxidizers with organics, can lead to violent reactions[9]. Furthermore, different waste streams have distinct, and often costly, disposal pathways.

Step 3: Container Selection and Labeling

The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport[11].

  • Container Material: Use a container made of a compatible material, typically high-density polyethylene (HDPE) for both solid and liquid waste. Ensure the container has a secure, screw-top cap[9][10]. Do not use food containers[9].

  • Labeling:

    • Immediately label the waste container using your institution's hazardous waste tag.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations or formulas) and their approximate concentrations[10].

    • Include the date when the first drop of waste was added to the container.

This detailed labeling is a federal requirement and is essential for the safety of waste handlers who must know the container's contents to manage them safely[7].

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations (EPA 40 CFR Part 262) govern the on-site storage of hazardous waste[12].

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[7][9][12].

  • Storage Conditions: The SAA should be a secondary containment bin to capture any potential leaks. Store the container away from incompatible materials, direct sunlight, and sources of ignition[8].

  • Container Status: Keep the waste container closed at all times except when actively adding waste[7][9]. A funnel left in the opening is not considered "closed"[10].

Step 5: Arranging for Disposal

Laboratory personnel are prohibited from transporting hazardous waste off-site.

  • Contact EHS: Once the waste container is full (do not overfill; leave at least 10% headspace) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[7][9].

  • Final Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration[13].

Decontamination and Spill Management

Accidents can happen, and a prepared response is key to mitigating their impact.

  • Minor Spill (Solid):

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Place the material into a hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Collect all cleanup materials (wipes, etc.) as solid hazardous waste.

  • Minor Spill (Liquid):

    • Absorb the spill with a chemical absorbent material like vermiculite or sand[1].

    • Place the absorbent material into the appropriate hazardous waste container.

    • Decontaminate the area and collect cleanup materials as hazardous waste.

  • Major Spill:

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's EHS or emergency response team immediately[1].

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale & Reference
Primary Hazards Skin/Eye/Respiratory Irritant, Harmful if SwallowedBased on structural analogs.[1][2]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents dermal, ocular, and clothing contamination.[8]
Engineering Control Chemical Fume HoodMinimizes inhalation exposure.[6]
Solid Waste Stream Non-Halogenated Organic Solid WasteProper segregation for safe disposal.
Liquid Waste Stream Non-Halogenated Organic Aqueous/Solvent WasteSegregation prevents reactions and ensures correct disposal pathway.[10]
Container Type Labeled, sealed, compatible (e.g., HDPE) containerEnsures waste integrity and regulatory compliance.[9][10]
Storage Location Designated Satellite Accumulation Area (SAA)Compliance with EPA regulations (40 CFR 262).[7][12]
Disposal Method Collection by licensed EHS for incinerationProhibits sewer or regular trash disposal; ensures environmental protection.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid waste.

G cluster_prep Preparation & Handling cluster_gen Waste Generation cluster_char Characterization & Segregation cluster_accum Accumulation & Storage cluster_disp Final Disposition A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Generate Waste (Unused chemical, solution, contaminated item) B->C D Characterize Waste Type C->D E Solid Waste (Pure compound, contaminated solids) D->E Solid F Liquid Waste (Aqueous or organic solutions) D->F Liquid G Select 'Non-Halogenated Organic Solid Waste' Container E->G H Select 'Non-Halogenated Organic Liquid Waste' Container F->H I Properly Label Container (Contents, Date, 'Hazardous Waste') G->I H->I J Store Sealed Container in Designated SAA I->J K Is Container Full or Time Limit Reached? J->K K->J No M Contact EHS/Safety Office for Waste Pickup K->M Yes L Continue Accumulation N EHS Transports to Licensed Disposal Facility M->N

Caption: Decision workflow for handling and disposal of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid waste.

References

  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191. PubChem.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Chemical Waste Disposal Guidelines. Emory University.
  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98%.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • SAFETY DATA SHEET - Picolinic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine-2-carboxylic acid. (2024). Sigma-Aldrich.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812. PubChem.
  • MSDS of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid. (2025). Capot Chemical.

Sources

Navigating the Safe Handling of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Foundation for Safety

The pyridine moiety, a core component of the target molecule, is known for its potential health risks. Pyridine and its derivatives can be toxic and flammable.[2] Exposure can cause skin and respiratory irritation, and some pyridine compounds are considered potential carcinogens.[2] Symptoms of exposure may include dizziness, headaches, and nausea.[2] The carboxylic acid group, while generally less hazardous, can also cause irritation to the skin and eyes. Therefore, a cautious and well-informed approach to handling 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is paramount.

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense against chemical exposure in the laboratory.[2] The following table outlines the recommended PPE for handling 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, along with the rationale for each.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Avoid latex gloves.[3]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including pyridine and its derivatives.[2][3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects the eyes from accidental splashes of the chemical, which could cause serious eye irritation or damage.[3][4]
Skin and Body Protection A fully-buttoned, chemical-resistant lab coat.Prevents contact with the skin and contamination of personal clothing.[3][5]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[2][3]Minimizes the inhalation of potentially harmful vapors or dust. Pyridine-based compounds can have a strong, unpleasant odor and may cause respiratory irritation.[2][3]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on chemical splash goggles. If a higher risk of splashing exists, wear a face shield over the goggles.

  • Gloves: Select the appropriate size and type of gloves (nitrile or neoprene). Inspect for any tears or defects before putting them on. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Doffing PPE: A Contamination-Avoidance Workflow
  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Goggles/Face Shield: Remove eye and face protection from the back of the head to avoid touching the potentially contaminated front surface.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it away from the body, turning the sleeves inside out. Fold the lab coat with the contaminated side inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

PPE_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Post_Execution Post-Execution Assess_Hazard Assess Hazards of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Select_PPE Select Appropriate PPE Assess_Hazard->Select_PPE Based on SDS/Literature Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE (Correct Sequence) Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated Waste and PPE Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: A workflow diagram for the safe handling of chemicals, from hazard assessment to post-handling hygiene.

Operational Plan: Chemical Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection:

  • All solid waste contaminated with 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, including used gloves, weigh boats, and contaminated paper towels, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container.

Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure the waste container is kept tightly closed when not in use.[3]

Waste Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

  • Do not pour any waste containing this chemical down the drain.

By adhering to these guidelines, researchers can confidently and safely work with 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, ensuring both personal safety and the integrity of their research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • Sigma-Aldrich. (2024, September 8). Pyridine-2-carboxylic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • Fisher Scientific. (2025, December 18). Picolinic acid - SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. (2025, October 18). 1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine.
  • Sigma-Aldrich. (n.d.). 2,3-Pyridinedicarboxylic acid.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid AldrichCPR.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.